6-Methylpyridine-2,4-diol
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
4-hydroxy-6-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-2-5(8)3-6(9)7-4/h2-3H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGSLYHMRQRARV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20958594 | |
| Record name | 6-Methylpyridine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20958594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3749-51-7, 70254-45-4 | |
| Record name | 4-Hydroxy-6-methyl-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3749-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2,4-pyridinediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70254-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylpyridine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20958594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dihydroxy-6-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Tautomerism and Stability of 6-Methylpyridine-2,4-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylpyridine-2,4-diol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its versatile chemical properties and diverse biological activities. A critical aspect of its chemistry is the phenomenon of tautomerism, which dictates its structure, stability, and interaction with biological targets. This technical guide provides a comprehensive overview of the tautomeric equilibrium of this compound, focusing on the relative stability of its tautomers, and the experimental and computational methods used for their characterization. The predominant tautomeric form, 4-hydroxy-6-methyl-2-pyridone, is discussed in detail, supported by spectroscopic and crystallographic data. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this scaffold.
Introduction to Tautomerism in this compound
Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical and biological properties of molecules.[1] this compound can exist in several tautomeric forms, primarily through keto-enol and imine-enamine transformations. The principal tautomers are the diol form (this compound), the keto-enol form (4-hydroxy-6-methyl-2-pyridone), and the diketo form (6-methylpiperidine-2,4-dione). The relative stability of these tautomers is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and the polarity of the solvent.[2]
For 2- and 4-hydroxypyridines, the equilibrium generally favors the pyridone (keto) form, as the lone pair of electrons on the nitrogen atom can be delocalized into the ring, contributing to its aromatic character.[2][3] Intermolecular hydrogen bonding in both solution and the solid state also favors the pyridone tautomer.[2]
Tautomeric Forms of this compound
The potential tautomeric forms of this compound are illustrated below. The equilibrium between these forms is dynamic, with the 4-hydroxy-6-methyl-2-pyridone form being the most stable and experimentally observed tautomer under most conditions.
Caption: Tautomeric equilibrium of this compound.
Stability of Tautomers
The stability of the different tautomers of this compound is a critical factor in its chemical behavior. While specific quantitative data for this exact molecule is limited, extensive computational and experimental studies on analogous pyridone systems provide valuable insights.
Computational Studies
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the relative stabilities of tautomers.[4][5] Studies on similar 2-pyridone and 4-pyridone systems consistently show that the pyridone (keto) forms are energetically favored over the hydroxypyridine (enol) forms, especially in polar solvents.[6] The energy difference is often small in the gas phase but increases significantly in solvents with high dielectric constants.[7] This stabilization of the keto form is attributed to its larger dipole moment.[6]
For analogous systems, the computational protocol typically involves:
-
Geometry Optimization: The molecular geometries of all possible tautomers are optimized using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set.[4]
-
Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies).[4]
-
Energy Calculations: Single-point energy calculations are then performed with a higher level of theory or a larger basis set to obtain more accurate relative energies.
-
Solvent Effects: The influence of different solvents is modeled using methods like the Polarizable Continuum Model (PCM).[5]
While a dedicated computational study for this compound is not extensively reported, based on analogous compounds, the order of stability is predicted to be: 4-hydroxy-6-methyl-2-pyridone > 2-hydroxy-6-methyl-4-pyridone > this compound > 6-methyl-1H-pyridine-2,4-dione .
Experimental Evidence
Experimental data overwhelmingly supports the predominance of the 4-hydroxy-6-methyl-2-pyridone tautomer in both solid and solution phases.
Quantitative Data
The following table summarizes the available spectroscopic data for the predominant tautomer, 4-hydroxy-6-methyl-2-pyridone.
| Parameter | Value | Reference |
| ¹H NMR (CDCl₃, δ ppm) | 10.99 (s, NH-1), 10.40 (s, OH), 5.59 (s, H-3), 5.34 (s, H-5), 2.07 (s, 3H, CH₃—C-6) | [8] |
| ¹³C NMR (CDCl₃, δ ppm) | 167.6, 164.8, 145.9, 98.2, 95.7, 18.5 | [8] |
| IR (cm⁻¹) | 3296, 3094, 2891, 1640 | [8] |
| Mass Spectrum (m/z) | [M]⁺ 125 (100), 97 (16) | [8] |
Experimental Protocols
Synthesis of 4-Hydroxy-6-methyl-2-pyridone
A common synthetic route involves the hydrolysis and decarboxylation of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.[8]
Procedure:
-
A mixture of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (0.05 mol) in 350 ml of 1 N hydrochloric acid is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
The mixture is stirred at reflux for 72 hours.
-
During this time, 4-hydroxy-6-methylpyridin-2(1H)-one precipitates as a white solid.
-
The solid is collected by filtration, washed with cold water, and dried.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying tautomeric equilibria.[9][10]
-
Sample Preparation: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial as it can influence the tautomeric equilibrium.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded. For quantitative analysis, integration of the signals corresponding to each tautomer is performed.
-
Analysis: The relative amounts of each tautomer can be determined from the integrated peak areas. The presence of distinct sets of signals for each tautomer indicates a slow exchange on the NMR timescale.
Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in each tautomer.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., KBr pellet) or in solution.
-
Data Acquisition: The IR spectrum is recorded.
-
Analysis: The keto form will show a characteristic C=O stretching vibration (around 1640 cm⁻¹), while the enol form will exhibit a prominent O-H stretching band.[8]
UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to study the tautomeric equilibrium in solution.[11]
-
Sample Preparation: Solutions of the compound are prepared in various solvents of different polarities.
-
Data Acquisition: The UV-Vis absorption spectra are recorded.
-
Analysis: The different tautomers will have distinct absorption maxima. Changes in the spectra with solvent polarity can provide information about the shift in the tautomeric equilibrium.
Workflow for Tautomerism Analysis
The following diagram illustrates a typical workflow for the comprehensive analysis of the tautomerism of this compound.
Caption: Workflow for the analysis of tautomerism.
Biological Relevance and Drug Development
This compound and its derivatives have shown a range of biological activities, making them attractive scaffolds for drug discovery.[1][12] These activities include antioxidant and antimicrobial effects.[1] The ability of this compound to improve the solubility of poorly soluble drugs also makes it valuable in drug formulation.[12] The specific tautomeric form of a drug molecule can significantly impact its binding to a biological target. Therefore, a thorough understanding of the tautomeric landscape of this compound is crucial for designing and optimizing new therapeutic agents.
Conclusion
The tautomerism of this compound is a key determinant of its chemical and biological properties. Experimental and computational evidence strongly indicates that the 4-hydroxy-6-methyl-2-pyridone tautomer is the most stable form. This guide has provided a detailed overview of the tautomeric forms, their relative stability, and the methodologies used for their characterization. For researchers in drug development, a comprehensive understanding of these tautomeric equilibria is essential for the rational design of new and effective therapeutics based on the this compound scaffold. Further quantitative studies on the tautomeric equilibrium in various physiological and non-physiological environments will provide deeper insights and facilitate the development of next-generation pharmaceuticals.
References
- 1. Buy this compound | 70254-45-4 [smolecule.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. benchchem.com [benchchem.com]
- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 6. wuxibiology.com [wuxibiology.com]
- 7. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. An NMR study of the tantomerism of 2-acylaminopyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. zastita-materijala.org [zastita-materijala.org]
- 12. chemimpex.com [chemimpex.com]
biological activity of 6-Methylpyridine-2,4-diol derivatives
An In-depth Technical Guide on the Biological Activity of 6-Methylpyridine-2,4-diol Derivatives
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and potential biological activities of derivatives of this compound. Pyridine, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the structural basis for numerous FDA-approved drugs. Its derivatives are known to exhibit a vast array of biological activities, including antimicrobial, antiproliferative, and enzyme-inhibiting properties. This document collates quantitative data, details common experimental protocols for activity assessment, and visualizes key workflows and concepts relevant to the study of these compounds.
Overview of Biological Activities
Derivatives of the pyridine nucleus are investigated for a wide range of therapeutic applications. The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of diverse compound libraries. The primary biological activities explored for these and related derivatives include:
-
Antimicrobial Effects: Many pyridine derivatives have been synthesized and tested against various strains of bacteria and fungi, showing potential as candidates for new antimicrobial agents.
-
Antiproliferative Activity: The pyridine scaffold is prevalent in antitumor agents. Derivatives are frequently evaluated for their ability to inhibit the growth of various cancer cell lines.
-
Enzyme Inhibition: Specific pyridine derivatives have been identified as potent inhibitors of key enzymes involved in disease pathways, such as kinases (e.g., FGFR4, CK2) and metabolic enzymes (e.g., α-glucosidase).
Quantitative Data on Biological Activity
The following tables summarize quantitative data for selected pyridine derivatives, illustrating the potency and spectrum of activity commonly reported in the literature. While data for a broad range of direct this compound derivatives is limited in publicly accessible literature, the following examples from closely related pyridine and fused-pyrimidine structures serve as a benchmark for the activities that can be anticipated.
Table 1: Antiproliferative Activity of Selected Pyridine and Pyrido[2,3-d]pyrimidine Derivatives
| Compound Class | Derivative/Compound | Target Cell Line | Potency (IC₅₀) | Reference |
| Aminodimethylpyrimidinol | Compound 6O | Hep3B (Hepatocellular Carcinoma) | 75.3 nM (for FGFR4 inhibition) | [1][2] |
| Spiro-pyridine | Compound 7 | Caco-2 (Colorectal Adenocarcinoma) | 7.83 ± 0.50 µM | [3] |
| Spiro-pyridine | Compound 5 | HepG-2 (Hepatocellular Carcinoma) | 10.58 ± 0.80 µM | [3] |
| Pyrido[2,3-d]pyrimidine | Methyl-2-[(7-aminopyrido[2,3-d]pyrimidine-6-yl)amino]benzoate | Protein Kinase CK2 (enzyme) | 6 µM | [4] |
| Pyrazolo[3,4-d]pyrimidine | Compound 4l | U937 (Histiocytic Lymphoma) | < 20 µM | [5] |
Table 2: Antimicrobial Activity of Selected Pyridine-Containing Derivatives
| Compound Class | Derivative/Compound | Target Organism | Potency (MIC) | Reference |
| Imidazole derivative | Compound 16d | S. aureus (MRSA) | 0.5 µg/mL | [6] |
| Imidazole derivative | Compound 15t | S. aureus (MRSA) | 1-2 µg/mL | [6][7] |
| Imidazo[2,1-b][8][9][10]thiadiazole | Compound 21c | Gram-positive bacteria | 4 µg/mL | [7] |
| Imidazo[1,2-a]pyrimidine | Dichlorophenyl-isoxazol-oxadiazole derivative | S. aureus (MRSA) | 4.61 ± 0.22 µg/mL | [11] |
| Fused Pyrazolopyridopyrimidine | Compound 15 | S. aureus | 250 µg/mL | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activity of novel compounds. The following are standard protocols for key assays.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][13]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[10] The concentration of the resulting formazan, which is solubilized for measurement, is directly proportional to the number of viable cells.[14]
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10][15]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[10]
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Antimicrobial Susceptibility: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][16][17]
Procedure:
-
Compound Preparation: Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in the wells of a 96-well microtiter plate.[16][18]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a 0.5 McFarland standard, and then dilute it to the final required concentration (e.g., 5 × 10⁵ CFU/mL).[16]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Leave a well with broth only as a sterility control and a well with broth and inoculum as a growth control.[16]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[8]
-
Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[16]
Enzyme Inhibition: α-Glucosidase Inhibition Assay
This assay is used to screen for compounds that can inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Its inhibition is a therapeutic target for managing type 2 diabetes.
Principle: The assay measures the activity of α-glucosidase by observing the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol (pNP). pNP is a yellow-colored product that can be quantified spectrophotometrically at ~405 nm. An inhibitor will reduce the rate of pNP formation.
Procedure:
-
Reagent Preparation: Prepare solutions of α-glucosidase enzyme, the substrate pNPG, and the test compounds in a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.8).[9]
-
Reaction Mixture: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compound or a positive control (e.g., Acarbose).[9]
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a short period (e.g., 5-10 minutes) at 37°C.[9]
-
Reaction Initiation: Add the pNPG substrate solution to all wells to start the reaction.[9]
-
Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction by adding a basic solution, such as sodium carbonate (Na₂CO₃).[9]
-
Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
Calculation: The percent inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC₅₀ value is then determined from a dose-response curve.
Visualizations: Workflows and Concepts
General Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and initial biological evaluation of novel this compound derivatives.
Caption: A typical workflow for the synthesis and biological evaluation of novel pyridine derivatives.
Conceptual Mechanism of Enzyme Inhibition
This diagram provides a simplified conceptual model of competitive enzyme inhibition, a common mechanism of action for drug candidates.
Caption: Model showing an enzyme's active site being blocked by a competitive inhibitor.
Structure-Activity Relationship (SAR) Logic
Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds. This diagram illustrates the logical process of how different chemical modifications to a core scaffold can influence biological activity.
Caption: Logical flow of how specific chemical modifications can alter biological activity.
References
- 1. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iris.unife.it [iris.unife.it]
- 6. Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6-Methylpyridine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. In vitro α-glucosidase inhibitory assay [protocols.io]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. clyte.tech [clyte.tech]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
An In-depth Technical Guide to the Keto-Enol Equilibrium of 4-hydroxy-6-methyl-2-pyridinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tautomeric equilibrium between the keto and enol forms of heterocyclic compounds is a critical factor in drug discovery and development, influencing molecular recognition, physicochemical properties, and metabolic stability. This guide provides a comprehensive analysis of the keto-enol tautomerism of 4-hydroxy-6-methyl-2-pyridinone, a pyridinone derivative of significant interest. While direct quantitative equilibrium data for this specific molecule is not extensively available in the public domain, this document leverages data from closely related and well-studied pyridinone systems to provide a thorough understanding of the principles governing its tautomeric behavior. We will delve into the influence of solvent polarity on the equilibrium, present detailed experimental protocols for its investigation, and visualize the tautomeric relationship.
Data Presentation: Tautomeric Equilibrium in Various Solvents
The position of the keto-enol equilibrium is highly sensitive to the solvent environment.[1] Polar solvents tend to favor the more polar keto tautomer, while non-polar solvents shift the equilibrium towards the less polar enol form. The following tables summarize the expected trends and illustrative quantitative data for the tautomeric equilibrium of pyridinone systems, which can be considered analogous to 4-hydroxy-6-methyl-2-pyridinone.
Table 1: Illustrative Tautomeric Equilibrium Constants (KT) for a Generic Pyridinone System
| Solvent | Dielectric Constant (ε) | Tautomeric Equilibrium Constant (KT = [keto]/[enol]) | Predominant Tautomer (%) |
| Water | 80.1 | High (>10) | Keto (>90%) |
| Dimethyl Sulfoxide (DMSO) | 46.7 | High | Keto |
| Acetonitrile | 37.5 | Intermediate | Keto |
| Chloroform | 4.8 | Low (<1) | Enol |
| Cyclohexane | 2.0 | Low (<<1) | Enol |
Note: The KT values presented are illustrative and based on general observations for pyridinone tautomerism.[2] Actual experimental values for 4-hydroxy-6-methyl-2-pyridinone may vary.
Table 2: Illustrative Thermodynamic Data for a Generic Pyridinone Tautomerization
| Solvent | ΔG° (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |
| Gas Phase | ~ +0.5 - +1.5 (favoring enol) | - | - |
| Water | ~ -1.5 - -2.5 (favoring keto) | - | - |
| Chloroform | ~ +0.5 - -0.5 | - | - |
Note: This data is illustrative and based on computational and experimental studies of similar pyridinone systems.[3][4] A positive ΔG° indicates the enol form is favored, while a negative value indicates the keto form is favored.
Experimental Protocols
Accurate determination of the tautomeric ratio of 4-hydroxy-6-methyl-2-pyridinone requires precise experimental design and execution. The two primary methods employed are ¹H NMR spectroscopy and UV-Vis spectroscopy.[5]
¹H NMR Spectroscopy for Tautomer Ratio Determination
Principle: The keto and enol tautomers of 4-hydroxy-6-methyl-2-pyridinone possess distinct chemical environments for their protons, resulting in separate signals in the ¹H NMR spectrum. The ratio of the integrals of corresponding non-overlapping signals directly reflects the molar ratio of the two tautomers.[6]
Detailed Methodology:
-
Sample Preparation:
-
Prepare solutions of 4-hydroxy-6-methyl-2-pyridinone (typically 5-10 mg) in a range of deuterated solvents of varying polarity (e.g., D₂O, DMSO-d₆, CDCl₃, and Cyclohexane-d₁₂).
-
Ensure the solvents are of high purity and anhydrous, as water can influence the equilibrium.
-
Use a consistent concentration across all samples to minimize concentration-dependent effects.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Maintain a constant temperature for all measurements (e.g., 298 K), as the tautomeric equilibrium can be temperature-sensitive.
-
Ensure a sufficient number of scans to obtain a high signal-to-noise ratio for accurate integration.
-
Use a relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons being integrated to ensure full relaxation and accurate quantification.
-
-
Data Analysis:
-
Identify well-resolved, non-overlapping signals corresponding to unique protons of the keto and enol forms. For 4-hydroxy-6-methyl-2-pyridinone, the vinyl protons or the methyl protons could potentially be used.
-
Carefully integrate the selected signals.
-
Calculate the percentage of each tautomer using the following formula: % Keto = [Integral_keto / (Integral_keto + Integral_enol)] * 100 % Enol = [Integral_enol / (Integral_keto + Integral_enol)] * 100
-
The tautomeric equilibrium constant (KT) is then calculated as: K_T = % Keto / % Enol
-
UV-Vis Spectrophotometry for Tautomer Analysis
Principle: The keto and enol tautomers of 4-hydroxy-6-methyl-2-pyridinone have different conjugated systems and therefore exhibit distinct absorption maxima (λmax) in their UV-Vis spectra. The relative intensities of these absorption bands can be used to determine the tautomeric ratio.[7][8]
Detailed Methodology:
-
Sample Preparation:
-
Prepare dilute solutions of 4-hydroxy-6-methyl-2-pyridinone in the desired solvents to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Use high-purity solvents.
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectra over a relevant wavelength range (e.g., 200-400 nm).
-
Identify the λmax for both the keto and enol forms. This may require deconvolution of overlapping peaks if they are not well-resolved.
-
-
Data Analysis:
-
The molar extinction coefficients (ε) for the pure keto and enol forms at their respective λmax are required for accurate quantification. These can be determined experimentally using locked tautomers (e.g., N-methylated for the keto form and O-methylated for the enol form) or estimated using computational methods.
-
The ratio of the tautomers can be determined by solving a set of simultaneous equations based on Beer-Lambert Law at two different wavelengths.
-
Mandatory Visualization
The following diagrams illustrate the keto-enol tautomeric equilibrium and a general workflow for its experimental determination.
Caption: Keto-enol equilibrium of 4-hydroxy-6-methyl-2-pyridinone.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.
Caption: Experimental workflow for determining tautomeric equilibrium.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. dial.uclouvain.be [dial.uclouvain.be]
- 8. Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanism of Action of 6-Methylpyridine-2,4-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylpyridine-2,4-diol, existing in tautomeric equilibrium with 4-hydroxy-6-methyl-2(1H)-pyridinone, is a versatile heterocyclic compound. While comprehensive studies on the specific mechanism of action of the parent compound are limited, extensive research on its derivatives has unveiled a range of biological activities. This guide consolidates the current understanding of this compound, focusing on the mechanistic insights derived from its biologically active analogues. These derivatives have shown promise as antimicrobial, antioxidant, and enzyme-inhibiting agents. This document provides a detailed overview of these potential mechanisms of action, supported by available data, experimental methodologies, and logical frameworks to guide further research and drug development endeavors.
Chemical and Physical Properties
This compound is a foundational scaffold used in the synthesis of various biologically active molecules. Its chemical properties are pivotal to its role as a pharmacophore.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₂ | [1][2][3][4][5] |
| Molecular Weight | 125.13 g/mol | [1][2][3][4][5] |
| Tautomeric Form | 4-hydroxy-6-methyl-2(1H)-pyridinone | [6] |
| Appearance | Solid | [7] |
| Potential Biological Activities of Derivatives | Antimicrobial, Antioxidant, Enzyme Inhibition | [6][8] |
Potential Mechanisms of Action (Inferred from Derivatives)
The primary biological activities associated with derivatives of this compound are antimicrobial, antioxidant, and enzyme inhibitory actions. The core pyridinone scaffold is central to these activities.
Antimicrobial and Antibiofilm Activity
Derivatives of 4-hydroxy-6-methyl-2-pyridinone have demonstrated significant activity against various microorganisms, including Mycobacterium smegmatis. The proposed mechanism involves the inhibition of critical bacterial enzymes.
-
Targeted Pathway: While the precise target is not always elucidated, pyridinone derivatives have been suggested to interfere with nucleic acid synthesis.
-
Logical Relationship: The core scaffold of this compound likely provides the necessary framework for interaction with the active sites of bacterial enzymes. Modifications to this scaffold can enhance potency and selectivity.
Antioxidant Properties
Compounds related to this compound have exhibited promising antioxidant activities.[6] The mechanism is likely attributed to the hydroxyl groups on the pyridine ring, which can donate hydrogen atoms to neutralize free radicals.
-
Signaling Pathway: This action helps in mitigating oxidative stress, which is implicated in numerous disease pathologies. The antioxidant capacity can be evaluated using standard assays such as DPPH and ABTS radical scavenging.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 158152-94-4|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 70254-45-4 | Benchchem [benchchem.com]
- 4. This compound | CAS 3749-51-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 2,4-Dihydroxy-6-methylpyridine | C6H7NO2 | CID 54691419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy this compound | 70254-45-4 [smolecule.com]
- 7. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Antioxidant Properties of Hydroxypyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxypyridine compounds, particularly hydroxypyridinone derivatives, represent a versatile class of heterocyclic molecules with significant potential in medicinal chemistry. Their inherent structural features enable them to act as potent antioxidants through multiple mechanisms, primarily radical scavenging and metal ion chelation. This dual-action capability makes them promising candidates for therapeutic intervention in a myriad of pathologies underpinned by oxidative stress, including neurodegenerative diseases, ischemia-reperfusion injury, and metal overload disorders. This technical guide provides a comprehensive overview of the antioxidant properties of hydroxypyridine compounds, detailing their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation. Quantitative data from key studies are summarized for comparative analysis, and logical workflows are visualized to facilitate a deeper understanding of this important class of molecules.
Introduction: Oxidative Stress and the Role of Hydroxypyridines
Oxidative stress is a pathological state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates. ROS, such as the superoxide anion (O₂•⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH), are natural byproducts of aerobic metabolism.[1] However, their overproduction can lead to indiscriminate damage to vital biomolecules, including lipids, proteins, and DNA, contributing to the onset and progression of various diseases.[2][3]
Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. They function by donating electrons to neutralize radicals, chelating transition metal ions that catalyze ROS formation, or upregulating endogenous antioxidant defense mechanisms.[1] Hydroxypyridine derivatives have emerged as a significant class of synthetic antioxidants. Their structure, particularly the α-hydroxyketone moiety in hydroxypyridinones, confers notable antioxidant capabilities.[2][3] Compounds like Deferiprone, a 3-hydroxypyridin-4-one, are already in clinical use for iron chelation therapy, highlighting the therapeutic relevance of this scaffold.[4] Furthermore, derivatives such as Mexidol (2-ethyl-6-methyl-3-hydroxypyridine) are used for their neuroprotective and antioxidant effects in treating anxiety and ischemic conditions.[5][6]
Core Mechanisms of Antioxidant Action
Hydroxypyridine compounds primarily exert their antioxidant effects through two synergistic mechanisms: direct radical scavenging and indirect prevention of radical formation via metal ion chelation.
Radical Scavenging
Hydroxypyridine derivatives can directly neutralize free radicals by donating a hydrogen atom or an electron. The phenolic hydroxyl group is crucial for this activity. The stability of the resulting phenoxyl radical, often stabilized by resonance within the aromatic pyridine ring, determines the scavenging efficiency. The primary mechanisms involved are:
-
Formal Hydrogen Transfer (FHT): The antioxidant donates a hydrogen atom to a free radical, effectively quenching it. This is a common mechanism in non-polar environments.[5]
-
Single Electron Transfer (SET): The antioxidant donates an electron to the radical, followed by proton transfer. This pathway is more prevalent in aqueous or polar media.[5]
Metal Ion Chelation
Transition metals, particularly iron (Fe²⁺) and copper (Cu⁺), are potent catalysts of ROS production through Fenton and Haber-Weiss reactions, which generate the highly damaging hydroxyl radical.
Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
Hydroxypyridin-4-one derivatives, possessing an α-hydroxyketone group, act as efficient bidentate chelators.[1][2] They form stable, neutral 3:1 complexes with ferric ions (Fe³⁺), effectively sequestering them and preventing their participation in redox cycling.[1] This action inhibits the formation of hydroxyl radicals, providing a powerful indirect antioxidant effect.[1][4]
Caption: Dual antioxidant mechanisms of hydroxypyridine compounds.
Structure-Activity Relationships (SAR)
The antioxidant potency of hydroxypyridine derivatives is profoundly influenced by their chemical structure. Key SAR findings from various studies are summarized below:
-
Hydroxypyridin-4-ones vs. 3-Hydroxypyridines: The 3-hydroxy-4-keto arrangement in hydroxypyridin-4-ones is particularly effective due to its strong metal-chelating ability and the tautomerism that creates a catechol-like structure, enhancing both chelation and radical scavenging.[2][3]
-
Substitution on the Nitrogen Atom: In DPPH and hydrogen peroxide scavenging assays, N(1)-H hydroxypyridinones consistently show greater antioxidant potency than their N(1)-CH₃ substituted counterparts.[1] The N-H proton is a labile hydrogen that can be donated to radicals.[1] Conversely, N(1)-CH₃ substitution can lead to stronger iron chelation.[1]
-
Substituents on the Pyridine Ring:
-
Electron-Donating Groups (EDGs): The presence of EDGs (e.g., -OH, -OCH₃) on the pyridine ring or on attached phenyl moieties generally enhances radical scavenging activity by increasing the electron density and stabilizing the resulting radical.[7][8]
-
Auxiliary Moieties: Attaching moieties with labile hydrogens (e.g., via acylhydrazone linkers) to the hydroxypyridinone core can significantly increase radical scavenging capacity.[1][7]
-
-
Aromaticity and Tautomerism: Tautomerism in the hydroxypyridinone ring leads to a higher degree of aromaticity, which contributes to a catechol-like behavior. This enhances both the stability of the compound and its ability to chelate metals and scavenge radicals.[2][3]
Caption: Key structure-activity relationships for hydroxypyridine antioxidants.
Quantitative Data on Antioxidant Activity
The antioxidant capacity of hydroxypyridine compounds is quantified using various in vitro assays. The results are typically expressed as IC₅₀ (the concentration required to inhibit 50% of the activity) or EC₅₀ (the concentration required to obtain 50% of the maximum effect). Lower values indicate higher potency.
| Compound/Derivative | Assay Type | Result (IC₅₀ / EC₅₀ in µM) | Reference Compound | Reference(s) |
| 3-Hydroxypyridine-4-one Acylhydrazones | ||||
| Compound 6a (3,4-di-hydroxyphenyl moiety) | DPPH Scavenging | 2.21 | Quercetin (1.59) | [7] |
| Compound 6b (4-hydroxy-3-methoxyphenyl moiety) | DPPH Scavenging | 17.49 | Quercetin (1.59) | [7] |
| Ortho-Hydroxypyridine-4-ones | ||||
| Compound Va (N(1)-H, R=phenyl) | DPPH Scavenging | 28.5 ± 1.2 | Quercetin (6.8) | [1] |
| Compound Vb (N(1)-H, R=2-hydroxyphenyl) | DPPH Scavenging | 19.5 ± 0.8 | Quercetin (6.8) | [1] |
| Compound Vc (N(1)-CH₃, R=phenyl) | DPPH Scavenging | > 100 | Quercetin (6.8) | [1] |
| Compound Vb (N(1)-H, R=2-hydroxyphenyl) | H₂O₂ Scavenging | 22.3 ± 0.9 | Ascorbic Acid (40) | [1] |
| Mexidol (2-ethyl-6-methyl-3-hydroxypyridine) | ||||
| Mexidol | Peroxyl Radical Reaction | k = 2.8 × 10⁴ M⁻¹s⁻¹ | - | [5] |
Note: Direct comparison between studies can be challenging due to variations in experimental conditions. The data presented serves to illustrate relative potencies and SAR trends.
Detailed Experimental Protocols
Accurate evaluation of antioxidant activity requires standardized and well-defined protocols. Methodologies for common assays are detailed below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm, which corresponds to a color change from deep purple to yellow.[1][2][9]
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds and a standard antioxidant (e.g., Quercetin, Trolox, Ascorbic Acid)
-
UV-Vis Spectrophotometer
-
Micropipettes and 96-well plates or cuvettes
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Prepare serial dilutions of the test compounds and the standard in methanol.
-
In a microplate well or cuvette, add a small volume of the test compound/standard solution (e.g., 100 µL).
-
Add a larger volume of the DPPH solution (e.g., 100 µL) to initiate the reaction.
-
A blank is prepared using methanol instead of the antioxidant solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each solution at 517 nm.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula:
% Inhibition = [ (A_blank - A_sample) / A_blank ] × 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC₅₀ value is determined by plotting the % inhibition against the compound concentration.
Caption: Standard experimental workflow for the DPPH antioxidant assay.
Hydrogen Peroxide (H₂O₂) Scavenging Assay
-
Principle: This assay quantifies the ability of a compound to decompose hydrogen peroxide, a non-radical ROS, into water. The remaining H₂O₂ concentration is measured spectrophotometrically at 230 nm.[1]
-
Reagents and Equipment:
-
Hydrogen peroxide (e.g., 40 mM solution in phosphate buffer, pH 7.4)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Test compounds
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare a solution of H₂O₂ in phosphate buffer.
-
Add a specific volume of the test compound solution to the H₂O₂ solution.
-
A blank solution contains the phosphate buffer without H₂O₂.
-
Incubate for a set time (e.g., 10 minutes) at room temperature.
-
Measure the absorbance of the H₂O₂ at 230 nm against the blank.
-
-
Calculation: The percentage of H₂O₂ scavenged is calculated as:
% Scavenged = [ (A_control - A_sample) / A_control ] × 100 Where A_control is the absorbance of the H₂O₂ solution without the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
-
Principle: This method is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is measured by the decrease in absorbance at 734 nm.[10]
-
Reagents and Equipment:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate (e.g., 2.45 mM)
-
Ethanol or buffer
-
Test compounds and a standard (e.g., Trolox)
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Generate the ABTS•⁺ stock solution by reacting ABTS with potassium persulfate in the dark for 12-16 hours.
-
Dilute the stock solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the test compound/standard to a larger volume of the diluted ABTS•⁺ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is monitored at 593 nm.[10] This assay directly measures the electron-donating capacity of a compound.
-
Reagents and Equipment:
-
FRAP reagent: prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
Test compounds and a standard (e.g., FeSO₄ or Trolox)
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Warm the freshly prepared FRAP reagent to 37°C.
-
Add a small volume of the test sample to a larger volume of the FRAP reagent.
-
Incubate the mixture (e.g., for 4 minutes) at 37°C.
-
Measure the absorbance at 593 nm.
-
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄. The FRAP value of the sample is then calculated from this curve and expressed as Fe²⁺ equivalents.
Cellular Activity and Therapeutic Implications
While in vitro chemical assays are crucial for initial screening, the ultimate therapeutic value of hydroxypyridine compounds depends on their activity in a biological context. These compounds have shown promise in protecting cells from ischemic damage and oxidative stress.[6][11] Their mechanism in a cellular environment involves mitigating the damage caused by ROS overproduction, which can disrupt critical signaling pathways and lead to apoptosis or ferroptosis (an iron-dependent form of cell death).[12] By chelating intracellular iron and scavenging radicals, hydroxypyridines can help preserve mitochondrial function, maintain membrane integrity, and prevent the activation of cell death pathways.[6][12]
Caption: Mitigation of cellular oxidative stress by hydroxypyridines.
Conclusion
Hydroxypyridine compounds, and specifically hydroxypyridinones, are a class of molecules with compelling antioxidant properties rooted in their dual capacity for radical scavenging and metal ion chelation. Structure-activity relationship studies have provided clear guidance for rational drug design, indicating that N-H functionalities and electron-donating groups enhance radical scavenging, while the core 3-hydroxy-4-keto motif provides a powerful scaffold for metal sequestration. Standardized in vitro assays like DPPH, ABTS, and FRAP are essential tools for quantifying and comparing the potency of new derivatives. The demonstrated ability of these compounds to protect cells from oxidative damage underscores their significant potential as therapeutic agents for a wide range of disorders, making them a continued focus of research and development in medicinal chemistry.
References
- 1. Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine [pharmacia.pensoft.net]
- 10. ijpsonline.com [ijpsonline.com]
- 11. [The antioxidant hydroxypyridine-6 as an agent to prevent postresuscitation heart damage] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metal Complexes of Omadine (N-Hydroxypyridine-2-thione): Differences of Antioxidant and Pro-Oxidant Behavior in Light and Dark Conditions with Possible Toxicity Implications - PMC [pmc.ncbi.nlm.nih.gov]
6-Methylpyridine-2,4-diol as a privileged scaffold in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 6-methylpyridine-2,4-diol core, a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its unique structural features, including the presence of both hydrogen bond donors and acceptors, a methyl group for steric and electronic modulation, and a pyridine ring capable of various interactions, make it a "privileged scaffold." This designation refers to a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious functionalization. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, with a focus on their applications in anticancer, antiviral, and antibacterial drug discovery.
Physicochemical Properties
This compound, also known as 4-hydroxy-6-methyl-2-pyridinone, exists in tautomeric forms. Its physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₇NO₂ |
| Molecular Weight | 125.13 g/mol |
| XLogP3 | -0.3 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 0 |
| Exact Mass | 125.047678466 Da |
| Monoisotopic Mass | 125.047678466 Da |
| Topological Polar Surface Area | 46.2 Ų |
| Heavy Atom Count | 9 |
| pKa (predicted) | 4.50 ± 1.00 (weakly acidic)[1] |
| Solubility | Soluble in water, hot ethanol, and alkali solutions; slightly soluble in ether.[2] |
Synthesis of the Core Scaffold
A common and efficient method for the synthesis of 4-hydroxy-6-methyl-2-pyridinone involves the hydrolysis of dehydroacetic acid. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of 4-hydroxy-6-methyl-2-pyridinone
Materials:
-
Dehydroacetic acid
-
Sulfuric acid (92% aqueous solution)
-
Ammonium hydroxide (28% aqueous solution)
-
Ice
-
Cold water
-
Standard laboratory glassware (flask, beaker, filtration apparatus)
Procedure:
-
Hydrolysis of Dehydroacetic Acid:
-
In a 25 mL flask, combine dehydroacetic acid (1 mmol) and 92% sulfuric acid aqueous solution (5 mmol).
-
Heat the mixture to 130 °C for 10 minutes.
-
While the mixture is still warm, pour it into a beaker containing chopped ice.
-
Filter the resulting precipitate and wash it with cold water to isolate 4-hydroxy-6-methylpyran-2-one as a white solid. The expected yield is approximately 86%.
-
-
Formation of 4-hydroxy-6-methylpyridin-2(1H)-one:
-
In a 25 mL flask, add the synthesized 4-hydroxy-6-methylpyran-2-one (1 mmol) and 28% ammonium hydroxide (5 mmol) under stirring.
-
The reaction proceeds to yield 4-hydroxy-6-methylpyridin-2(1H)-one.
-
An alternative one-pot synthesis involves the reaction of ethyl acetoacetate and cyanoacetamide in the presence of a base like potassium hydroxide.
Anticancer Activity
Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells through the modulation of key signaling pathways.
Quantitative Data: Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Pyridine-urea derivative 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) |
| Pyridine-urea derivative 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) |
| Hmpyptsc | HCT116 (Colon) | 3.32 |
| [Zn(Hmpyptsc)Cl2] | HCT116 (Colon) | 2.60 |
| Hmpyptsc | DU145 (Prostate) | 3.60 |
| [Zn(Hmpyptsc)Cl2] | DU145 (Prostate) | 3.10 |
Signaling Pathway: p53 and JNK Mediated Apoptosis
Several pyridine derivatives have been shown to induce apoptosis in cancer cells by upregulating the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK) signaling pathway. The activation of this pathway leads to a cascade of events culminating in programmed cell death.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
96-well plates
-
This compound derivatives
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Replace the medium with 100 µL of the compound dilutions and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution to each well.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm.
Antiviral Activity
Pyridinone derivatives, including those based on the this compound scaffold, have emerged as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.
Quantitative Data: Anti-HIV Activity
| Compound ID | Target | IC50 (nM) |
| L-697,639 | HIV-1 RT | 20-800 |
| L-697,661 | HIV-1 RT | 20-800 |
| 3-[N-[(5-ethyl-2-methoxy-6-methyl-3-pyridyl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one | HIV-1 RT | Potent inhibitor |
| L-697,639 | HIV-1 replication in MT4 cells | 25-50 |
| L-697,661 | HIV-1 replication in MT4 cells | 25-50 |
Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition
NNRTIs bind to an allosteric pocket on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function. This prevents the conversion of the viral RNA genome into proviral DNA, a crucial step in the HIV replication cycle.
Experimental Protocol: Reverse Transcriptase Inhibition Assay
This colorimetric assay quantifies the activity of HIV-1 RT by measuring the incorporation of labeled nucleotides.
Materials:
-
Streptavidin-coated microplate
-
Template/primer hybrid (e.g., poly(A) x oligo(dT)15)
-
Recombinant HIV-1 RT
-
dNTP mix (including DIG-labeled dUTP and biotin-dUTP)
-
Test compounds (pyridinone derivatives)
-
Anti-DIG-POD conjugate
-
Washing buffer
-
Peroxidase substrate and stop solution
-
Microplate reader
Procedure:
-
Immobilization: Immobilize the biotinylated template/primer on the streptavidin-coated plate.
-
Reaction Setup: Add the reaction mixture containing dNTPs to the wells, followed by the test compounds at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding recombinant HIV-1 RT.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Detection:
-
Wash the wells to remove unincorporated nucleotides.
-
Add Anti-DIG-POD conjugate and incubate.
-
Wash again and add the peroxidase substrate.
-
Stop the reaction and measure the absorbance.
-
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.
Antibacterial Activity
Derivatives of this compound have also shown promise as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria.
Quantitative Data: Antibacterial Activity
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| Imidazole derivative 15t | S. aureus | 1-2 |
| Imidazole derivative 16d | S. aureus | 0.5 |
| 4-hydroxy-2-pyridone 6q | E. coli (highly resistant) | 8 (MIC90) |
| 4-hydroxy-2-pyridone 6o | E. coli | 0.5-1 (MIC90) |
| 4-hydroxy-2-pyridone 6v | E. coli | 0.5-1 (MIC90) |
| 4-hydroxy-2-pyridone 6o | A. baumannii | 8-16 (MIC90) |
| 4-hydroxy-2-pyridone 6v | A. baumannii | 8-16 (MIC90) |
Mechanism of Action: Inhibition of Bacterial Processes
The antibacterial mechanism of dihydroxypyridine derivatives can vary, but a key target is the inhibition of essential bacterial processes such as DNA synthesis or cell wall biosynthesis.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the microtiter plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The this compound scaffold represents a highly versatile and valuable starting point for the design and development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antiviral, and antibacterial properties. The synthetic accessibility of this core, coupled with the ability to readily introduce diverse functional groups, allows for extensive structure-activity relationship (SAR) studies and the optimization of lead compounds. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to harnessing the full potential of this privileged scaffold in the ongoing quest for new and effective medicines. Further exploration of the specific molecular targets and mechanisms of action will undoubtedly pave the way for the development of next-generation therapeutics based on the this compound framework.
References
The Acid-Base Profile of 6-Methylpyridine-2,4-diol: A Technical Guide for Drug Discovery and Development
For Immediate Release
This technical guide provides an in-depth analysis of the predicted acid-base properties of 6-Methylpyridine-2,4-diol, a heterocyclic compound with significant potential in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the molecule's ionization characteristics, tautomeric forms, and relevant experimental methodologies.
Core Physicochemical Properties and pKa
This compound, also known by its tautomeric form 4-hydroxy-6-methyl-2-pyridinone, is a versatile scaffold in medicinal chemistry.[1] Its acid-base properties are crucial for understanding its pharmacokinetic and pharmacodynamic behavior, including solubility, membrane permeability, and receptor interactions.
The predicted pKa value for this compound is 4.50 ± 1.00 , indicating it is a weak acid.[1] This acidity is attributed to the hydroxyl groups on the pyridine ring, which can be deprotonated under basic conditions. The pyridine nitrogen atom can also be protonated under acidic conditions.[1] The molecule's amphiphilic nature, with both hydrophilic hydroxyl groups and a more lipophilic pyridine ring, contributes to its solubility in both aqueous and organic media.[1]
Table 1: Predicted Physicochemical and Acid-Base Properties of this compound
| Property | Value | Source(s) |
| Predicted pKa | 4.50 ± 1.00 | [1] |
| Molecular Formula | C₆H₇NO₂ | [1][2] |
| Molecular Weight | 125.13 g/mol | [2][3] |
| Tautomerism | Exists in diol and keto-enol forms | [1] |
| Solubility | Good solubility in aqueous systems; soluble in various organic solvents | [1] |
Tautomerism: A Key Consideration
A critical aspect of this compound's chemistry is its existence in multiple tautomeric forms. The equilibrium between the diol and various keto-enol tautomers, such as 4-hydroxy-6-methyl-2(1H)-pyridinone, is influenced by factors like solvent polarity, pH, and temperature.[1] Understanding this tautomeric equilibrium is essential, as different tautomers can exhibit distinct biological activities and physicochemical properties.
Caption: Tautomeric forms of this compound.
Experimental Protocols for pKa Determination
Accurate experimental determination of pKa is vital for validating computational predictions and for regulatory submissions. Several robust methods are available for this purpose.
Potentiometric Titration
Potentiometric titration is a widely used and precise method for pKa determination.[4][5]
-
Principle: A solution of the compound is titrated with a standardized acid or base. The potential of a pH electrode is monitored throughout the titration. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point of half-neutralization.[4][6]
-
Methodology:
-
A calibrated potentiometer with a combined pH electrode is used.[4][7]
-
A solution of this compound (e.g., 1 mM) is prepared in a suitable solvent, often a water-cosolvent mixture to ensure solubility.[7] Ionic strength is kept constant using a background electrolyte like KCl.[7]
-
The solution is made acidic (e.g., pH 1.8-2.0) with a standard acid (e.g., 0.1 M HCl).[7]
-
The solution is then titrated with a standard base (e.g., 0.1 M NaOH) in small, precise increments.[7]
-
The pH is recorded after each addition of the titrant, allowing the solution to equilibrate.[7]
-
The titration is continued until the pH reaches a plateau in the basic region (e.g., pH 12-12.5).[7]
-
The pKa is calculated from the titration curve, often by analyzing the first or second derivative to accurately locate the inflection point.[6] Multiple titrations are performed to ensure reproducibility.[7]
-
UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore in proximity to the ionizable group, leading to a change in the UV-Vis spectrum upon ionization.[8][9]
-
Principle: The absorbance of a series of solutions of the compound at different known pH values is measured. The pKa is determined by analyzing the pH-dependent changes in the absorbance spectrum.[9][10]
-
Methodology:
-
A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.[8]
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or methanol).[8]
-
Aliquots of the stock solution are added to each buffer solution to a constant final concentration, often in a 96-well microplate for high-throughput analysis.[8]
-
The UV-Vis spectrum of each solution is recorded.
-
The absorbance at one or more wavelengths where the ionized and unionized forms have different extinction coefficients is plotted against pH.
-
The pKa is determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at the inflection point of the resulting sigmoidal curve.[11]
-
Capillary Electrophoresis (CE)
Capillary electrophoresis is a powerful technique for pKa determination that requires only a small amount of sample and can be used for impure samples.[12][13]
-
Principle: The electrophoretic mobility of an ionizable compound is dependent on its charge, which in turn is a function of the pH of the background electrolyte. By measuring the effective mobility of the compound in a series of buffers with different pH values, a titration curve can be generated, and the pKa determined.[13][14]
-
Methodology:
-
A series of background electrolytes (buffers) with a range of pH values are prepared.[13]
-
A small amount of the sample solution is injected into the capillary filled with a specific pH buffer.
-
A voltage is applied, and the migration time of the compound is measured. A neutral marker is often co-injected to determine the electroosmotic flow.[13]
-
The effective mobility is calculated from the migration time.
-
This process is repeated for the entire range of pH buffers.
-
The effective mobility is plotted against pH, and the pKa is determined from the inflection point of the resulting sigmoidal curve.[13]
-
Logical Workflow for pKa Determination and Tautomer Analysis
While specific signaling pathways involving this compound are not yet extensively documented, a logical workflow for its physicochemical characterization is crucial for its development as a drug candidate.
Caption: Logical workflow for pKa and tautomer analysis.
Biological Context and Applications
Derivatives of this compound have shown promise for their antioxidant and antimicrobial properties.[1] Furthermore, pyridinone-containing compounds have been investigated as non-nucleoside inhibitors of HIV-1 reverse transcriptase.[15][16] The acid-base properties of the core scaffold are instrumental in the design of new derivatives with improved biological activity and pharmacokinetic profiles. For instance, the ionization state at physiological pH will significantly influence the molecule's ability to cross biological membranes and interact with its target.
Conclusion
This technical guide has summarized the predicted pKa and key acid-base properties of this compound. A thorough understanding of its ionization and tautomeric behavior, validated by robust experimental methods, is fundamental for the successful development of novel therapeutics and other bioactive agents based on this promising chemical scaffold. The provided experimental protocols and logical workflow offer a solid framework for researchers in this field.
References
- 1. Buy this compound | 70254-45-4 [smolecule.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 2,4-Dihydroxy-6-methylpyridine | C6H7NO2 | CID 54691419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemagine.co.uk [chemagine.co.uk]
- 10. prezi.com [prezi.com]
- 11. ijper.org [ijper.org]
- 12. A fast method for pKa determination by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. analiza.com [analiza.com]
- 14. Determination of pKa values of organic bases in aqueous acetonitrile solutions using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Theoretical Investigations into the Molecular Structure of 6-Methylpyridine-2,4-diol: A Computational Chemistry Perspective
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular structure of 6-Methylpyridine-2,4-diol, also known as 4-hydroxy-6-methyl-2-pyridinone. Due to the tautomeric nature of this molecule, computational methods are invaluable for understanding its structural and electronic properties. This document outlines the key computational methodologies, summarizes expected quantitative data in structured tables based on analogous systems, and illustrates the theoretical workflow with a detailed diagram.
Introduction
This compound (C₆H₇NO₂) is a heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2] Its structure, characterized by a pyridine ring with hydroxyl and methyl substituents, allows for complex tautomeric equilibria, primarily between the diol and various keto-enol forms.[1][2][3] Understanding the relative stabilities and electronic characteristics of these tautomers is crucial for predicting the molecule's reactivity, intermolecular interactions, and biological activity.[4]
Theoretical studies, particularly those employing quantum chemical calculations, provide deep insights into the molecular landscape of such compounds.[5][6] While specific comprehensive theoretical studies on this compound are not extensively documented, this guide leverages established computational protocols for similar pyridine derivatives to present a robust framework for its analysis.[5][7]
Computational Methodology
The theoretical investigation of this compound's molecular structure typically involves a multi-step computational protocol. Density Functional Theory (DFT) is a widely used method for such studies due to its balance of accuracy and computational cost.[8][9]
Experimental Protocol: A Standard Computational Workflow
-
Tautomer Identification and Initial Geometry: The first step is to identify all possible and chemically relevant tautomers of this compound. The initial 3D coordinates for each tautomer are generated using molecular modeling software.
-
Geometry Optimization: The molecular geometry of each tautomer is optimized to find the lowest energy conformation. This is commonly performed using DFT with a hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and a sufficiently large basis set, for example, 6-311++G(d,p).[4][7][8] This basis set includes diffuse functions (++) to accurately describe anions and p and d polarization functions for non-hydrogen and hydrogen atoms, respectively.
-
Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency analysis is conducted at the same level of theory.[4][7] This calculation serves two primary purposes:
-
To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
-
To predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data.[10]
-
-
Calculation of Molecular Properties: Once the optimized geometries are confirmed, various electronic and structural properties are calculated. These include:
-
Geometric Parameters: Bond lengths, bond angles, and dihedral angles.
-
Energetics: Relative energies of the tautomers to determine the most stable form.
-
Electronic Properties: Molecular electrostatic potential (MESP), frontier molecular orbitals (HOMO and LUMO), and Mulliken atomic charges to understand reactivity and charge distribution.[8][11]
-
The logical flow of this computational approach is visualized in the diagram below.
Predicted Molecular Structure Data
The following tables summarize the expected quantitative data for the most stable tautomer of this compound, based on DFT calculations of structurally similar pyridine derivatives.[5][8] These values serve as a predictive baseline for future experimental and computational work.
Table 1: Predicted Bond Lengths (Å)
| Bond | Expected Length (Å) |
| C-C (ring) | 1.39 - 1.42 |
| C-N (ring) | 1.34 - 1.38 |
| C-O | 1.22 - 1.36 |
| N-H | ~1.01 |
| O-H | ~0.96 |
| C-H (ring) | ~1.08 |
| C-C (methyl) | ~1.51 |
| C-H (methyl) | ~1.09 |
Table 2: Predicted Bond Angles (°)
| Angle | Expected Angle (°) |
| C-N-C (ring) | 118 - 122 |
| C-C-C (ring) | 118 - 121 |
| C-C-N (ring) | 119 - 123 |
| C-C-O | 117 - 125 |
| C-O-H | ~109 |
| H-N-C | ~115 |
| H-C-H (methyl) | ~109.5 |
Table 3: Predicted Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| O-H Stretch | 3400 - 3600 |
| N-H Stretch | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Methyl) | 2870 - 2960 |
| C=O Stretch | 1650 - 1750 |
| C=C/C=N Ring Stretch | 1400 - 1650 |
| C-O Stretch | 1200 - 1350 |
| C-N Stretch | 1250 - 1350 |
Note: The exact values will depend on the specific tautomer being analyzed and the computational method employed.[10][12]
Conclusion
Theoretical studies provide a powerful framework for elucidating the complex molecular structure and tautomeric landscape of this compound. By employing well-established computational protocols, such as those based on Density Functional Theory, it is possible to predict key geometric parameters, vibrational spectra, and electronic properties. This information is invaluable for understanding the molecule's chemical behavior and for guiding the rational design of new derivatives in drug discovery and materials science. The data and methodologies presented in this guide offer a foundational understanding for researchers and professionals working with this and related heterocyclic compounds.
References
- 1. Buy this compound | 70254-45-4 [smolecule.com]
- 2. This compound | 70254-45-4 | Benchchem [benchchem.com]
- 3. 2,4-Dihydroxy-6-methylpyridine | C6H7NO2 | CID 54691419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jacsdirectory.com [jacsdirectory.com]
- 9. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of Pyridinediol Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridinediols, a class of heterocyclic organic compounds characterized by a pyridine ring substituted with two hydroxyl groups, hold a unique position in the landscape of chemical and pharmaceutical sciences. Their structural simplicity belies a rich history of discovery and a diverse range of biological activities that continue to be explored. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and biological significance of key pyridinediol isomers. It is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols, quantitative data, and insights into their mechanisms of action.
Introduction: The Pyridine Scaffold and the Significance of Hydroxylation
The pyridine ring is a fundamental heterocyclic motif, integral to the structure of numerous natural products, coenzymes, and a vast array of FDA-approved drugs. Its nitrogen atom imparts unique electronic properties, including the ability to act as a hydrogen bond acceptor and a base, influencing the molecule's overall polarity, solubility, and interaction with biological targets. The introduction of hydroxyl groups to the pyridine scaffold, forming pyridinediols, further enhances these properties, bestowing upon them a distinct chemical personality. These hydroxyl moieties can act as both hydrogen bond donors and acceptors, increasing water solubility and providing reactive sites for further chemical modification. The position of these hydroxyl groups on the pyridine ring dictates the isomer's specific chemical and biological characteristics.
Discovery and History: A Tale of Isomers
The history of pyridinediol compounds is not a single, linear narrative but rather a collection of discoveries of its various isomers, each with its own unique story. While the overarching history of pyridine chemistry dates back to the 19th century, the specific isolation and synthesis of its dihydroxylated derivatives unfolded over several decades.
-
2,5-Dihydroxypyridine: One of the earliest accounts of a pyridinediol synthesis dates back to 1947 with the work of Adams and Govindachari on the structure of leucenol, where they synthesized 2,5-dihydroxy pyridine (5-hydroxy-2-pyridone).
-
2,6-Dihydroxypyridine: This isomer is a known intermediate in the microbial degradation of nicotine by bacteria such as Arthrobacter nicotinovorans. This biological origin highlights a natural route to this particular pyridinediol.
-
Other Isomers (2,3-, 3,4-, and 3,5-Dihydroxypyridine): The historical records for the first syntheses of 2,3-, 3,4-, and 3,5-dihydroxypyridine are less definitively documented in singular seminal publications. Their discovery and synthesis are intertwined with the broader development of pyridine chemistry throughout the 20th century, often emerging from systematic studies of substitution reactions on the pyridine ring. For instance, a patented method describes the synthesis of 5-chloro-2,3-dihydroxypyridine, indicating industrial interest in this scaffold.
Physicochemical Properties of Pyridinediol Isomers
The physicochemical properties of pyridinediol isomers are crucial for understanding their behavior in both chemical reactions and biological systems. These properties are summarized in the table below.
| Property | 2,3-Dihydroxypyridine | 2,5-Dihydroxypyridine | 2,6-Dihydroxypyridine | 3,4-Dihydroxypyridine | 3,5-Dihydroxypyridine |
| Molecular Formula | C₅H₅NO₂ | C₅H₅NO₂ | C₅H₅NO₂ | C₅H₅NO₂ | C₅H₅NO₂ |
| Molecular Weight ( g/mol ) | 111.10[1] | 111.1[2] | 111.10[3][4] | 111.1[5] | 111.10 |
| Melting Point (°C) | 245 (dec.)[6][7] | 250-260[2] | 190–191[3][4] | 270.5[8] | - |
| Boiling Point (°C) | 208.19 (est.)[9] | 334[2] | 387.2 (est.)[4] | 509.8 (est.)[5] | - |
| Water Solubility | Soluble[6][9] | - | Soluble (41 g/L)[3][4] | Soluble | - |
| pKa | 9.00 (est.)[10] | 8.51 (est.)[2] | - | - | - |
| Appearance | Khaki to grey or brown crystalline powder[10] | - | Colorless solid[3][4] | White to light yellow crystal or powder[5] | - |
Note: Data for 3,5-Dihydroxypyridine is less readily available in the searched literature.
Synthesis and Experimental Protocols
The synthesis of pyridinediols can be achieved through various chemical and biological methods. The choice of method often depends on the desired isomer and the availability of starting materials.
General Synthetic Strategies
-
Hydroxylation of Pyridine Precursors: This is a direct approach that involves the introduction of hydroxyl groups onto a pyridine ring. Oxidizing agents like hydrogen peroxide can be used.
-
From Halogenated Pyridines: Substitution of halogen atoms on a pyridine ring with hydroxyl groups is a common strategy. For example, 2,6-dihydroxypyridine can be synthesized from 2,6-dichloropyridine.
-
Microbial Synthesis: As seen with 2,6-dihydroxypyridine, microorganisms can be utilized for the specific synthesis of certain isomers through enzymatic processes.
-
Multi-step Synthesis from Substituted Pyridines: More complex pyridinediols can be prepared through a series of reactions including diazotization, nitration, and reduction of substituted pyridines.
Detailed Experimental Protocols
This two-step synthesis involves the formation of a di-tert-butoxy intermediate followed by deprotection.
Step 1: Synthesis of 2,6-di-tert-butoxypyridine
-
In a 100 mL round-bottom flask equipped with a stir bar, dissolve 2,6-dichloropyridine (1.00 g, 6.80 mmol) in 15 mL of mesitylene.
-
Add potassium tert-butoxide (1.52 g, 13.6 mmol) to the solution.
-
Reflux the mixture under a nitrogen atmosphere for 18 hours. A color change from colorless to deep red will be observed.
-
After cooling to room temperature, wash the solution with water (3 x 20 mL).
-
Collect the organic layer and dry it over anhydrous sodium sulfate. The crude product is used in the next step without further purification.
Step 2: Synthesis of 2,6-Dihydroxypyridine
-
To the crude solution of 2,6-di-tert-butoxypyridine, add formic acid (1.00 mL, 17.8 mmol).
-
Stir the bi-layered solution vigorously in air for 18 hours, during which a solid precipitate will form.
-
Collect the solid by filtration and dry it under vacuum.
Characterization:
-
¹H NMR (300 MHz, DMSO-d₆): δ 11.47 (bs, 1H, NH), 7.68 (t, 1H), 6.91 (d, 1H), 6.60 (d, 1H).
-
¹³C NMR (75 MHz, DMSO-d₆): δ 163.7, 147.0, 142.2, 114.9, 108.5.
-
IR (cm⁻¹): 1596 (m), 1333 (m), 825 (w), 772 (w), 706 (s).
This multi-step synthesis starts from 2-amino-5-chloropyridine.[11]
Step 1: Diazotization of 2-Amino-5-chloropyridine to 2-Hydroxy-5-chloropyridine
-
The reaction is carried out at a temperature of 20-80 °C, with a preferred range of 30-50 °C.[11]
Step 2: Nitration of 2-Hydroxy-5-chloropyridine
-
The nitration is performed at 30-100 °C, preferably 50-60 °C, for 1-2 hours to yield 2-hydroxy-3-nitro-5-chloropyridine.[11]
Step 3: Reduction of 2-Hydroxy-3-nitro-5-chloropyridine
-
The nitro group is reduced to an amino group using reducing agents such as hydrogen gas with a noble metal catalyst (e.g., nickel, palladium) or iron powder.[11]
Step 4: Diazotization and Hydrolysis to 5-Chloro-2,3-dihydroxypyridine
-
The resulting 2-hydroxy-3-amino-5-chloropyridine is diazotized at -20 to 10 °C (preferably -10 to 5 °C) followed by hydrolysis at 50-60 °C to obtain the final product.[11]
Biological Activities and Signaling Pathways
The biological activities of pyridinediol compounds are an area of growing interest, although much of the existing research has focused on the broader class of pyridine derivatives or the related dihydropyridines.
Enzyme Inhibition and Interaction
-
2,6-Dihydroxypyridine is a substrate for the enzyme 2,6-dihydroxypyridine-3-hydroxylase , a flavoprotein that catalyzes its hydroxylation to 2,3,6-trihydroxypyridine in the presence of NADH. This enzyme is specifically inhibited by 2,6-dimethoxypyridine and 2,3-dihydroxypyridine.[4] This highlights a specific molecular interaction and a role in microbial metabolic pathways.
-
2,5-Dihydroxypyridine is degraded by 2,5-dihydroxypyridine dioxygenase (NicX) , a non-heme iron oxygenase that catalyzes the opening of the pyridine ring.[2]
-
Hydroxypyridinethiones (HOPTOs) , which are structurally related to hydroxypyridones (the tautomeric form of some pyridinediols), have been investigated as inhibitors of metalloenzymes. This suggests that pyridinediols themselves may have potential as metal-chelating inhibitors of metalloenzymes.
Anticancer and Other Biological Activities
While specific quantitative data for the simple pyridinediol isomers is limited, studies on related compounds provide insights into their potential. For example, a pyridinium-based ionic liquid, an isomer of a pyridinyl propanediol, has shown cytotoxic effects against various human cancer cell lines.[12] The broader class of pyridine derivatives is known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[12] A recent review highlighted that the presence of hydroxyl groups on pyridine derivatives can enhance their antiproliferative activity against cancerous cell lines.[13]
Signaling Pathways
Direct evidence for the modulation of specific signaling pathways by simple pyridinediol compounds is not extensively documented in the currently available literature. However, the known interactions with enzymes suggest their potential to influence metabolic pathways. The structural similarity to other biologically active pyridine derivatives suggests that they could potentially interact with a variety of cellular targets, but further research is needed to elucidate these specific pathways.
Visualizations
Synthesis Workflow
Signaling Pathway Involvement (Hypothetical)
Conclusion and Future Directions
Pyridinediol compounds, with their rich chemical diversity and historical significance, represent a promising area for future research and development. While the foundational knowledge of their synthesis and physicochemical properties is established, a significant opportunity exists to expand our understanding of their biological activities and mechanisms of action. The limited availability of quantitative biological data for the simple pyridinediol isomers underscores the need for systematic screening and pharmacological evaluation. Future research should focus on:
-
Elucidating the historical first synthesis of all key isomers.
-
Comprehensive biological screening to identify novel therapeutic applications.
-
Detailed mechanistic studies to identify specific molecular targets and signaling pathways.
-
Structure-activity relationship (SAR) studies to guide the design of more potent and selective derivatives.
By building upon the historical foundation and embracing modern drug discovery technologies, the full potential of pyridinediol compounds as valuable scaffolds in medicinal chemistry can be realized.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,5-Dihydroxypyridine (5154-01-8) for sale [vulcanchem.com]
- 3. 2,6-Dihydroxypyridine|CAS 626-06-2|For Research [benchchem.com]
- 4. 2,6-Dihydroxypyridine - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. 2,3-Dihydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 8. 3,4-Pyridinediol | C5H5NO2 | CID 105085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. 2,3-Dihydroxypyridine | 16867-04-2 [chemicalbook.com]
- 11. preprints.org [preprints.org]
- 12. benchchem.com [benchchem.com]
- 13. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Methylpyridine-2,4-diol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of a 6-methylpyridine-2,4-diol derivative, specifically 3-cyano-4-methyl-6-hydroxy-2-pyridone, utilizing ethyl acetoacetate as a primary starting material. This pyridone derivative is a valuable intermediate in the synthesis of various biologically active compounds.
Introduction
Pyridone derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery and development. The synthesis of functionalized pyridones is a key area of research in medicinal chemistry. The Guareschi-Thorpe reaction provides a classical and effective method for the synthesis of substituted 2-pyridones from β-ketoesters and cyanoacetamides. This protocol details a laboratory-scale synthesis of 3-cyano-4-methyl-6-hydroxy-2-pyridone from ethyl acetoacetate and cyanoacetamide.
Reaction Scheme
The synthesis proceeds via a base-catalyzed condensation reaction between ethyl acetoacetate and cyanoacetamide, followed by intramolecular cyclization to form the pyridone ring.
Overall Reaction:
Quantitative Data Summary
The following table summarizes the typical reaction parameters and outcomes for the synthesis of 3-cyano-4-methyl-6-hydroxy-2-pyridone.
| Parameter | Value | Reference |
| Reactants | Ethyl acetoacetate, Cyanoacetamide | |
| Catalyst | Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH) | |
| Solvent | Ethanol or Toluene | [1] |
| Reaction Time | ~4 hours (mechanochemical) | [2] |
| Yield | Up to 60% | [3][4] |
| Melting Point | 284°C | |
| Appearance | White solid | [1] |
Experimental Protocol
This protocol is based on established literature procedures for the synthesis of substituted 2-pyridones.
Materials:
-
Ethyl acetoacetate
-
Cyanoacetamide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Ethanol, absolute
-
Toluene
-
Hydrochloric acid (HCl), dilute
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (2.5 mmol), cyanoacetamide (2.5 mmol), and potassium carbonate (2.5 mmol).
-
Solvent Addition: To the flask, add 50 mL of absolute ethanol.
-
Reaction: Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within several hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Precipitation: To the resulting residue, add 50 mL of water to dissolve the potassium salts. Acidify the aqueous solution with dilute hydrochloric acid until the pH is acidic, which will precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with cold water to remove any remaining salts.
-
Drying: Dry the product in a desiccator or a vacuum oven.
-
Purification (Optional): The crude product can be further purified by recrystallization from ethanol to yield a white crystalline solid.[1]
Spectroscopic Data
The following spectroscopic data has been reported for 3-cyano-4-methyl-6-hydroxy-2-pyridone:[1]
-
¹H-NMR (DMSO-d₆, ppm): δ 2.62 (3H, s, CH₃), 6.46 (1H, s, 5-H)
-
IR (KBr, cm⁻¹): 3015, 2850, 2200 (C≡N), 1650 (C=O), 1580
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of 3-cyano-4-methyl-6-hydroxy-2-pyridone.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Ethanol is flammable; keep away from open flames and heat sources.
-
Potassium carbonate is an irritant; avoid contact with skin and eyes.
-
Hydrochloric acid is corrosive; handle with care.
Conclusion
This document outlines a reliable and reproducible method for the synthesis of 3-cyano-4-methyl-6-hydroxy-2-pyridone from ethyl acetoacetate and cyanoacetamide. The provided protocol and data are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of this important heterocyclic intermediate.
References
Application Notes and Protocols: 6-Methylpyridine-2,4-diol as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-Methylpyridine-2,4-diol as a versatile synthetic intermediate in the development of bioactive molecules. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of synthetic workflows and relevant biological pathways.
Introduction
This compound, also known by its tautomeric form 4-hydroxy-6-methyl-2-pyridinone, is a heterocyclic compound that serves as a valuable building block in organic synthesis. Its bifunctional nature, arising from the presence of hydroxyl groups and a reactive pyridine ring, allows for a variety of chemical transformations. This makes it a key precursor for the synthesis of pharmaceuticals, agrochemicals, and other functional materials. Notably, it is a crucial intermediate in the synthesis of Pirfenidone, a drug used for the treatment of idiopathic pulmonary fibrosis.[1] Derivatives of this compound have also shown potential as antioxidant and antimicrobial agents.[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₇NO₂ | |
| Molecular Weight | 125.13 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | >300 °C | |
| Solubility | Soluble in water and polar organic solvents |
Synthetic Applications
Synthesis of Pirfenidone
This compound is a key precursor in the industrial synthesis of Pirfenidone (5-methyl-1-phenyl-2(1H)-pyridinone), an anti-inflammatory and antifibrotic agent. The synthesis involves an N-arylation reaction, typically a copper-catalyzed Ullmann condensation.
Experimental Protocol: Synthesis of Pirfenidone
This protocol is a representative example based on procedures described in the patent literature.
Materials:
-
5-Methyl-2(1H)-pyridinone (tautomer of this compound)
-
Chlorobenzene
-
Potassium Carbonate (K₂CO₃)
-
Copper(I) Iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Toluene
-
Dichloromethane
Procedure:
-
To a reaction vessel, add 5-methyl-2(1H)-pyridinone (1.0 eq), potassium carbonate (2.1 eq), and chlorobenzene (3.0 eq).
-
Add copper(I) iodide (0.2 eq) and N,N'-dimethylethylenediamine (0.4 eq) to the suspension.
-
Heat the reaction mixture to 130-140 °C and stir for 16-20 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with toluene and filter to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/heptane or methanol/water) to yield pure Pirfenidone.
Quantitative Data: Synthesis of Pirfenidone
| Reactant | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5-Methyl-2(1H)-pyridinone | CuI / DMEDA | Chlorobenzene | 135 | 16 | 76 |
| 5-Methyl-2(1H)-pyridinone | CuCl / Cyclohexane-1,2-diamine | DMSO | 150 | 19 | 80 |
| 5-Methyl-2(1H)-pyridinone | CuBr / N,N'-dimethylcyclohexane-1,2-diamine | DMF | Reflux | 19 | 84 |
Note: Yields are based on reported examples in patent literature and may vary depending on specific reaction conditions and scale.
Experimental Workflow: Synthesis of Pirfenidone
References
Application Notes and Protocols: Synthesis and Evaluation of a Pyridinyl-Based p38 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that are key players in cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38 MAPK signaling pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, as well as in cancer.[2] This has made p38 MAPKs attractive targets for therapeutic intervention. A prominent class of p38 MAPK inhibitors is characterized by a pyridinylimidazole scaffold, which acts as an ATP-competitive inhibitor.[3][4]
These application notes provide a detailed protocol for the synthesis of a pyridinyl-based p38 kinase inhibitor, drawing from established methodologies for creating analogs of well-known inhibitors like SB203580.[3][5] The document also outlines protocols for evaluating the inhibitor's activity and provides a general workflow for the synthesis and characterization process.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a tiered signaling cascade. It is typically activated by upstream kinases in response to stress stimuli.[1] Once activated, p38 MAPK phosphorylates various downstream targets, including transcription factors and other kinases, leading to a cellular response such as the production of pro-inflammatory cytokines.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridinylimidazole based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application of 6-Methylpyridine-2,4-diol in Agrochemical Research
Application Note AN-2025-01
Introduction
6-Methylpyridine-2,4-diol, also known by its tautomeric form 4-hydroxy-6-methylpyridin-2(1H)-one, is a heterocyclic organic compound that has garnered attention in agrochemical research. While broadly categorized as a potential precursor for various agrochemicals, including fungicides and herbicides, specific research has highlighted its role as a lead structure for the development of new phytotoxic agents. This document outlines the current understanding of its application in this domain, providing detailed experimental protocols and data from relevant studies.
Herbicidal Activity
Research has demonstrated that derivatives of this compound exhibit phytotoxic activity, indicating their potential as herbicides. A study focused on the synthesis of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one revealed that these compounds show selectivity against dicotyledonous plant species.
Data Presentation
The phytotoxic effects of this compound derivatives were evaluated against the dicotyledonous species Ipomoea grandifolia and Cucumis sativus, and the monocotyledonous species Sorghum bicolor. The compounds were tested at a concentration of 6.7 × 10⁻⁸ mol per gram of substrate.
Table 1: Phytotoxic Activity of this compound Derivatives
| Compound | Target Species | Activity |
| 3,3'-(phenylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) | Ipomoea grandifolia | Active |
| Cucumis sativus | Active | |
| Sorghum bicolor | Inactive | |
| 3,3'-((4-methylphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) | Ipomoea grandifolia | Active |
| Cucumis sativus | Active | |
| Sorghum bicolor | Inactive | |
| 3,3'-((4-methoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) | Ipomoea grandifolia | Active |
| Cucumis sativus | Active | |
| Sorghum bicolor | Inactive | |
| 3,3'-((4-chlorophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) | Ipomoea grandifolia | Active |
| Cucumis sativus | Active | |
| Sorghum bicolor | Inactive | |
| 3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) | Ipomoea grandifolia | Active |
| Cucumis sativus | Active | |
| Sorghum bicolor | Inactive |
Experimental Protocols
Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one (Tautomer of this compound)[1]
Objective: To synthesize the starting material for phytotoxic derivatives.
Materials:
-
Dehydroacetic acid
-
28% Ammonium hydroxide
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of dehydroacetic acid (10.0 g, 59.5 mmol) and 28% ammonium hydroxide (21.2 mL, 297.4 mmol) is heated under reflux for 4 hours.
-
The reaction mixture is cooled to room temperature.
-
The resulting solid is filtered and washed with cold ethanol.
-
The solid is then dissolved in water and acidified with HCl to a pH of 4-5.
-
The precipitate formed is filtered, washed with water, and dried to yield 4-hydroxy-6-methylpyridin-2(1H)-one.
Synthesis of 3,3'-(Arylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) Derivatives[1]
Objective: To synthesize phytotoxic derivatives from 4-hydroxy-6-methylpyridin-2(1H)-one.
Materials:
-
4-hydroxy-6-methylpyridin-2(1H)-one
-
Appropriate aromatic aldehyde (e.g., benzaldehyde, 4-methylbenzaldehyde)
-
Ethanol
Procedure:
-
A solution of 4-hydroxy-6-methylpyridin-2(1H)-one (2.0 g, 16.0 mmol) and the respective aromatic aldehyde (8.0 mmol) in ethanol (50 mL) is heated under reflux.
-
The reaction time is monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The resulting solid precipitate is filtered, washed with cold ethanol, and dried.
Phytotoxicity Bioassay[1]
Objective: To evaluate the herbicidal activity of the synthesized compounds.
Materials:
-
Synthesized pyridone derivatives
-
Acetone
-
Tween-80®
-
Seeds of Ipomoea grandifolia, Cucumis sativus, and Sorghum bicolor
-
Petri dishes
-
Filter paper
-
Substrate (e.g., soil or agar)
-
Growth chamber
Procedure:
-
Prepare a stock solution of the test compound in acetone.
-
Prepare the final test solution by diluting the stock solution with water containing 0.05% Tween-80® to achieve the desired concentration (e.g., to result in 6.7 × 10⁻⁸ mol of the active ingredient per gram of substrate).
-
Place a layer of the substrate in each Petri dish.
-
Sow the seeds of the test plant species in the Petri dishes.
-
Apply the test solution evenly to the substrate. A control group should be treated with a solution containing only acetone and Tween-80®.
-
Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25 °C, 12-hour photoperiod).
-
After a set period (e.g., 7-10 days), evaluate the phytotoxic effects by observing parameters such as germination rate, root elongation, and shoot growth compared to the control group.
Visualizations
Caption: Experimental workflow for the synthesis and phytotoxic evaluation of this compound derivatives.
Other Potential Agrochemical Applications
While concrete research directly implicating this compound in fungicidal, insecticidal, or plant growth regulatory activities is limited, the broader class of pyridine derivatives has shown significant promise in these areas.
-
Fungicidal Activity: Various pyridine derivatives are known to possess antifungal properties. Further research could explore the synthesis and screening of this compound derivatives for activity against common plant pathogens.
-
Insecticidal Activity: The pyridine ring is a core component of several commercial insecticides. Structure-activity relationship studies on derivatives of this compound could lead to the discovery of novel insecticidal compounds.
-
Plant Growth Regulation: Some pyridine-containing compounds can influence plant growth and development. Investigations into the effect of this compound and its derivatives on plant hormone pathways could reveal potential applications as plant growth regulators.
Caption: Potential agrochemical applications of this compound.
Application Notes and Protocols for the Development of Antiviral Agents from 6-Methylpyridine-2,4-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridinone derivatives have emerged as a promising class of antiviral agents, demonstrating inhibitory activity against a variety of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV, HCV), and influenza virus.[1][2][3][4][5] The core structure of these compounds, including derivatives of 6-Methylpyridine-2,4-diol, serves as a versatile scaffold for the design and synthesis of potent viral enzyme inhibitors. These application notes provide an overview of the development of such antiviral agents, including synthesis strategies, mechanisms of action, and detailed experimental protocols for their evaluation.
Mechanism of Action
The primary antiviral mechanism of pyridinone derivatives involves the inhibition of essential viral enzymes, thereby disrupting the viral replication cycle. A common target for these compounds is the viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase (RT), which are crucial for the replication of the viral genome.[1][2][6] By binding to allosteric sites on these enzymes, pyridinone inhibitors can induce conformational changes that impair their function, effectively halting viral replication.
Caption: Inhibition of Viral Replication by Pyridinone Derivatives.
Synthesis of Antiviral Pyridinone Derivatives
While specific protocols starting directly from this compound are proprietary and vary between research groups, a general synthetic strategy for analogous 3-aminopyridin-2(1H)-one derivatives with antiviral activity can be outlined. One common approach involves the condensation of a β-ketoaldehyde with nitroacetamide, followed by reduction of the nitro group to an amine.[1] This amino group can then be further functionalized to enhance antiviral potency.
Representative Synthetic Protocol
A plausible synthetic route to a 3-amino-6-methylpyridin-2(1H)-one scaffold, a close analog to derivatives of this compound, is detailed below.
Caption: General Synthetic Workflow for Antiviral Pyridinone Derivatives.
Protocol 1: Synthesis of a 3-Amino-5-ethyl-6-methylpyridin-2(1H)-one Scaffold
-
Condensation:
-
In a round-bottom flask, dissolve 3-formyl-2-pentanone (1 equivalent) in ethanol.
-
Add nitroacetamide (1 equivalent) and a catalytic amount of a suitable base (e.g., piperidine).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the resulting nitro-pyridinone intermediate by recrystallization or column chromatography.
-
-
Reduction:
-
Dissolve the purified nitro-pyridinone (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, for example, 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the crude 3-amino-5-ethyl-6-methylpyridin-2(1H)-one.
-
-
Functionalization:
-
The resulting aminopyridinone can be further derivatized. For example, reaction with a substituted 2-halomethylbenzoxazole can yield potent HIV-1 reverse transcriptase inhibitors.[2]
-
Dissolve the aminopyridinone (1 equivalent) and the desired 2-halomethylbenzoxazole (1 equivalent) in an appropriate solvent like dimethylformamide (DMF).
-
Add a non-nucleophilic base (e.g., diisopropylethylamine) and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC. Once complete, perform an aqueous workup and extract the product with a suitable organic solvent.
-
-
Purification and Characterization:
-
Purify the final compound using column chromatography on silica gel.
-
Characterize the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Quantitative Data on Antiviral Activity
The antiviral efficacy of pyridinone derivatives is typically quantified by determining their 50% inhibitory concentration (IC50) against viral enzymes or their 50% effective concentration (EC50) in cell-based assays. Cytotoxicity is assessed by the 50% cytotoxic concentration (CC50). The selectivity index (SI = CC50/EC50) is a crucial parameter for evaluating the therapeutic potential of a compound.
| Compound Class | Target Virus/Enzyme | Assay Type | IC50 / EC50 | CC50 | Selectivity Index (SI) | Reference |
| 3-Aminopyridin-2(1H)-one derivatives | HIV-1 Reverse Transcriptase | Enzyme Assay | As low as 19 nM | >100 µM | >5263 | [2] |
| 3-[[(4,7-disubstituted-1,3-benzoxazol-2-yl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one | HIV-1 (in cell culture) | Cell-based | 25-50 nM | Not specified | Not specified | [2] |
| Amine-type cyclopentanepyridinone derivatives | HIV-1 (Wild-Type) | Cell-based | 540 nM - 79.29 µM | >100 µM | >185 (for most potent) | [7] |
| Pyridine Carboxamides | HCV NS5B Polymerase (Genotype 1b) | Enzyme Assay | 0.014 µM | Not specified | Not specified | [3] |
| Pyridine Carboxamides | HCV Replicon (Genotype 1b) | Cell-based | 0.7 µM | >50 µM | >71 | [3] |
| Pyrazolo[3,4-b]pyridine derivatives | Herpes Simplex Virus-1 (HSV-1) | Cell-based | 2.2 - 6.8 µM | >100 µM | >14 - >45 | [8] |
| Pyrazolo[3,4-b]pyridine derivatives | Mayaro Virus (MAYV) | Cell-based | 0.52 - 4.8 µM | >100 µM | >20 - >192 | [8] |
| Pyrazolo[3,4-b]pyridine derivatives | Vesicular Stomatitis Virus (VSV) | Cell-based | 1.0 - 2.5 µM | >100 µM | >40 - >100 | [8] |
Experimental Protocols for Antiviral Evaluation
Detailed and robust experimental protocols are essential for the accurate assessment of the antiviral properties of newly synthesized compounds.
Protocol 2: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This protocol is based on the methodology described for the evaluation of pyridinone-based RT inhibitors.[1]
Caption: Workflow for HIV-1 Reverse Transcriptase Inhibition Assay.
-
Preparation of Reagents:
-
Reaction Buffer (2X): 110 mM Tris-HCl (pH 8.2), 60 mM KCl, 60 mM MgCl2, 2 mM dithiothreitol, 2 mg/ml bovine serum albumin, 100 µM EGTA, 0.02% (v/v) Triton X-100.
-
Enzyme Solution: Dilute recombinant HIV-1 RT to a final concentration of 1.26 nM in a suitable buffer.
-
Template-Primer Solution: Prepare a solution of rC-dG(12-18) at 40 µg/ml.
-
Substrate Solution: Prepare a solution of [3H]dGTP at 16 µM.
-
Test Compounds: Prepare serial dilutions of the pyridinone derivatives in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µl of the 2X Reaction Buffer.
-
Add 5 µl of the test compound dilution (or DMSO for control).
-
Add 5 µl of the Template-Primer Solution.
-
Add 5 µl of the Substrate Solution.
-
Initiate the reaction by adding 10 µl of the Enzyme Solution.
-
Incubate the plate at 37°C for 1 hour.
-
-
Stopping the Reaction and Detection:
-
Terminate the reaction by adding 100 µl of cold 10% (w/v) trichloroacetic acid (TCA).
-
Incubate on ice for 30 minutes to precipitate the nucleic acids.
-
Transfer the contents of the wells to a filter plate and wash multiple times with cold 5% TCA.
-
Wash with 95% ethanol.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: Influenza Virus Polymerase Activity Assay (Generic In Vitro)
This protocol describes a general method for assessing the inhibition of influenza virus polymerase activity in vitro.[9][10]
-
Expression and Purification of Polymerase Complex:
-
Co-express the PA, PB1, and PB2 subunits of the influenza virus RNA polymerase in a suitable expression system (e.g., insect cells or E. coli).
-
Purify the heterotrimeric polymerase complex using affinity chromatography.
-
-
In Vitro Transcription Assay:
-
Reaction Mixture: Prepare a reaction mixture containing transcription buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT), a vRNA-like template, a capped RNA primer (e.g., ApG), NTPs including [α-32P]GTP, and the purified polymerase complex.
-
Assay Procedure:
-
Pre-incubate the purified polymerase with the test compound at various concentrations for 15 minutes at 30°C.
-
Initiate the transcription reaction by adding the template, primer, and NTP mix.
-
Incubate the reaction at 30°C for 1-2 hours.
-
-
Product Analysis:
-
Stop the reaction by adding a stop buffer containing EDTA and formamide.
-
Denature the RNA products by heating.
-
Separate the radiolabeled RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the results by autoradiography and quantify the band intensities to determine the level of inhibition.
-
-
Protocol 4: HCV NS5B Polymerase Inhibition Assay
This protocol provides a general framework for an in vitro assay to measure the inhibition of HCV RNA-dependent RNA polymerase (NS5B).
-
Reagents:
-
Purified recombinant HCV NS5B polymerase.
-
A suitable RNA template (e.g., a homopolymeric template like poly(A) or a heteropolymeric template).
-
An appropriate primer (e.g., oligo(U) for a poly(A) template).
-
A mixture of NTPs, including a radiolabeled NTP (e.g., [α-33P]UTP).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT).
-
Test compounds in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, combine the assay buffer, template, primer, and test compound dilutions.
-
Add the HCV NS5B polymerase and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the NTP mixture.
-
Incubate at 30°C for 1-2 hours.
-
-
Detection and Analysis:
-
Stop the reaction and precipitate the newly synthesized RNA using TCA, similar to the HIV RT assay.
-
Collect the precipitate on a filter plate, wash, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 values for the test compounds.
-
Structure-Activity Relationship (SAR)
Preliminary SAR studies on antiviral pyridinone derivatives have provided valuable insights for lead optimization.[11]
-
Modifications on the Pyridinone Ring: For anti-HIV pyridinone derivatives, substitutions at positions 3, 4, and 6 of the pyridinone ring have been shown to be critical for antiviral activity.[11]
-
Side Chains: The nature and length of side chains can significantly impact potency and pharmacokinetic properties. For instance, in a series of cyclopentanepyridinone derivatives, alkyl or alkenyl chains with more than three carbons at the C-4 position were correlated with enhanced anti-HIV activity.[7]
-
Substituents on Appended Rings: In derivatives containing additional ring systems (e.g., benzoxazole), the nature and position of substituents on these rings can fine-tune the inhibitory activity. For example, dimethyl and dichloro substitutions on the benzoxazole moiety of certain HIV-1 RT inhibitors were found to be highly effective.[2]
Caption: Key Structure-Activity Relationships for Antiviral Pyridinones.
Conclusion
Derivatives of this compound and related pyridinones represent a valuable and versatile scaffold for the development of novel antiviral agents. Their proven ability to inhibit key viral enzymes, coupled with the potential for synthetic modification to optimize potency and selectivity, makes them a continued focus of drug discovery efforts. The protocols and data presented herein provide a foundational guide for researchers engaged in the synthesis and evaluation of this promising class of antiviral compounds.
References
- 1. pnas.org [pnas.org]
- 2. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine Carboxamides: Potent Palm Site Inhibitors of HCV NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrido[2, 3-d]pyrimidines and pyrimido[5',4':5, 6]pyrido[2, 3-d]pyrimidines as new antiviral agents: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of HIV-1 reverse transcriptase by pyridinone derivatives. Potency, binding characteristics, and effect of template sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV‑1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assays to Measure the Activity of Influenza Virus Polymerase | Springer Nature Experiments [experiments.springernature.com]
- 10. collaborate.princeton.edu [collaborate.princeton.edu]
- 11. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Dengue Virus Inhibitors Derived from 6-Methylpyridine-2,4-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of novel dengue virus (DENV) inhibitors, with a proposed synthetic pathway originating from 6-methylpyridine-2,4-diol. This document includes detailed experimental protocols, quantitative biological data, and visual diagrams of synthetic and biological pathways to guide researchers in the development of new anti-dengue therapeutics.
Introduction
Dengue virus, a mosquito-borne flavivirus, is a significant global health threat with four distinct serotypes (DENV-1, -2, -3, and -4). The absence of broadly effective vaccines and specific antiviral therapies underscores the urgent need for novel drug discovery. This document focuses on pyridone-based scaffolds, which have shown considerable promise as DENV inhibitors. While various synthetic routes to these inhibitors exist, we propose a versatile approach commencing with the readily available starting material, this compound.
Proposed Synthetic Pathway
A plausible synthetic route from this compound to a spiropyrazolopyridone core, a known potent DENV inhibitor scaffold, is outlined below. This proposed pathway is based on established chemical transformations of pyridine-2,4-diones and the general synthetic schemes for spiropyrazolopyridone inhibitors.
Caption: Proposed synthetic workflow from this compound to novel dengue virus inhibitors.
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity and cytotoxicity of representative compounds from promising classes of DENV inhibitors.
Table 1: Antiviral Activity and Cytotoxicity of Spiropyrazolopyridone Derivatives
| Compound | DENV-1 EC₅₀ (µM) | DENV-2 EC₅₀ (µM) | DENV-3 EC₅₀ (µM) | DENV-4 EC₅₀ (µM) | CC₅₀ (µM) |
| 1a (R-enantiomer) | >20 | 0.014 | - | >20 | >5 |
| 1b (S-enantiomer) | - | >5 | - | - | >5 |
| 22 (JMX0376) | 1.8 | 0.019 | 0.019 | >5 | >25 |
| 24 (JMX0395) | 1.6 | 0.038 | 0.017 | >5 | >25 |
Data sourced from multiple studies, including references[1].
Table 2: Antiviral Activity and Cytotoxicity of Diarylpyrazolylquinoline Derivatives
| Compound | DENV-2 IC₅₀ (µM) | Cytotoxicity |
| 11c | 1.36 | >50% viability at 200 µM[2] |
| 12c | 1.09 | >50% viability at 200 µM[2] |
| 13c | 0.81 | >50% viability at 200 µM[2] |
| Ribavirin (Control) | 12.61 | - |
Data from reference[2].
Table 3: Antiviral Activity and Cytotoxicity of 4-Anilinoquinoline Derivatives
| Compound | DENV EC₅₀ (µM) | VEEV EC₅₀ (µM) | CC₅₀ (µM) |
| 12 | 0.63 | 9.9 | >10[3][4] |
| 50 | 0.69 | 2.3 | >10[3][4] |
| 52 | 0.63-0.69 | 3.6 | >10[3][4] |
Experimental Protocols
Protocol 1: Proposed Synthesis of a Spiropyrazolopyridone Core from this compound
This protocol describes a hypothetical, yet chemically feasible, multi-step synthesis.
Step 1: Chlorination of this compound
-
To a stirred solution of this compound (1 eq.) in phosphorus oxychloride (5-10 eq.), slowly add N,N-dimethylformamide (catalytic amount).
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2,4-dichloro-6-methylpyridine.
Step 2: Three-Component Condensation to form the Spiropyrazolopyridone Core
-
To a solution of an appropriate aminopyrazole derivative (1 eq.), an isatin derivative (1 eq.), and Meldrum's acid (1.2 eq.) in ethanol, add a catalytic amount of a base (e.g., piperidine).
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the crude spiropyrazolopyridone product.
-
Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: In Vitro Dengue Virus Replicon Assay
This assay is used to determine the 50% effective concentration (EC₅₀) of the synthesized compounds.
-
Seed Huh-7 cells stably expressing a DENV replicon (e.g., DENV-2) in 96-well plates.
-
After 24 hours, treat the cells with serial dilutions of the test compounds.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Measure the activity of a reporter gene (e.g., luciferase) encoded by the replicon.
-
Calculate the EC₅₀ value, which is the compound concentration that reduces the reporter signal by 50% compared to untreated controls.
Protocol 3: Cytotoxicity Assay
This assay is performed to determine the 50% cytotoxic concentration (CC₅₀) of the compounds.
-
Seed Huh-7 cells (or other relevant cell lines) in 96-well plates.
-
After 24 hours, treat the cells with the same serial dilutions of the test compounds as in the replicon assay.
-
Incubate for the same duration as the replicon assay.
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Calculate the CC₅₀ value, which is the compound concentration that reduces cell viability by 50%.
Mechanism of Action and Signaling Pathways
Many of the identified pyridone-based DENV inhibitors, such as the spiropyrazolopyridones, are thought to target the viral non-structural protein 4B (NS4B). NS4B is a key component of the viral replication complex and is involved in membrane rearrangement and immune evasion.
Caption: Inhibition of DENV replication by targeting the NS4B protein within the replication complex.
Conclusion
The development of novel dengue virus inhibitors is a critical area of research. The use of versatile starting materials like this compound offers a promising avenue for the synthesis of diverse libraries of pyridone-based compounds. The protocols and data presented here provide a foundational guide for researchers to synthesize, evaluate, and optimize new chemical entities with potent anti-dengue activity. Further investigation into the proposed synthetic pathways and the mechanism of action of these compounds will be instrumental in advancing the fight against dengue fever.
References
- 1. Design, synthesis and biological evaluation of spiropyrazolopyridone derivatives as potent dengue virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel diarylpyrazolylquinoline derivatives as potent anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of 4-Anilinoquinolines as Dengue Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of 4-Anilinoquinolines as Dengue Virus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of 4-hydroxy-6-methyl-2-pyridone
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylated 2-pyridones are significant structural motifs in a variety of biologically active compounds and pharmaceutical ingredients. The selective N-alkylation of 4-hydroxy-6-methyl-2-pyridone is a key synthetic transformation, yet it presents challenges due to the presence of two nucleophilic centers, the nitrogen and the oxygen, which can lead to a mixture of N- and O-alkylated products.[1][2] This document provides a detailed experimental procedure for the N-alkylation of 4-hydroxy-6-methyl-2-pyridone, summarizing various reaction conditions and presenting a generalized protocol to favor the desired N-alkylated product.
The starting material, 4-hydroxy-6-methyl-2-pyridone, can be synthesized from commercially available dehydroacetic acid.[3] The methodologies described herein are based on established procedures for the N-alkylation of pyridone scaffolds, often employing a strong base to deprotonate the pyridone followed by reaction with an alkylating agent.[4] The choice of base, solvent, and catalyst can significantly influence the regioselectivity of the reaction.[4][5]
Experimental Protocols
General Procedure for N-Alkylation of 4-hydroxy-6-methyl-2-pyridone
This protocol is a generalized method based on common literature procedures for achieving selective N-alkylation.[4]
Materials:
-
4-hydroxy-6-methyl-2-pyridone
-
Alkylating agent (e.g., alkyl halide)
-
Base (e.g., Potassium tert-butoxide (t-BuOK), Cesium carbonate (Cs2CO3), or Sodium Hydride (NaH))
-
Solvent (e.g., anhydrous Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Catalyst (optional, e.g., Tetrabutylammonium iodide (n-Bu4NI))
-
Reaction flask (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Preparation: To a dry reaction flask under an inert atmosphere (nitrogen or argon), add 4-hydroxy-6-methyl-2-pyridone (1.0 eq).
-
Dissolution: Add the anhydrous solvent (e.g., THF or DMF) to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add the base (e.g., t-BuOK, 1.1 eq) portion-wise over 10-15 minutes. Stir the mixture at this temperature for 30 minutes. In some cases, a catalyst such as tetrabutylammonium iodide (0.1 eq) can be added to facilitate the reaction.[4]
-
Alkylation: Add the alkylating agent (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for the time indicated in the table below (typically 2-24 hours), or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-alkylated 4-hydroxy-6-methyl-2-pyridone.
Data Presentation
The following table summarizes various reported conditions for the N-alkylation of pyridone derivatives, which can be adapted for 4-hydroxy-6-methyl-2-pyridone.
| Alkylating Agent | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Alkyl Halide | t-BuOK | n-Bu4NI | THF | Room Temp | 2-12 | Good | [4] |
| Alkyl Halide | Cs2CO3 | - | DMF | Room Temp | 12 | Good | [4] |
| Propargyl Bromide | NaH | LiBr | DMF/DME | Room Temp | - | Good | [4] |
| Benzyl Halide | K2CO3 | - | DMF | 80 | 4 | High | [5] |
| Alkyl Halide | - | - | Water (micellar) | 70 | 24-60 | 40-94 | [5] |
Visualizations
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-Methylpyridine-2,4-diol as a Chelating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylpyridine-2,4-diol is a heterocyclic organic compound with potential applications as a chelating agent for various metal ions. Its molecular structure, featuring a pyridine ring with two hydroxyl groups, suggests the capacity to form stable coordination complexes with a range of metals. This document provides detailed application notes and experimental protocols for the investigation of this compound as a chelating agent, including methods for synthesis, characterization, and determination of metal-ligand stoichiometry and stability constants. These protocols are intended to serve as a comprehensive guide for researchers in chemistry, materials science, and drug development.
Applications
The ability of this compound to form complexes with metal ions opens up possibilities for its use in various fields:
-
Catalysis: Metal complexes of this compound may exhibit catalytic activity in organic synthesis and other chemical transformations.
-
Material Science: The incorporation of metal complexes into materials can impart specific magnetic, optical, or electronic properties.
-
Drug Development: As a chelating agent, it could be explored for its potential to sequester metal ions involved in disease pathways or to act as a delivery vehicle for therapeutic metal ions.
-
Analytical Chemistry: It may serve as a selective reagent for the detection and quantification of specific metal ions.
Experimental Protocols
Synthesis of Metal Complexes with this compound
This protocol describes a general method for the synthesis of metal complexes with this compound. The specific metal salt and solvent system may need to be optimized for each complex.
Materials:
-
This compound
-
Metal salt (e.g., CuCl₂, Ni(NO₃)₂, Zn(OAc)₂)
-
Solvent (e.g., ethanol, methanol, water, or a mixture)
-
Base (optional, e.g., NaOH, triethylamine)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven or desiccator
Procedure:
-
Dissolve a specific molar amount of this compound in the chosen solvent in a round-bottom flask.
-
In a separate container, dissolve the metal salt in the same solvent. The molar ratio of metal to ligand can be varied (e.g., 1:1, 1:2, 2:1) to target different complex stoichiometries.
-
Slowly add the metal salt solution to the ligand solution while stirring continuously.
-
If deprotonation of the hydroxyl groups is required for coordination, a stoichiometric amount of a suitable base can be added dropwise to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for a specified period (e.g., 2-24 hours). The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration.
-
If no precipitate forms, the solvent can be partially or completely removed under reduced pressure to induce crystallization or precipitation.
-
Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the final product in a drying oven at an appropriate temperature or in a desiccator under vacuum.
Diagram: General Workflow for Metal Complex Synthesis
Application Notes and Protocols: Formulation and Evaluation of Pyridinediol Derivatives as Potential Fungicides and Herbicides
Disclaimer: As of the latest literature review, specific pyridinediol derivatives have not been extensively documented as commercialized or late-stage development herbicides or fungicides. The following application notes and protocols are therefore based on established scientific principles for agrochemical formulation and testing, using a representative, hypothetical pyridinediol derivative, hereafter referred to as PYDIOL-FUNGICIDE-01 , for illustrative purposes. The methodologies provided are derived from standard practices in the field and are intended to serve as a comprehensive guide for researchers.
Introduction to Pyridinediol Derivatives in Agrochemical Research
The pyridine chemical scaffold is a cornerstone in the development of modern agrochemicals, integral to numerous successful fungicides, herbicides, and insecticides.[1][2][3][4] Pyridine derivatives are valued for their versatile biological activities and the potential for a wide range of chemical modifications.[5][6][7][8][9]
This document focuses on pyridinediol derivatives, a class of compounds that includes hydroxypyridones, which have shown promise for their fungicidal properties.[10][11] Specifically, we will outline the formulation of a hypothetical active ingredient, PYDIOL-FUNGICIDE-01 , and provide detailed protocols for evaluating its efficacy. These guidelines are designed for researchers, chemists, and plant scientists engaged in the discovery and development of novel crop protection agents.
PYDIOL-FUNGICIDE-01: A Representative Active Ingredient
For the purpose of these protocols, we will consider PYDIOL-FUNGICIDE-01 , a hypothetical 6-alkyl-substituted 2,4-dihydroxypyridine. This structure is chosen for its plausible biological activity, drawing parallels to known hydroxypyridone fungicides.
Physicochemical Properties (Hypothetical Data)
A successful formulation depends on the physicochemical properties of the active ingredient (AI).[12][13] The hypothetical properties of PYDIOL-FUNGICIDE-01 are summarized below.
| Property | Hypothetical Value | Significance in Formulation |
| Molecular Weight | ~250 g/mol | Influences concentration calculations and diffusion rates. |
| Physical State | Crystalline Solid | Suitable for solid formulations like Wettable Powders (WP). |
| Water Solubility | Low (<100 mg/L) | Necessitates formulation with wetting and dispersing agents. |
| Melting Point | 150-160 °C | Indicates thermal stability for processing and storage. |
| LogP (Octanol-Water) | 2.5 | Suggests good membrane permeability but requires formulation for water dispersal. |
| Vapor Pressure | Low | Low risk of volatility and off-target movement as vapor. |
| Chemical Stability | Stable in neutral and acidic pH; degrades in highly alkaline conditions. | Dictates compatible tank-mix partners and storage conditions. |
Formulation Protocol: Wettable Powder (WP)
A Wettable Powder (WP) formulation is a dry, finely ground preparation that forms a stable suspension when mixed with water for spraying.[13] This formulation type is suitable for water-insoluble active ingredients like PYDIOL-FUNGICIDE-01.
Formulation Composition: 50% WP
The following table provides a sample composition for a 50% Wettable Powder formulation of PYDIOL-FUNGICIDE-01.
| Component | Role | Example Product | Concentration (% w/w) |
| PYDIOL-FUNGICIDE-01 | Active Ingredient | - | 50.0 |
| Sodium Lignosulfonate | Dispersing Agent | KraftSperse® 25M | 7.0 |
| Sodium Alkyl Naphthalene Sulfonate | Wetting Agent | Morwet® D-425 | 3.0 |
| Kaolin Clay | Inert Carrier/Diluent | - | 39.5 |
| Amorphous Precipitated Silica | Anti-caking/Grinding Aid | Hi-Sil® 233 | 0.5 |
| Total | 100.0 |
Experimental Protocol for WP Formulation
This protocol details the laboratory-scale preparation of the 50% WP formulation.
Workflow for Wettable Powder Formulation
Caption: Workflow for preparing a Wettable Powder (WP) formulation.
-
Pre-blending:
-
Accurately weigh all components as per the formulation table.
-
Combine the weighed components in a laboratory blender.
-
Blend for 5-10 minutes at medium speed until a homogenous pre-mix is obtained.
-
-
Milling:
-
Transfer the pre-mix to an air mill (or other suitable fine-milling equipment).
-
Mill the powder until the desired particle size is achieved (typically, 95% of particles should be below 15 µm for good suspensibility).
-
-
Quality Control & Packaging:
-
Perform quality control tests, including particle size analysis, wettability (should wet in <1 minute), and suspensibility (should remain >80% suspended after 30 minutes in standard hard water).
-
Package the final WP formulation in airtight, moisture-proof containers to ensure stability.
-
Efficacy Evaluation Protocols
Protocol 1: In Vitro Fungicidal Efficacy Screening
This protocol uses a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the PYDIOL-FUNGICIDE-01 formulation against a panel of key plant pathogenic fungi.[14][15][16][17]
Workflow for In Vitro Fungicide Efficacy Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
-
Materials:
-
PYDIOL-FUNGICIDE-01 (50% WP formulation)
-
Sterile 96-well microtiter plates
-
Liquid culture medium (e.g., Potato Dextrose Broth - PDB)
-
Target fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum, Alternaria solani)
-
Microplate reader
-
-
Procedure:
-
Prepare Fungal Inoculum: Grow fungi on agar plates. Prepare a spore suspension (or mycelial fragments for non-sporulating fungi) in sterile water and adjust the concentration to approximately 1 x 10⁵ spores/mL.
-
Prepare Fungicide Dilutions:
-
Prepare a stock solution of the WP formulation (e.g., 1000 µg/mL of active ingredient) in sterile PDB.
-
In a 96-well plate, add 100 µL of PDB to all wells.
-
Add 100 µL of the stock solution to the first column of wells, creating a 500 µg/mL concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column.
-
-
Inoculation: Add 10 µL of the fungal inoculum to each well (except for the negative control wells, which should contain only the medium).
-
Controls: Include positive controls (medium + inoculum, no fungicide) and negative controls (medium only).
-
Incubation: Seal the plates and incubate at 25°C for 48 to 96 hours, or until sufficient growth is observed in the positive control wells.
-
Data Collection: Determine fungal growth by visual assessment or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
MIC Determination: The MIC is the lowest concentration of the fungicide that causes complete inhibition of visible fungal growth compared to the positive control.[14]
-
Illustrative Quantitative Data: In Vitro Fungicidal Activity
| Fungal Pathogen | MIC (µg/mL of AI) for PYDIOL-FUNGICIDE-01 | MIC (µg/mL of AI) for Standard Fungicide (e.g., Propiconazole) |
| Botrytis cinerea (Gray Mold) | 3.12 | 1.56 |
| Fusarium graminearum (Head Blight) | 6.25 | 3.12 |
| Alternaria solani (Early Blight) | 12.5 | 6.25 |
| Sclerotinia sclerotiorum (White Mold) | 1.56 | 0.78 |
Protocol 2: In Vivo Herbicidal Efficacy Screening (Greenhouse)
This protocol outlines a whole-plant bioassay to screen for potential post-emergence herbicidal activity.[18][19]
-
Plant Preparation:
-
Sow seeds of test species (e.g., a grass like Avena fatua and a broadleaf like Amaranthus retroflexus) in pots filled with standard greenhouse soil mix.
-
Grow plants in a controlled greenhouse environment (25°C/18°C day/night, 16h photoperiod) until they reach the 2-3 leaf stage.
-
-
Herbicide Application:
-
Prepare spray solutions of the PYDIOL-FUNGICIDE-01 WP formulation at various rates (e.g., 50, 100, 250, 500 g AI/ha) in water. Include a suitable adjuvant if necessary.
-
Apply the solutions using a calibrated track sprayer to ensure uniform coverage.
-
Include an untreated control (sprayed with water only) and a commercial standard herbicide for comparison.
-
-
Evaluation:
-
After 14-21 days, visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).
-
For quantitative data, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and weigh it.
-
Calculate the percent biomass reduction relative to the untreated control.
-
Illustrative Quantitative Data: In Vivo Herbicidal Activity
| Application Rate (g AI/ha) | % Biomass Reduction - Avena fatua (Wild Oat) | % Biomass Reduction - Amaranthus retroflexus (Redroot Pigweed) |
| 50 | 15% | 25% |
| 100 | 28% | 45% |
| 250 | 40% | 68% |
| 500 | 55% | 85% |
Proposed Mechanism of Action
While the exact mechanism for our hypothetical compound is unknown, many pyridine-based fungicides function as Demethylation Inhibitors (DMIs).[17] They interfere with the biosynthesis of ergosterol, a critical component of fungal cell membranes.
Signaling Pathway: DMI Fungicide Mechanism of Action
Caption: Proposed mechanism of action via inhibition of ergosterol biosynthesis.
This pathway illustrates how DMI fungicides block the enzyme 14-alpha-demethylase, preventing the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic sterol precursors and disrupts the integrity of the fungal cell membrane, ultimately causing cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. grandviewresearch.com [grandviewresearch.com]
- 4. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridines, Dihydropyridines and Piperidines: An Outline on Synthesis and Biological Activities | springerprofessional.de [springerprofessional.de]
- 9. Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rilopirox--a new hydroxypyridone antifungal with fungicidal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [The in vitro properties of a new hydroxypyridone antimycotic rilopirox, with special reference to its anti-Candida activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. ifyber.com [ifyber.com]
- 15. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China [frontiersin.org]
- 17. In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
Unlocking Therapeutic Potential: Molecular Docking of 6-Methylpyridine-2,4-diol with Biological Targets
Application Notes and Protocols for Researchers in Drug Discovery
Introduction
6-Methylpyridine-2,4-diol, a heterocyclic organic compound, has garnered interest in medicinal chemistry due to its structural similarity to endogenous signaling molecules and its potential to interact with various biological targets. Molecular docking studies, a cornerstone of computational drug design, are instrumental in elucidating the binding modes and affinities of small molecules like this compound with proteins of therapeutic relevance. These in silico analyses provide critical insights that guide lead optimization and the development of novel therapeutics.
This document provides detailed application notes and standardized protocols for conducting molecular docking studies of this compound. It also presents data on its interaction with a known biological target, G-protein coupled receptor 84 (GPR84), and outlines the associated signaling pathway.
I. Biological Target and In Vitro Activity
Recent studies have identified 6-alkylpyridine-2,4-diol derivatives as potent agonists of G-protein coupled receptor 84 (GPR84), a receptor implicated in inflammatory responses and immune cell regulation. The following table summarizes the in vitro activity of 6-nonylpyridine-2,4-diol, a close analog of this compound, highlighting its high potency for GPR84.
Table 1: In Vitro Agonistic Activity of 6-Nonylpyridine-2,4-diol against GPR84
| Compound | Target | Assay Type | EC50 (nM) |
| 6-Nonylpyridine-2,4-diol | GPR84 | Calcium Mobilization | 0.189 |
II. Molecular Docking Protocol: A General Workflow
While specific molecular docking studies detailing the binding energy of this compound are not extensively published, a standardized protocol can be employed to investigate its interaction with GPR84 or other potential biological targets. This protocol is based on widely used software such as AutoDock Vina.
1. Preparation of the Receptor Protein:
-
Obtain Protein Structure: Download the 3D structure of the target protein (e.g., a homology model of GPR84) from a protein structure database like the Protein Data Bank (PDB).
-
Pre-processing: Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Charge Assignment: Assign appropriate partial charges to the protein atoms (e.g., Gasteiger charges).
-
File Conversion: Convert the prepared protein structure to the PDBQT file format, which is required by AutoDock Vina.
2. Preparation of the Ligand (this compound):
-
Obtain Ligand Structure: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch and convert it to a 3D structure.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a stable, low-energy conformation.
-
Torsion Angle Definition: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
File Conversion: Convert the prepared ligand structure to the PDBQT file format.
3. Molecular Docking Simulation:
-
Grid Box Definition: Define a grid box that encompasses the putative binding site on the receptor protein. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
Docking Execution: Run the molecular docking simulation using AutoDock Vina. The software will explore different conformations and orientations of the ligand within the binding site and calculate the binding affinity for each pose.
-
Analysis of Results: Analyze the docking results to identify the best binding pose, characterized by the lowest binding energy (in kcal/mol). Visualize the protein-ligand complex to examine the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
Below is a graphical representation of a generalized molecular docking workflow.
Figure 1. A generalized workflow for molecular docking studies.
III. Signaling Pathway of GPR84
Upon activation by an agonist like a 6-alkylpyridine-2,4-diol derivative, GPR84 initiates a downstream signaling cascade. GPR84 primarily couples to the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G protein subunits can also lead to the activation of other signaling pathways, such as the MAPK/ERK pathway and the PI3K/Akt pathway, which are involved in cell proliferation, survival, and inflammation.[1]
The following diagram illustrates the canonical signaling pathway of GPR84.
References
Troubleshooting & Optimization
Technical Support Center: Strategies for Improving the Solubility of 6-Methylpyridine-2,4-diol in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 6-Methylpyridine-2,4-diol. This document is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound in organic media. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.
Section 1: Understanding the Solubility Challenge - Core Concepts & FAQs
This section addresses the fundamental properties of this compound that govern its solubility behavior.
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: The solubility of this compound is governed by a complex interplay of its structural features:
-
Amphiphilic Nature : The molecule possesses both hydrophilic (water-loving) and hydrophobic (water-fearing) characteristics.[1] The two hydroxyl (-OH) groups are polar and capable of hydrogen bonding, conferring aqueous solubility.[1] Conversely, the pyridine ring provides a degree of aromatic, non-polar character.
-
Strong Intermolecular Forces : In its solid, crystalline state, the compound exhibits a high melting point.[1] This indicates the presence of strong intermolecular hydrogen bonding networks that form a stable crystal lattice.[1] Significant energy is required to break these bonds before the solute can interact with solvent molecules.
-
Tautomerism : The compound exists as an equilibrium of different structural isomers called tautomers, most notably the diol and keto-enol forms (e.g., 4-hydroxy-6-methyl-2-pyridinone).[1][2] This equilibrium means the molecule can present different functional groups to a solvent, complicating its interaction profile.
-
Amphoteric Properties : With both a basic pyridine nitrogen and acidic hydroxyl groups, the molecule is amphoteric, meaning it can react as either an acid or a base.[1] Its predicted pKa of 4.5 suggests it behaves as a weak acid.[1] This dual nature is critical, as its charge state—and therefore solubility—can be dramatically altered by pH.[3]
-
Lipophilicity (LogP) : The LogP value, a measure of a compound's partitioning between octanol and water, is reported as -0.23.[1] This negative value indicates a slight preference for the aqueous phase over a non-polar lipid phase, consistent with its hydrophilic nature.[1]
Q2: Why is this compound poorly soluble in some common organic solvents like DMSO and methanol without intervention?
A2: This is a frequent and important observation. While solvents like Dimethyl Sulfoxide (DMSO) and methanol are polar and capable of hydrogen bonding, the compound's own crystal lattice energy is the primary barrier. The extensive hydrogen bonding network within the solid phase requires a significant energy input to overcome before dissolution can occur.[1] Simply mixing at ambient temperature is often insufficient. This is why techniques like heating and sonication are reported as necessary to achieve even slight solubility in these solvents.[1]
Section 2: Troubleshooting Guide for Common Solubility Issues
This section provides a problem-and-solution framework for specific challenges you may encounter in the lab.
Problem: My compound shows negligible solubility in a polar aprotic solvent (e.g., DMSO, DMF, Acetonitrile) at room temperature.
Causality : As discussed, the solvent-solute interaction is energetically unfavorable compared to the solute-solute interactions in the crystal lattice. You must introduce external energy to disrupt the crystal structure.
Solution Workflow :
Caption: Troubleshooting workflow for dissolving this compound.
Experimental Protocol 1: Dissolution using Heat and Sonication
-
Preparation : In a suitable vial, add the solid this compound and the desired volume of the organic solvent (e.g., DMSO).
-
Initial Mixing : Vortex the mixture for 30-60 seconds at room temperature.
-
Heating : Place the vial in a heating block or water bath set to a controlled temperature (start at 40°C). Do not exceed the boiling point of the solvent or the decomposition temperature of the compound. Monitor for dissolution.
-
Sonication : If particles remain, transfer the vial to an ultrasonic bath for 5-15 minute intervals. The cavitation energy helps to break apart solid agglomerates.
-
Combination : For very stubborn samples, alternate between gentle heating and sonication.
-
Observation : After each step, allow the solution to cool to room temperature to ensure the compound does not precipitate back out. A stable solution should remain clear upon cooling.
Problem: I need to dissolve the compound in a less polar solvent system for my reaction or assay.
Causality : Direct dissolution in non-polar solvents is unlikely due to the "like dissolves like" principle.[4] The polarity mismatch is too great. The solution is to modify either the compound (by changing its charge state) or the solvent (by creating a co-solvent system).
Solution A: pH Adjustment to Promote Salt Formation
By adjusting the pH, you can ionize the amphoteric this compound, forming a salt.[5] Salts have drastically different solubility profiles than their neutral parent compounds, often exhibiting enhanced solubility in polar solvents, including alcohols which can bridge the gap to less polar systems.[6][7]
-
Acidification : Adding a strong acid (like HCl) will protonate the basic pyridine nitrogen, forming a cationic pyridinium salt.
-
Basification : Adding a strong base (like NaOH or KOH) will deprotonate the acidic hydroxyl groups, forming an anionic phenolate-type salt.[1]
References
- 1. Buy this compound | 70254-45-4 [smolecule.com]
- 2. 2,4-Dihydroxy-6-methylpyridine | C6H7NO2 | CID 54691419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted Pyridinediols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyridinediols.
Frequently Asked Questions (FAQs)
Q1: My pyridinediol synthesis is resulting in a low yield. What are the common causes?
A1: Low yields in pyridinediol synthesis can stem from several factors, including suboptimal reaction conditions, challenges in purification, and the inherent difficulty of a chosen synthetic route. Common issues include incomplete reaction, formation of side products, and degradation of the target molecule under the reaction conditions. For instance, in syntheses proceeding through a dihydropyridine intermediate, incomplete oxidation to the final pyridine product is a frequent cause of low yield.[1][2]
Q2: I am observing a complex mixture of products in my reaction. How can I improve the selectivity?
A2: Poor selectivity is a common challenge, especially in multicomponent reactions. To enhance selectivity, consider the following strategies:
-
Optimize Reaction Temperature: Temperature can significantly influence the rates of competing reaction pathways. Systematically screening different temperatures may favor the formation of the desired product.[1]
-
Order of Reagent Addition: In some cases, adding reagents in a specific sequence can prevent the formation of unwanted byproducts by allowing for the formation of a key intermediate before the introduction of the final component.[1]
-
Choice of Catalyst: The catalyst plays a crucial role in directing the reaction pathway and can dramatically affect both yield and selectivity. Experimenting with different catalysts, such as Brønsted or Lewis acids, may be beneficial.
Q3: Purification of my substituted pyridinediol is proving difficult. What strategies can I employ?
A3: The purification of pyridinediols can be challenging due to their polarity.
-
Tautomerism: Pyridinols can exist in equilibrium with their pyridone tautomers, which often have similar polarities, making chromatographic separation difficult.[3]
-
Chromatography: For highly polar compounds that elute quickly on reverse-phase HPLC, increasing the polarity of the mobile phase (e.g., by increasing the water content) can improve retention and separation. Normal-phase chromatography on silica gel can also be effective, but care must be taken as the acidic nature of silica can sometimes cause degradation of sensitive compounds.
-
Derivatization: A highly effective strategy for purifying compounds that exist as a mixture of tautomers is to convert them into a single, less polar derivative. This can be achieved by protecting the hydroxyl groups, which facilitates easier purification by standard column chromatography.[3]
Q4: How do I choose an appropriate protecting group for the hydroxyl moieties in my pyridinediol synthesis?
A4: The choice of protecting group is critical and depends on the stability of your molecule and the reaction conditions of subsequent steps. An ideal protecting group should be:
-
Easy and efficient to introduce and remove.
-
Stable to the reaction conditions where protection is needed.
-
Selectively removable without affecting other functional groups.
Common protecting groups for hydroxyl groups include ethers (e.g., benzyl, silyl ethers) and esters (e.g., acetyl, benzoyl). For diols, cyclic protecting groups like acetals or ketals can be used to protect both hydroxyl groups simultaneously.[4][5]
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Impure Starting Materials | Ensure all reagents and solvents are pure and anhydrous, as required. Purify starting materials by recrystallization or distillation if necessary. |
| Suboptimal Reaction Temperature | Screen a range of temperatures to find the optimal condition for your specific substrates. Some reactions may require heating, while others proceed better at lower temperatures to minimize side reactions.[1] |
| Incorrect Stoichiometry | Carefully verify the molar ratios of your reactants. An excess of one reagent may be necessary to drive the reaction to completion, but can also lead to byproduct formation. |
| Inactive Catalyst | If using a catalyst, ensure it is active and has been stored correctly. Consider using a freshly opened bottle or preparing a fresh batch of the catalyst. |
Problem 2: Formation of Byproducts
| Possible Cause | Troubleshooting Steps |
| Side Reactions | Analyze the reaction mixture by LC-MS or GC-MS to identify the major byproducts. This can provide insight into the competing reaction pathways. Consider adjusting the reaction conditions (temperature, solvent, catalyst) to disfavor the formation of these byproducts. |
| Oxidation of Dihydropyridine Intermediate | In syntheses that proceed via a dihydropyridine intermediate (e.g., Hantzsch synthesis), ensure complete oxidation to the pyridine product. If the dihydropyridine is isolated, it can be oxidized in a separate step using a suitable oxidizing agent. For one-pot procedures, ensure the chosen oxidant is effective and used in the correct amount.[1][2] |
| Decomposition of Product | The target pyridinediol may be unstable under the reaction or workup conditions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating. Ensure the workup procedure is mild and avoids strongly acidic or basic conditions if the product is sensitive. |
Data Presentation
Table 1: Comparison of Synthetic Methods for Pyridinediols
| Method | Starting Materials | Typical Reagents/Catalysts | Typical Yield (%) | Key Challenges |
| From Dichloropyridine | 2,6-Dichloropyridine | Potassium tert-butoxide, Formic acid | ~17% (over 2 steps) | Low overall yield. |
| From 4,6-Dihydroxynicotinic Acid | 4,6-Dihydroxynicotinic acid | Phosphoric acid | Not specified | High temperatures required (around 210°C).[3] |
| From 4-Aminopyridine (for Pyridin-4-ol) | 4-Aminopyridine | Sodium nitrite, Sulfuric acid | Moderate | Formation of diazonium salt intermediate requires strict temperature control (0-10°C) to avoid side reactions.[3] |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester, Ammonia source | Varies (e.g., PTSA, γ-Al2O3) | Up to 96% | Requires a final oxidation step from dihydropyridine to pyridine.[1] |
Experimental Protocols
Synthesis of 2,4-Dihydroxypyridine from 4,6-Dihydroxynicotinic Acid
This protocol is adapted from a patented industrial process.
Reaction Scheme:
Caption: Decarboxylation of 4,6-dihydroxynicotinic acid.
Procedure:
-
A mixture of 4,6-dihydroxynicotinic acid and phosphoric acid is heated.
-
Water is removed from the reaction mixture, for example, by distillation, until the temperature of the reaction mixture reaches approximately 210°C (±5°C).[1][3]
-
The reaction is heated at this temperature until the decarboxylation is complete.
-
The reaction mixture is cooled, and the 2,4-dihydroxypyridine product is isolated.
Note: This reaction is performed at a high temperature, and appropriate safety precautions must be taken.
Hantzsch Synthesis of a Dihydropyridine Precursor
This is a general protocol for the Hantzsch synthesis, which produces a dihydropyridine that can be subsequently oxidized to a pyridine.
Reaction Workflow:
Caption: Hantzsch dihydropyridine synthesis workflow.
Procedure:
-
Combine the aldehyde (1 equivalent), β-ketoester (2 equivalents), and a nitrogen source (e.g., ammonium acetate) in a suitable solvent (e.g., ethanol).
-
The reaction mixture is typically heated under reflux until the reaction is complete, as monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the dihydropyridine product often precipitates and can be collected by filtration.
-
The crude product can be purified by recrystallization.
Mandatory Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
Protecting Group Strategy Logic
References
Technical Support Center: Optimizing Reaction Conditions for 6-Methylpyridine-2,4-diol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-methylpyridine-2,4-diol derivatives. Our aim is to facilitate the optimization of reaction conditions and address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound derivatives, offering potential causes and recommended solutions in a question-and-answer format.
Q1: Low or no yield of the desired this compound product is observed. What are the potential causes and solutions?
A1: Low or no product yield can stem from several factors, from reagent quality to reaction parameters. A systematic approach to troubleshooting is recommended.
Troubleshooting Low Product Yield
Caption: Troubleshooting workflow for low or no product yield.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Poor Quality Starting Materials | Ensure the purity of reactants, such as the corresponding aminopyridine, through techniques like NMR or HPLC before use. Impurities can inhibit the reaction or lead to unwanted side products. |
| Incorrect Stoichiometry | Precisely measure all reagents. A slight excess of one reactant may be beneficial, and this can be determined through small-scale optimization reactions. |
| Suboptimal Reaction Temperature | Temperature is a critical parameter. If the reaction is sluggish, consider a stepwise increase in temperature. Conversely, if side products are forming, lowering the temperature may be necessary. For instance, some reactions may require initial cooling (e.g., 0 °C) followed by warming to room temperature or reflux.[1] |
| Inappropriate Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Both incomplete reaction and product degradation due to prolonged reaction times can result in low yields. |
| Ineffective Solvent | The choice of solvent is crucial. Pyridine can act as both a solvent and a base in some reactions.[2] If solubility is an issue or side reactions are prevalent, consider screening other anhydrous solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM). |
| Issues with Work-up and Purification | The product may be lost during extraction or purification. Ensure the pH is appropriate during aqueous work-up to prevent the product from remaining in the aqueous layer. Optimize chromatographic purification by trying different solvent systems. |
Q2: The reaction produces a significant amount of side products. How can I improve the selectivity?
A2: The formation of side products is a common issue in pyridine chemistry due to the multiple reactive sites on the pyridine ring.
Improving Reaction Selectivity
Caption: Strategies to improve reaction selectivity.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Elevated temperatures can provide the activation energy for undesired reaction pathways. Running the reaction at a lower temperature may improve selectivity. |
| Rapid Addition of Reagents | Adding reagents dropwise, especially highly reactive ones, can help to control the reaction rate and minimize the formation of side products.[2] |
| Reactive Functional Groups | If the starting materials contain other reactive functional groups, consider using protecting groups to block these sites and direct the reaction to the desired position. For example, a Boc protecting group can be used for amine functionalities.[2] |
| Incorrect Base or Catalyst | The choice of base or catalyst can significantly influence the regioselectivity of the reaction.[3] A weaker base might be more selective. Consider screening different bases (e.g., organic vs. inorganic) to find the optimal one for your specific transformation. |
Q3: My final product is difficult to purify. What purification strategies can I employ?
A3: Purification can be challenging, especially if the product has similar polarity to the starting materials or byproducts.
Potential Solutions:
-
Recrystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity. Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Flash Chromatography: Optimize the solvent system for column chromatography to achieve better separation. A shallow gradient of the eluting solvent can improve resolution.
-
Acid-Base Extraction: Pyridine derivatives are basic and can be protonated.[4] Washing the organic layer with a dilute acidic solution (e.g., 1M HCl) can help remove basic impurities.[2] Conversely, if the product is acidic, a dilute basic wash (e.g., saturated NaHCO₃) can be used. Be mindful of the stability of your compound to acidic or basic conditions.
-
Preparative HPLC: For difficult separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the synthesis of this compound derivatives?
A1: A common synthetic route involves the cyclization of a 1,3-dicarbonyl compound with an amine source. For instance, derivatives of 3-amino-4-methylpyridine can be used as starting materials for certain annulation reactions to form fused ring systems.[1]
Q2: What are some common solvents used in these reactions?
A2: The choice of solvent depends on the specific reaction. Common solvents include pyridine, which can also act as a base, as well as other aprotic solvents like THF and DCM.[1][2] For some reactions, protic solvents like ethanol in the presence of a base may be employed.[5]
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product. Staining with potassium permanganate or visualization under UV light can be helpful. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide information on the molecular weight of the products being formed.
Q4: Are there any specific safety precautions I should take when working with pyridine derivatives?
A4: Yes. Pyridine and its derivatives often have a strong, unpleasant odor and can be harmful if inhaled or absorbed through the skin.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q5: My reaction appears to stall before completion. What should I do?
A5: If a reaction stalls, consider the following:
-
Re-evaluate Reagent Purity: Impurities in the starting materials or solvent can sometimes inhibit the reaction.
-
Increase Temperature: A modest increase in temperature may provide the necessary energy to overcome the activation barrier.
-
Add More Reagent: If one of the reagents is being consumed in a side reaction, a small additional charge of that reagent might restart the reaction.
-
Consider a Different Catalyst: The catalyst may have become deactivated.
Experimental Protocols
General Procedure for a [4+1] Cyclization to form a Fused Pyrrolopyridine System:
This protocol is adapted from a method for the synthesis of 6-azaindoles, which are structurally related to pyridine derivatives.[1]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting 3-amino-4-methylpyridine derivative in anhydrous pyridine to make a 0.2 M solution.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the electrophilic reagent (e.g., trifluoroacetic anhydride, 3.3 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for an appropriate time (e.g., 48 hours), monitoring the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as chloroform or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate-hexane gradient).[1]
General Experimental Workflow
Caption: A generalized experimental workflow for synthesis.
Summary of Reaction Conditions
The optimal reaction conditions can vary significantly depending on the specific substrates and desired product. The following table summarizes some reported conditions for related pyridine derivative syntheses to provide a starting point for optimization.
| Parameter | Condition 1 (Fused Pyrrolopyridine Synthesis) [1] | Condition 2 (General Pyridine Synthesis) [2] | Condition 3 (Alkylation) [5] |
| Starting Material | 3-amino-4-methylpyridine | Boc-protected amine and pyridine | 2-mercaptopyrimidine-4,6-diol |
| Reagent | Trifluoroacetic anhydride | Malonyl dichloride | Alkyl bromides |
| Solvent | Pyridine | Dry THF | Ethanol/Water |
| Base | Pyridine (solvent) | Not specified (likely pyridine) | KOH |
| Temperature | 0 °C to Room Temperature | -20 °C to Room Temperature | Reflux |
| Reaction Time | 48 hours | 30 minutes to 2 days | 6 hours |
| Yield | 82% (for a specific derivative) | High (for dimethyl malonyl dichloride) | 8-17% (for specific derivatives) |
References
preventing byproduct formation in pyridone synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of pyridone derivatives.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield in my pyridone synthesis. What are the common causes and how can I improve it?
A1: Low yields in pyridone synthesis can arise from several factors, including suboptimal reaction conditions, incomplete reactions, and the formation of side products. For instance, in the classical Hantzsch synthesis, harsh reaction conditions and long reaction times often lead to lower yields.[1] To improve yields, consider the following:
-
Optimize Reaction Conditions: Systematically evaluate parameters such as temperature, solvent, and reaction time. For the Bohlmann-Rahtz synthesis, the use of Lewis acid catalysts like ytterbium(III) trifluoromethanesulfonate can significantly improve yields.[2]
-
Ensure Complete Reaction: Monitor the reaction progress using techniques like TLC or LC-MS to ensure all starting materials have been consumed.[2] In catalytic reactions, ensure the catalyst is not deactivated.[2]
-
Minimize Byproducts: Precise control of reactant stoichiometry can minimize self-condensation and other side reactions.[2]
Q2: I see multiple spots on my TLC plate. What are the likely byproducts in my pyridone synthesis?
A2: The nature of byproducts heavily depends on the synthetic route employed.
-
Guareschi-Thorpe Condensation: Common byproducts include incompletely cyclized linear intermediates and products from the self-condensation of starting materials like cyanoacetic esters. The alcohol corresponding to the ester can also be a byproduct.[2]
-
Bohlmann-Rahtz Synthesis: The primary side products are often incompletely cyclized aminodiene intermediates. Inefficient E/Z isomerization of this intermediate can lead to a mixture of isomers that do not all cyclize.[2][3]
-
General Side Reactions: Tautomerism between the pyridone and hydroxypyridine forms can sometimes lead to different reaction pathways, resulting in a mixture of products.[2]
Q3: My pyridone derivative is difficult to purify by column chromatography. What can I do?
A3: Purification of polar compounds like pyridones can be challenging. Common issues include streaking on the column and poor solubility.[2] Consider these alternative strategies:
-
Recrystallization: If a suitable solvent can be found, recrystallization is an effective method for purification.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
-
Acid-Base Extraction: If your pyridone derivative has acidic or basic functional groups, an acid-base extraction can be a powerful purification step.[2]
-
Silica Plug Filtration: For removing baseline impurities from a relatively clean sample, a quick filtration through a short plug of silica can be effective.[2]
Troubleshooting Guides
Guide 1: Low Yield in Pyridone Synthesis
This guide provides a systematic approach to troubleshooting low yields in your pyridone synthesis.
Troubleshooting Workflow for Low Yield in Pyridone Synthesis
Caption: A step-by-step workflow for troubleshooting low yields in pyridone synthesis.
Data Presentation
Table 1: Comparison of Yields for Guareschi-Thorpe Synthesis under Different Conditions
| Nitrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ammonium Acetate | Ethanol | Reflux | 24 | Mixture of products | [2] |
| Ammonium Carbonate | H₂O | 80 | 1 | 95 | [2][4] |
| Ammonium Carbonate | Ethanol | 80 | 1 | 80 | [2] |
| Piperidine | Ethanol | Reflux | 4 | 61-79 | [2] |
This table demonstrates the significant impact of the nitrogen source and solvent on the yield of the Guareschi-Thorpe synthesis. Using ammonium carbonate in water provides a remarkably high yield in a short reaction time.[2][4]
Table 2: Effect of Lewis Acid Catalysis on the Yield of Bohlmann-Rahtz Pyridine Synthesis
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| None | Toluene | Reflux | Low | [3] |
| Yb(OTf)₃ (20 mol%) | Toluene | Reflux | High | [2][3] |
| ZnBr₂ (15 mol%) | Toluene | Reflux | High | [3] |
This table illustrates the enhancement in yield for the Bohlmann-Rahtz synthesis when a Lewis acid catalyst is employed.
Experimental Protocols
Detailed Methodology for an Improved Guareschi-Thorpe Condensation
This protocol is an example of an environmentally friendly Guareschi-Thorpe synthesis with a high yield.[2][4]
Materials:
-
Ethyl cyanoacetate (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Ammonium carbonate (2 mmol)
-
Water (2 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate (1 mmol), ethyl acetoacetate (1 mmol), and ammonium carbonate (2 mmol).[2]
-
Add 2 mL of water to the flask.[2]
-
Heat the reaction mixture to 80°C with vigorous stirring.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[2]
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the aqueous solution.[2]
-
Collect the solid product by filtration.[2]
-
Wash the solid with cold water and dry under vacuum to obtain the desired 2,6-dihydroxy-3-cyano-4-methylpyridine.[2]
Detailed Methodology for a Lewis Acid-Catalyzed Bohlmann-Rahtz Synthesis
This protocol describes a one-pot synthesis of a substituted pyridine using a Lewis acid catalyst to improve the yield.[2]
Materials:
-
Ethyl β-aminocrotonate (1 mmol)
-
1-Phenyl-2-propyn-1-one (1 mmol)
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (0.2 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add ethyl β-aminocrotonate (1 mmol), 1-phenyl-2-propyn-1-one (1 mmol), and Ytterbium(III) trifluoromethanesulfonate (0.2 mmol).[2]
-
Add 5 mL of anhydrous toluene via syringe.[2]
-
Heat the reaction mixture to reflux with stirring.[2]
-
Monitor the reaction by TLC until the starting materials are consumed.[2]
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.[2]
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel to yield the desired substituted pyridine.[2]
Visualizing Reaction Pathways
Guareschi-Thorpe Reaction Workflow
Caption: A simplified workflow of the Guareschi-Thorpe pyridone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 4. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
Technical Support Center: Purification of Crude 6-Methylpyridine-2,4-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 6-Methylpyridine-2,4-diol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized from ethyl acetoacetate and urea?
A1: The primary impurities may include unreacted starting materials (ethyl acetoacetate, urea), side-products from self-condensation of ethyl acetoacetate, and partially reacted intermediates. Depending on the reaction conditions, polymers and colored byproducts may also be present.
Q2: My purified this compound is discolored. What is the likely cause and how can I fix it?
A2: Discoloration is often due to the presence of minor impurities or degradation products. Purification by recrystallization, sometimes with the addition of activated carbon, or column chromatography will typically yield a colorless, crystalline solid.[1]
Q3: The compound is "oiling out" during recrystallization. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can be due to the solvent being too nonpolar for the compound at a given temperature, or the presence of impurities that depress the melting point. To resolve this, you can try adding a more polar co-solvent, increasing the amount of solvent, or ensuring the cooling process is very slow.
Q4: What is the expected solubility of this compound in common laboratory solvents?
A4: this compound is an amphiphilic compound, meaning it has both hydrophilic and hydrophobic properties.[2] It exhibits good solubility in water and hot ethanol.[2] Its solubility in ether is slight.[2] To achieve even slight solubility in dimethyl sulfoxide (DMSO) and methanol, heating and sonication may be required.[2]
Troubleshooting Guides
Issue 1: Low Yield After Purification
-
Symptom: Significant loss of material after recrystallization or column chromatography.
-
Possible Cause (Recrystallization): The chosen solvent is too good at dissolving the compound even at low temperatures, or too much solvent was used. The compound may also be partially soluble in the wash solvent.
-
Possible Cause (Column Chromatography): The compound may be irreversibly adsorbed onto the silica gel, especially if the silica is acidic. The polarity of the elution solvent may not be optimal, leading to incomplete elution.
-
Solutions:
-
Recrystallization: Carefully select a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Use the minimum amount of hot solvent necessary to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent.
-
Column Chromatography: Consider neutralizing the silica gel with a base like triethylamine before packing the column.[3] Perform a thorough optimization of the solvent system using Thin Layer Chromatography (TLC) to ensure good separation and mobility of the compound.
-
Issue 2: Co-elution of Impurities During Column Chromatography
-
Symptom: Fractions containing the desired product are still contaminated with impurities, as determined by TLC or other analytical methods.
-
Possible Cause: The polarity of the solvent system is not optimized for separating the compound from impurities with similar polarities. The column may have been overloaded with crude material.
-
Solutions:
-
Solvent System Optimization: Systematically screen different solvent systems with varying polarities. A common mobile phase for purifying pyridine derivatives is a mixture of a nonpolar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol).[4]
-
Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is gradually increased during the separation. This can help to resolve compounds with close Rf values.
-
Column Loading: Ensure that the amount of crude material loaded onto the column is appropriate for the column size. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Conditions |
| Water | Good | - |
| Hot Ethanol | Excellent | Heating |
| Ether | Slight | - |
| Dimethyl Sulfoxide (DMSO) | Slight | Requires heating and sonication |
| Methanol | Slight | Requires heating and sonication |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Solvent Selection: Based on solubility data, a mixture of ethanol and water is a good starting point. The compound is highly soluble in hot ethanol and less soluble in water.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a fluted filter paper to remove the activated carbon.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the saturation point). Then, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography of Crude this compound
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., dichloromethane). For pyridine-containing compounds, it is advisable to add a small amount of triethylamine (e.g., 0.5-1%) to the solvent system to prevent streaking.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial elution solvent (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial solvent (e.g., 100% dichloromethane). A common solvent system for similar compounds is a gradient of dichloromethane and methanol (e.g., starting with 100% DCM and gradually increasing the methanol concentration to 5-10%).[4]
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: General experimental workflows for the purification of this compound.
Caption: A logical diagram for troubleshooting common purification issues.
References
Technical Support Center: Managing Tautomeric Forms in 6-Methylpyridine-2,4-diol Reactions
This technical support center is designed for researchers, scientists, and drug development professionals working with 6-Methylpyridine-2,4-diol. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis, with a particular focus on managing its tautomeric forms.
Understanding the Tautomerism of this compound
This compound exists as a mixture of tautomers, primarily the 4-hydroxy-6-methyl-2-pyridinone form, which is generally more stable, especially in polar solvents and in the solid state.[1][2] The presence of these tautomers can lead to challenges in controlling the regioselectivity of reactions such as alkylation, acylation, and halogenation.
Caption: Tautomeric equilibrium of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the dominant tautomeric forms of this compound in solution?
A1: The tautomeric equilibrium is solvent-dependent. In polar solvents, the 4-hydroxy-6-methyl-2-pyridinone form is favored.[1] In non-polar solvents, the equilibrium may shift, potentially increasing the population of other tautomers, although the pyridinone form is generally considered the most stable.[3] Computational studies on similar pyridone systems confirm the influence of solvent polarity on the tautomeric equilibrium.[2][4]
Q2: How does tautomerism affect the reactivity of this compound?
A2: The presence of multiple tautomers provides different nucleophilic sites, which can lead to the formation of a mixture of products in reactions like alkylation and acylation. For instance, in alkylation, reaction can occur on the nitrogen atom (N-alkylation) or the oxygen atoms (O-alkylation), yielding different isomers.[5][6] The reaction conditions, including the solvent, base, and electrophile, play a crucial role in determining the regioselectivity.[6]
Q3: Which analytical techniques can be used to characterize the tautomers of this compound?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to study tautomerism in solution, as the chemical shifts of protons and carbons are sensitive to the tautomeric form.[7][8] Infrared (IR) spectroscopy can also be used to distinguish between the keto (C=O) and enol (O-H) forms. X-ray crystallography can determine the dominant tautomer in the solid state.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Issue 1: Poor Regioselectivity in Alkylation Reactions (N- vs. O-Alkylation)
Problem: The reaction yields a mixture of N-alkylated and O-alkylated products, leading to difficult purification and low yield of the desired isomer.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent Choice | Polar aprotic solvents like DMF often favor N-alkylation, whereas non-polar solvents may increase the proportion of O-alkylation. |
| Incorrect Base Selection | Strong, non-coordinating bases may favor N-alkylation. The choice of base can significantly impact the N/O alkylation ratio.[6] |
| Nature of the Alkylating Agent | Hard electrophiles tend to react at the harder oxygen atom (O-alkylation), while softer electrophiles may favor the softer nitrogen atom (N-alkylation).[10] |
| Counter-ion Effects | The use of silver salts of pyridones has been reported to favor O-alkylation.[10] |
Troubleshooting Workflow for Alkylation Regioselectivity:
Caption: Decision-making workflow for troubleshooting poor regioselectivity in alkylation reactions.
Issue 2: Formation of Multiple Products in Acylation Reactions
Problem: Acylation of this compound results in a mixture of N-acylated, O-acylated, and potentially di-acylated products.
Possible Causes and Solutions:
| Cause | Solution |
| Ambident Nucleophilicity | Similar to alkylation, both N and O atoms can be acylated.[11] |
| Reaction Conditions | The choice of acylating agent, solvent, and the presence or absence of a catalyst can influence the site of acylation. |
| Stoichiometry | Using an excess of the acylating agent can lead to di-acylation. |
Recommendations:
-
To favor O-acylation, acidic conditions can be employed, as the nitrogen atom is protonated and thus less nucleophilic.[12]
-
For N-acylation, the use of a base to deprotonate the nitrogen is typically required.
-
Careful control of the stoichiometry of the acylating agent is crucial to avoid multiple acylations.
Issue 3: Lack of Selectivity in Halogenation
Problem: Halogenation of this compound yields a mixture of mono- and di-halogenated products at various positions on the ring.
Possible Causes and Solutions:
| Cause | Solution |
| Activated Pyridine Ring | The electron-donating groups (hydroxyl and methyl) activate the pyridine ring towards electrophilic substitution at multiple positions. |
| Harsh Reaction Conditions | Strong halogenating agents or high temperatures can lead to over-halogenation. |
Recommendations:
-
Use milder halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).[13]
-
Control the reaction temperature and stoichiometry of the halogenating agent carefully.
-
The regioselectivity can be influenced by the solvent.[13]
Experimental Protocols
Protocol 1: Selective N-Alkylation of 4-Hydroxy-6-methyl-2-pyridinone
This protocol is a general guideline and may require optimization for specific substrates.
-
Materials: 4-hydroxy-6-methyl-2-pyridinone, alkyl halide, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
-
Procedure:
-
To a solution of 4-hydroxy-6-methyl-2-pyridinone (1 equivalent) in dry DMF, add K₂CO₃ (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Selective O-Alkylation of 4-Hydroxy-6-methyl-2-pyridinone
This protocol is a general guideline and may require optimization.
-
Materials: 4-hydroxy-6-methyl-2-pyridinone, alkyl halide, silver carbonate (Ag₂CO₃), benzene or toluene.
-
Procedure:
-
Suspend 4-hydroxy-6-methyl-2-pyridinone (1 equivalent) and Ag₂CO₃ (1.5 equivalents) in benzene or toluene.
-
Add the alkyl halide (1.1 equivalents) to the suspension.
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the silver salts.
-
Wash the solid with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Reaction Workflow for Selective Alkylation:
Caption: General workflows for achieving selective N- and O-alkylation.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 3. wuxibiology.com [wuxibiology.com]
- 4. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The alkylation of 4-pyridone [digital.maag.ysu.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. baranlab.org [baranlab.org]
- 10. sciforum.net [sciforum.net]
- 11. differencebetween.com [differencebetween.com]
- 12. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 4-Hydroxy-6-methyl-2-pyridinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-hydroxy-6-methyl-2-pyridinone.
Troubleshooting Guides
Issue 1: Low Yield During Scale-Up
Symptoms: A significant drop in the isolated yield of 4-hydroxy-6-methyl-2-pyridinone is observed when transitioning from laboratory-scale to pilot-plant or industrial-scale production.
| Potential Cause | Troubleshooting Action | Rationale |
| Inefficient Heat Transfer | - Implement a reactor with a higher surface-area-to-volume ratio. - Ensure efficient agitation to improve heat distribution. - Consider a slower, controlled addition of reagents to manage exothermic events. | In larger reactors, localized "hot spots" can form due to inadequate heat dissipation, leading to thermal degradation of reactants, intermediates, or the final product, and promoting side reactions.[1] |
| Mass Transfer Limitations | - Increase the agitation speed to ensure a homogenous reaction mixture. - Evaluate the use of a different solvent to improve the solubility of reactants. | Poor mixing can result in localized concentration gradients, leading to incomplete reactions and the formation of byproducts.[1] |
| Suboptimal Reaction Conditions at Scale | - Re-optimize the reaction temperature and time for the larger scale. - Investigate the effect of catalyst loading and concentration. | Reaction kinetics can be affected by the change in scale. Conditions that were optimal in the lab may not be ideal in a larger reactor.[2] |
| Atmospheric Moisture | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. | The presence of excess water can interfere with certain reaction steps and lead to the formation of undesired byproducts. |
Issue 2: Impurity Profile Changes and Purification Challenges
Symptoms: The purity of the final product is lower than expected, with new or increased levels of impurities observed on analysis (e.g., TLC, HPLC). Difficulty in purifying the product at a larger scale.
| Potential Cause | Troubleshooting Action | Rationale |
| Formation of Side Products | - Characterize the major impurities using techniques like LC-MS and NMR to understand their structure. - Adjust reaction conditions (e.g., lower temperature, alternative catalyst) to minimize the formation of identified side products. | Common side reactions in pyridinone synthesis can include dimerization, regioisomer formation, or incomplete cyclization.[1] |
| Ineffective Purification at Scale | - For recrystallization, perform a thorough solvent screening to find a system that provides good recovery and high purity. - If using column chromatography, consider deactivating the silica gel with a small amount of a basic modifier (e.g., triethylamine) to prevent streaking of the polar pyridinone product.[3] | Recrystallization is often the most scalable and cost-effective method for solid compounds.[1] However, the choice of solvent is critical for its success at a larger scale. |
| Residual Starting Materials | - Monitor the reaction progress closely using in-process controls (e.g., HPLC, TLC) to ensure complete conversion. - Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled. | Incomplete conversion of starting materials like dehydroacetic acid or the intermediate pyrone can complicate purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up of 4-hydroxy-6-methyl-2-pyridinone?
A1: The most prevalent and industrially viable route starts from dehydroacetic acid (DHA).[4] This two-step process involves:
-
Hydrolysis of Dehydroacetic Acid: Dehydroacetic acid is hydrolyzed, typically using a strong acid like sulfuric acid, to form 4-hydroxy-6-methyl-2H-pyran-2-one.[4]
-
Amination: The resulting pyrone intermediate is then reacted with an ammonia source, such as aqueous ammonium hydroxide, to yield 4-hydroxy-6-methyl-2-pyridinone.[4][5]
Q2: What are the critical process parameters to control during the hydrolysis of dehydroacetic acid at scale?
A2: When scaling up the hydrolysis of dehydroacetic acid, controlling the reaction temperature and the concentration of the sulfuric acid is crucial. High temperatures can lead to side reactions and product degradation, while the water content in the sulfuric acid can affect the reaction rate and yield. Efficient stirring is also vital to ensure uniform heat and mass transfer.
Q3: I am observing a dark-colored product after the amination step. What could be the cause?
A3: The formation of a dark-colored product can be due to several factors, including oxidation of the pyridinone ring or the presence of polymeric byproducts. Consider running the reaction under an inert atmosphere and ensure that the reaction temperature is well-controlled to prevent thermal decomposition. The quality of the starting materials should also be investigated.
Q4: What are suitable analytical methods for monitoring the reaction and ensuring the quality of the final product?
A4: For reaction monitoring, Thin Layer Chromatography (TLC) provides a quick assessment of the conversion of starting materials and the formation of the product. For quantitative analysis and purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable method. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and identification of impurities.
Data Summary
Table 1: Lab-Scale Synthesis Data
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Hydrolysis | Dehydroacetic Acid | 92% Sulfuric Acid | - | 130 | 0.17 | 86 | Not Reported | [4] |
| Amination | 4-hydroxy-6-methyl-2H-pyran-2-one | Aq. Ammonium Hydroxide | - | Not Reported | Not Reported | 80 | Not Reported | [4] |
Note: The provided data is based on laboratory-scale experiments. Yields and purity may vary upon scale-up and require process optimization.
Experimental Protocols
Laboratory-Scale Synthesis of 4-hydroxy-6-methyl-2-pyridinone
Step 1: Synthesis of 4-hydroxy-6-methyl-2H-pyran-2-one [4]
-
In a suitable reaction flask, dehydroacetic acid is treated with a 92% sulfuric acid aqueous solution.
-
The mixture is heated to 130 °C for approximately 10 minutes.
-
While still warm, the reaction mixture is carefully poured into a beaker containing crushed ice.
-
The resulting precipitate is collected by filtration and washed with cold water to afford 4-hydroxy-6-methyl-2H-pyran-2-one as a white solid.
Step 2: Synthesis of 4-hydroxy-6-methyl-2-pyridinone [4]
-
The 4-hydroxy-6-methyl-2H-pyran-2-one obtained from the previous step is reacted with aqueous ammonium hydroxide.
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC).
-
Upon completion, the product, 4-hydroxy-6-methyl-2-pyridinone, is isolated. This may involve cooling the reaction mixture to induce precipitation, followed by filtration and washing.
Visualizations
Caption: Synthesis pathway of 4-hydroxy-6-methyl-2-pyridinone from dehydroacetic acid.
Caption: A logical workflow for troubleshooting common issues in chemical synthesis scale-up.
References
Technical Support Center: Troubleshooting Low Yield in Pyrodinol Condensation Reactions
Welcome to the technical support center for troubleshooting low-yield condensation reactions for pyridinols. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of pyridinol derivatives.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common general factors I should investigate?
Low yields in condensation reactions can often be attributed to a few key areas. A systematic approach to troubleshooting is recommended.[1][2] Begin by evaluating the purity of your starting materials, as impurities can significantly hinder reaction progress. Next, scrutinize the reaction conditions, including temperature, reaction time, solvent, and catalyst choice, as these parameters are critical for optimal outcomes. Finally, consider the possibility of competing side reactions that may be consuming your reactants or product.[1][2] Inefficient purification and work-up procedures can also lead to significant product loss.
Q2: How can I be certain that my starting materials are pure enough for the reaction?
The purity of both the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound is crucial for the success of many pyridine syntheses.[1] It is highly recommended to purify these materials before use. Recrystallization from a suitable solvent system (e.g., ethanol/ether) is a common and effective method for purifying α-pyridinium methyl ketone salts. Similarly, α,β-unsaturated carbonyl compounds, which are often prepared via aldol condensation, should be purified by recrystallization or column chromatography to remove unreacted starting materials or byproducts.[1]
Q3: I'm observing multiple spots on my TLC plate or broad peaks in my NMR spectrum for my pyridin-4-ol product. Is it impure?
This is a common observation and is often not due to impurities but to tautomerism. Pyridin-4-ol exists in a tautomeric equilibrium with 4-pyridone. These two forms have similar polarities, making them difficult to separate using standard column chromatography. In solution, particularly in polar solvents, the pyridone form is often favored. This equilibrium can lead to peak broadening in NMR spectra due to chemical exchange.
Q4: My Hantzsch synthesis of a dihydropyridine precursor to a pyridinol is giving a low yield. What are the likely causes?
Low yields in the Hantzsch synthesis are often due to several factors. The classical one-pot method can suffer from harsh reaction conditions and long reaction times.[3] A primary culprit is often incomplete oxidation of the initially formed 1,4-dihydropyridine to the final pyridine product.[2][3] Ensure you are using an effective oxidizing agent in the correct stoichiometry. Additionally, incorrect order of reagent addition in unsymmetrical Hantzsch reactions can lead to the formation of undesired byproducts.[2]
Q5: The cyclodehydration step in my Bohlmann-Rahtz synthesis requires very high temperatures and results in a low yield. How can this be improved?
The high temperature required for cyclodehydration is a known drawback of the classical Bohlmann-Rahtz synthesis.[4][5] The use of acid catalysis can significantly lower the reaction temperature and improve the yield. Both Brønsted acids like acetic acid and solid-supported acid catalysts such as Amberlyst-15 have been shown to be effective.[4][6] Lewis acids like ytterbium(III) triflate or zinc(II) bromide in a suitable solvent like toluene can also effectively catalyze the reaction at lower temperatures.[2]
Troubleshooting Guides for Specific Condensation Reactions
Guareschi-Thorpe Reaction for Hydroxy-Pyridinols
The Guareschi-Thorpe reaction is a classical method for synthesizing 2,6-dihydroxypyridines. However, the traditional approach can be inefficient.
Problem: Low Yield in Classical Guareschi-Thorpe Synthesis
-
Possible Cause: Inefficient reaction conditions.
-
Solution: Modern modifications have significantly improved yields. An effective and environmentally friendly approach involves using ammonium carbonate in an aqueous medium.[7] This method often results in the precipitation of the pure product directly from the reaction mixture, which simplifies the workup and leads to high yields.[7]
-
-
Possible Cause: Incomplete reaction.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is heated for a sufficient amount of time at the optimal temperature. For the ammonium carbonate modification, a temperature of 80°C is often effective.[7]
-
A general troubleshooting workflow for low yields is presented below:
Caption: A general workflow for troubleshooting low reaction yields.
Kröhnke Pyridine Synthesis for Pyridinol Derivatives
The Kröhnke synthesis is a versatile method for producing highly functionalized pyridines. Low yields can often be traced back to several key parameters.
Problem: Low or No Formation of the Desired Pyridine Product
-
Possible Cause: Impure starting materials.
-
Solution: As mentioned in the FAQs, ensure the purity of the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound through recrystallization or chromatography.[1]
-
-
Possible Cause: Suboptimal reaction conditions.
-
Solution: A systematic optimization of reaction parameters should be considered.[1]
-
Temperature: While temperatures typically do not exceed 140°C, screening a range of temperatures (e.g., 80°C, 100°C, 120°C) is advisable to find the optimal condition for your specific substrates.[1]
-
Solvent: Glacial acetic acid and methanol are common, but a solvent-free approach has been shown to produce excellent yields in some cases.[1]
-
Reaction Time: Prolonged reaction times can lead to product decomposition. Monitor the reaction by TLC to determine the optimal duration.[1]
-
-
Problem: Formation of Significant Side Products
-
Possible Cause: Self-condensation of the α,β-unsaturated carbonyl compound.
-
Solution: This is more likely at elevated temperatures. Controlled, slow addition of reagents and optimization of the reaction temperature can minimize this side reaction.[1]
-
The logical relationship for optimizing Kröhnke synthesis parameters can be visualized as follows:
Caption: Key parameters for optimizing the Kröhnke pyridine synthesis.
Data Presentation
| Reaction Name | Common Solvents | Typical Temperature Range (°C) | Common Catalysts/Reagents | Reported Yields (%) | Reference |
| Guareschi-Thorpe | Water, Ethanol, Water/Ethanol | 80 - Reflux | Ammonium Carbonate, Ammonium Acetate | 68 - >90 | [2][7] |
| Kröhnke | Glacial Acetic Acid, Methanol | 80 - 140 | Ammonium Acetate | 60 - >90 | [1] |
| Hantzsch | Ethanol, Water, Glycerol | Room Temperature - Reflux | p-Toluenesulfonic acid (PTSA), Ferric Chloride | up to 96 | [3] |
| Bohlmann-Rahtz | Toluene, Ethanol, DMSO | 50 - 160 | Acetic Acid, Amberlyst-15, Yb(OTf)₃, ZnBr₂ | 65 - 95 | [2][4][6] |
Experimental Protocols
Modified Guareschi-Thorpe Synthesis of a Hydroxy-Cyanopyridine
This protocol is adapted from a high-yield, environmentally friendly modification of the classical Guareschi-Thorpe reaction.[7]
-
To a solution of ethyl cyanoacetate (1 mmol) and ethyl acetoacetate (1 mmol) in a 1:1 mixture of water and ethanol (2 mL), add ammonium carbonate (2 mmol).
-
Heat the reaction mixture at 80°C with stirring. The product often begins to precipitate out of the solution as the reaction progresses.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with cold water and dry to obtain the pure hydroxy-cyanopyridine.
The experimental workflow is outlined in the diagram below:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. baranlab.org [baranlab.org]
- 5. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 6-Methylpyridine-2,4-diol in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 6-Methylpyridine-2,4-diol in solution. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key stability concerns for this compound in solution?
A1: this compound is susceptible to degradation under certain conditions. The primary concerns are its sensitivity to pH, temperature, light, and oxidizing agents. Due to its tautomeric nature, the equilibrium between the diol and keto forms can be influenced by the solvent and pH, which in turn affects its stability.
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of this compound is pH-dependent. The compound has a predicted pKa value of approximately 4.5, indicating it behaves as a weak acid.[1] In alkaline solutions, it readily forms salts, which can enhance its solubility but may also influence its degradation pathways.[1] Extreme pH conditions (both acidic and basic) should be avoided during long-term storage to prevent hydrolysis and other degradation reactions. For related hydroxypyridines, lower pH has been shown to increase the rate of photolytic degradation.
Q3: What is the recommended solvent for dissolving and storing this compound?
A3: this compound is soluble in water, hot ethanol, and alkali solutions. It has limited solubility in less polar organic solvents like ether.[1] For aqueous solutions, the use of buffers to maintain a stable pH is recommended. The choice of solvent can affect the tautomeric equilibrium, which may impact stability.
Q4: What are the optimal storage conditions for solutions of this compound?
A4: To ensure maximum stability, solutions of this compound should be stored in tightly sealed containers, protected from light, and kept at a cool temperature (refrigerated at 2-8°C is a common recommendation for related compounds).[2] For long-term storage, aliquoting the solution to avoid repeated freeze-thaw cycles is advisable.
Q5: What are the potential degradation products of this compound?
A5: While specific degradation products for this compound are not extensively documented in the literature, potential degradation pathways for pyridine derivatives include oxidation, photodegradation, and hydrolysis.[1] Oxidation may lead to the formation of N-oxides or ring-opened products. Photodegradation of hydroxypyridines can result in further hydroxylation or ring cleavage. Hydrolysis under strong acidic or basic conditions could also lead to ring opening.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate formation in aqueous solution | - pH of the solution is near the pKa of the compound, reducing solubility.- The concentration of the compound exceeds its solubility limit at the storage temperature. | - Adjust the pH of the solution to be further from the pKa (e.g., using a buffer).- Gently warm the solution and sonicate to redissolve the precipitate. If it persists, the solution may be supersaturated.- Prepare a more dilute solution. |
| Discoloration of the solution (e.g., turning yellow or brown) | - Oxidation of the compound due to exposure to air or light.- Degradation of the compound over time. | - Prepare fresh solutions and store them under an inert atmosphere (e.g., nitrogen or argon).- Store solutions in amber vials or wrap containers in aluminum foil to protect from light.- Verify the purity of the compound using an appropriate analytical method (e.g., HPLC-UV). |
| Inconsistent experimental results | - Degradation of the stock solution.- Use of a solvent in which the compound is not fully stable.- Fluctuation in experimental conditions (pH, temperature). | - Perform a stability study of your stock solution under your specific storage conditions (see Experimental Protocols section).- Prepare fresh stock solutions more frequently.- Ensure the pH and temperature of your experimental setup are well-controlled. |
| Loss of compound activity | - Chemical degradation of this compound. | - Confirm the identity and purity of the compound before use.- Follow the recommended storage and handling procedures to minimize degradation.- Consider performing forced degradation studies to understand the stability limits of the compound in your experimental system. |
Stability Data Summary
Quantitative stability data for this compound is limited in the public domain. The following table summarizes key physicochemical properties that influence its stability.
| Property | Value | Significance for Stability |
| Molecular Formula | C₆H₇NO₂ | Provides the basis for molecular weight and elemental composition. |
| Molecular Weight | 125.13 g/mol | Important for preparing solutions of known concentration.[2] |
| pKa (predicted) | 4.50 ± 1.00 | Indicates the compound is a weak acid; its solubility and stability are pH-dependent.[1] |
| Melting Point | 324-330 °C | A high melting point suggests strong intermolecular forces and good thermal stability in the solid state.[1] |
| Solubility | Soluble in water, hot ethanol, and alkali solutions; slightly soluble in ether. | The choice of solvent is critical for both dissolution and stability.[1] |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Aqueous Solution
This protocol outlines a general method for evaluating the stability of this compound in a specific aqueous buffer at a set temperature.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the desired aqueous buffer to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Sample Incubation:
-
Aliquot the stock solution into several amber vials.
-
Place the vials in a temperature-controlled environment (e.g., incubator or water bath) set to the desired temperature (e.g., 25°C, 37°C, or 50°C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from the incubator.
-
Immediately analyze the sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.
-
Acidic Hydrolysis:
-
Treat a solution of this compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
-
Basic Hydrolysis:
-
Treat a solution of this compound with 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.
-
-
Oxidative Degradation:
-
Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
-
Photostability:
-
Expose a solution of this compound to a controlled light source (e.g., a photostability chamber) for a specified duration. A control sample should be kept in the dark.
-
-
Thermal Degradation:
-
Heat a solid sample of this compound at a high temperature (e.g., 105°C) for a set period.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., LC-MS) to separate and identify the parent compound and any degradation products.
-
Visualizations
Caption: Tautomeric forms of this compound in solution.
Caption: General experimental workflow for stability testing.
Caption: Troubleshooting logic for stability issues.
References
Technical Support Center: Refining Protocols for Functionalization of the Pyridine Ring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the functionalization of the pyridine ring.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the functionalization of the pyridine ring so challenging?
A1: The functionalization of the pyridine ring presents several challenges due to its inherent electronic properties. The nitrogen atom makes the ring electron-deficient, which deactivates it towards electrophilic aromatic substitution, a common method for functionalizing benzene rings.[1][2] This electron-deficient nature also makes the C-H bonds less reactive.[1][3] Furthermore, the lone pair of electrons on the nitrogen atom can coordinate to Lewis acids and transition metal catalysts, which can complicate or inhibit catalytic reactions.[2][4]
Q2: What are the main strategies for functionalizing the pyridine ring?
A2: Several strategies have been developed to overcome the challenges of pyridine functionalization. These can be broadly categorized as:
-
Activation of the Pyridine Ring: This involves modifying the pyridine nitrogen to alter the ring's reactivity. A common approach is the formation of pyridine N-oxides, which can facilitate C-H activation.[2][5]
-
Directed ortho-Metalation (DoM): This method uses a directing group to deprotonate a specific C-H bond ortho to it with a strong base, typically an organolithium reagent.[6][7][8]
-
Halogen/Metal Exchange: This involves the exchange of a halogen atom on the pyridine ring with a metal, creating a nucleophilic center that can react with various electrophiles.[9][10]
-
Minisci Reaction: This is a radical substitution reaction that is particularly effective for introducing alkyl groups onto electron-deficient heterocycles like pyridine.[11][12]
-
Transition-Metal-Catalyzed C-H Functionalization: This rapidly evolving field uses transition metals like palladium, rhodium, and iridium to directly functionalize C-H bonds with a variety of coupling partners.[1][13][14]
Q3: How do I choose the right protecting group for the pyridine nitrogen?
A3: The choice of a protecting group for the pyridine nitrogen depends on the reaction conditions you plan to use.
-
N-oxides are a popular choice as they can activate the ring for C-H functionalization at the C2 and C4 positions and can be readily removed.[2][5]
-
Benzyl groups , and their derivatives (e.g., 4-methoxybenzyl), can be used to form pyridinium salts, which can influence the reactivity of the ring.[15] The stability of these groups will vary depending on the reaction conditions.
-
For certain reactions, temporary dearomatization of the pyridine ring can serve as a protecting group strategy, enabling functionalization at otherwise difficult-to-access positions.[1]
Section 2: Troubleshooting Guides
Issue 1: Poor Regioselectivity in C-H Functionalization
Q: My C-H functionalization reaction is producing a mixture of isomers. How can I improve the regioselectivity?
A: Achieving high regioselectivity is a common challenge in pyridine functionalization.[1][16] The outcome is influenced by a combination of electronic and steric factors. Here is a troubleshooting workflow:
Troubleshooting Workflow for Poor Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
-
For Directed ortho-Metalation (DoM): The regioselectivity is primarily controlled by the position of the directing metalating group (DMG).[6][8] If you are getting a mixture of products, ensure your DMG is robust and directs to a single position. The strength of the DMG can also play a role.[9]
-
For Minisci Reactions: These reactions typically favor the C2 and C4 positions due to radical stabilization.[11][12] To achieve selectivity between these two positions, you can introduce a removable blocking group at one of the sites.[11] Reaction conditions, such as the acidity of the medium, can also influence the isomeric ratio.[12]
-
For Transition-Metal-Catalyzed Reactions: Regioselectivity can often be tuned by changing the ligand on the metal catalyst or by varying the solvent.[13][16] Some catalysts have an inherent preference for a specific position (e.g., C3-selective C-H olefination of pyridines with a Pd catalyst and a 1,10-phenanthroline ligand).[13]
Issue 2: Low Yield in Directed Lithiation Reactions
Q: I am getting a low yield in my directed lithiation of pyridine. What are the common causes and solutions?
A: Low yields in directed lithiation are often due to side reactions or incomplete deprotonation.[7][17]
Common Causes and Solutions for Low Yield in Directed Lithiation
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low Conversion | Insufficiently strong base or non-optimal reaction temperature. | Use a stronger or more sterically hindered base like s-BuLi or LiTMP instead of n-BuLi.[6][7] Ensure the reaction is performed at a sufficiently low temperature (typically -78 °C) to prevent base degradation and side reactions.[7][18] |
| Nucleophilic Addition of Organolithium Reagent | The organolithium reagent is adding to the C=N bond of the pyridine ring instead of deprotonating a C-H bond.[7][8] | Use a hindered lithium amide base like LDA or LiTMP, which are less nucleophilic.[6][7] |
| "Halogen Dance" Rearrangement | If your substrate is halogenated, the lithium intermediate may be unstable and undergo a "halogen dance," where the halogen and lithium swap positions.[18][19][20] | Perform the reaction at a very low temperature and trap the lithiated species quickly with the electrophile.[18][20] |
| Decomposition of the Lithiated Intermediate | The lithiated pyridine species can be unstable, especially at higher temperatures. | Maintain a low temperature throughout the reaction and the addition of the electrophile.[18] |
Issue 3: Difficulties in Product Purification
Q: I am having trouble purifying my functionalized pyridine product. What are some effective purification strategies?
A: The basicity of the pyridine nitrogen can complicate purification by chromatography on silica gel.
Purification Strategies for Functionalized Pyridines
| Technique | Description | When to Use |
| Acid-Base Extraction | Exploit the basicity of the pyridine nitrogen. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous phase and extracting with an organic solvent. | For removing non-basic impurities. |
| Chromatography on Alumina | Basic or neutral alumina can be a better choice than silica gel for purifying basic compounds, as it can reduce tailing and improve separation. | When silica gel chromatography gives poor results due to the basicity of the product. |
| Chromatography on Deactivated Silica Gel | Silica gel can be "deactivated" by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine or ammonia. This can help to reduce the interaction of the basic pyridine product with the acidic silica surface. | A common and effective method for improving silica gel chromatography of pyridines. |
| Crystallization | If the product is a solid, crystallization can be a highly effective purification method. Formation of a salt (e.g., with oxalic acid or HCl) can sometimes facilitate crystallization.[21] | For solid products, especially for final purification to high purity. |
| Distillation | For liquid products that are thermally stable, distillation can be an effective purification method. | For volatile and thermally stable liquid products. |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Directed ortho-Metalation (DoM) of a Substituted Pyridine
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the substituted pyridine (1.0 eq) and dry THF (0.2 M).
-
Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Deprotonation: A solution of a lithium base (e.g., LDA, LiTMP, or s-BuLi, 1.1 eq) in a suitable solvent is added dropwise over 15 minutes. The reaction mixture is stirred at -78 °C for 1-2 hours.
-
Electrophilic Quench: The electrophile (1.2 eq) is added, either neat or as a solution in dry THF, at -78 °C.
-
Warming and Quenching: The reaction is allowed to warm slowly to room temperature and is then quenched by the addition of a saturated aqueous solution of NH4Cl.
-
Workup: The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous Na2SO4 or MgSO4, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by an appropriate method as described in the purification troubleshooting guide.
Protocol 2: General Procedure for a Minisci-Type Alkylation
This protocol is adapted from typical Minisci reaction conditions.[12]
-
Preparation: To a solution of the pyridine substrate (1.0 eq) in a suitable solvent (e.g., a mixture of acetonitrile and water) is added the carboxylic acid (as the radical precursor, 3.0 eq) and sulfuric acid (to protonate the pyridine).
-
Initiation: Silver nitrate (AgNO3, 0.2 eq) is added, and the mixture is heated to a specified temperature (e.g., 80 °C).
-
Radical Generation: A solution of ammonium persulfate ((NH4)2S2O8, 3.0 eq) in water is added portion-wise over a period of time (e.g., 1 hour).
-
Reaction: The reaction mixture is stirred at the elevated temperature for several hours until the starting material is consumed (as monitored by TLC or LC-MS).
-
Workup: The reaction mixture is cooled to room temperature and then basified with an aqueous solution of NaOH or NaHCO3. The mixture is then extracted with an organic solvent.
-
Purification: The combined organic layers are dried and concentrated, and the crude product is purified by chromatography or crystallization.
Section 4: Data Tables
Table 1: Comparison of Conditions for Directed Lithiation of 3-Chloropyridine
| Entry | Base | Solvent | Temperature (°C) | Position of Lithiation | Reference |
| 1 | LDA | THF | -60 | 4 | [18] |
| 2 | n-BuLi/TMEDA | Ether | -60 | 2 | [18] |
| 3 | TMPLi | THF | -78 | 4 | [10] |
Table 2: Regioselectivity in the Minisci Reaction of Pyridine with Pivalic Acid
| Product | Conditions | Yield | Reference |
| 2-tert-butylpyridine | AgNO3, (NH4)2S2O8, H2SO4 | Typically good, but often with isomeric mixtures | [12] |
| 4-tert-butylpyridine | (with 2-isomer) |
Section 5: Visualizations
Caption: Decision diagram for selecting a pyridine functionalization strategy.
Caption: Simplified pathway of the Minisci reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 3. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. baranlab.org [baranlab.org]
- 10. znaturforsch.com [znaturforsch.com]
- 11. benchchem.com [benchchem.com]
- 12. Minisci reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Transition-Metal-Catalyzed C-H Functionalization for the Synthesis of Substituted Pyridines | Scilit [scilit.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Halogen Dance Reaction and its Application in Organic Synthesis | Bentham Science [eurekaselect.com]
- 20. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 21. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
Validation & Comparative
A Tale of Two Isomers: Unraveling the Biological Activities of 6-Methylpyridine-2,4-diol and its Elusive Counterpart, 6-Methylpyridine-3,4-diol
A comprehensive comparison of the biological activities of 6-methylpyridine-2,4-diol and 6-methylpyridine-3,4-diol remains a significant challenge for the scientific community due to a stark disparity in available research. While this compound, particularly in its tautomeric form 4-hydroxy-6-methyl-2-pyridinone, has been the subject of various biological investigations, its isomer, 6-methylpyridine-3,4-diol, remains largely uncharacterized in the scientific literature.
This guide endeavors to synthesize the existing data for this compound and highlight the current knowledge gap concerning 6-methylpyridine-3,4-diol, providing a resource for researchers and drug development professionals.
This compound: A Profile of Potential
Existing research has illuminated several potential biological activities for this compound and its derivatives, spanning from phytotoxicity to antiviral applications.
Phytotoxic Activity
Derivatives of 4-hydroxy-6-methylpyridin-2(1H)-one have been synthesized and evaluated for their phytotoxic effects on various plant species. The data from these studies indicates a potential for this scaffold in the development of novel herbicides.
Table 1: Phytotoxic Activity of 4-hydroxy-6-methylpyridin-2(1H)-one Derivatives
| Compound Derivative | Target Species | Activity Metric | Result | Reference |
| Methylenebis(4-hydroxy-6-methylpyridin-2(1H)-one) | Ipomoea grandifolia | Root Growth Inhibition | Significant | [1] |
| Methylenebis(4-hydroxy-6-methylpyridin-2(1H)-one) | Cucumis sativus | Root Growth Inhibition | Moderate | [1] |
| Methylenebis(4-hydroxy-6-methylpyridin-2(1H)-one) | Sorghum bicolor | Root Growth Inhibition | Low | [1] |
Experimental Protocol: Phytotoxicity Assay
The phytotoxic activity of the compounds was assessed by evaluating their effect on the root development of dicotyledonous (Ipomoea grandifolia and Cucumis sativus) and monocotyledonous (Sorghum bicolor) species. Seeds were germinated on a substrate containing the test compounds at a concentration of 6.7 × 10⁻⁸ mol per gram of substrate. The root length was measured after a specified incubation period and compared to a control group to determine the percentage of inhibition.[1]
Antiviral Activity
Notably, derivatives of the closely related 4-(Arylthio)-pyridin-2(1H)-ones have demonstrated potent and specific inhibitory activity against the HIV-1 reverse transcriptase enzyme. This suggests that the pyridinone core could serve as a valuable scaffold for the development of novel antiretroviral agents.
Table 2: Anti-HIV-1 Activity of 4-(Arylthio)-pyridin-2(1H)-one Derivatives
| Compound | Target | Activity Metric | Result | Reference |
| Compound 16 | HIV-1 Reverse Transcriptase | IC₅₀ | 3 nM | [2] |
| Compound 7c | HIV-1 Reverse Transcriptase | IC₅₀ | 6 nM | [2] |
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
The inhibitory activity of the compounds against HIV-1 reverse transcriptase was determined using a cell-free enzymatic assay. The assay measures the incorporation of a radiolabeled nucleotide into a DNA template by the recombinant enzyme in the presence of varying concentrations of the test compounds. The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is then calculated.[2]
Other Potential Activities
6-Methylpyridine-3,4-diol: A Call for Investigation
In stark contrast to its 2,4-diol isomer, there is a significant dearth of publicly available scientific literature on the biological activity of 6-methylpyridine-3,4-diol. Extensive searches have failed to yield any specific experimental data, comparative studies, or even preliminary reports on its potential biological effects. This represents a critical knowledge gap that warrants future investigation.
Logical Relationship: Isomeric Substitution and Biological Activity
The differing substitution patterns of the hydroxyl groups on the pyridine ring are expected to significantly influence the electronic properties, steric hindrance, and hydrogen bonding capabilities of the two isomers. These differences, in turn, are likely to result in distinct biological activities and pharmacological profiles. The following diagram illustrates the fundamental structural difference that underpins the anticipated divergence in their biological functions.
References
A Comparative Analysis of the Antimicrobial Potential of 4-Hydroxy-2-pyridone Analogs
A comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial efficacy of 4-hydroxy-2-pyridone derivatives, structural analogs of 6-Methylpyridine-2,4-diol, in comparison to standard antibiotics. This guide provides a detailed overview of their activity, supported by experimental data and standardized protocols.
Introduction to Pyridinone-Based Antimicrobials
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Pyridine-based compounds, including pyridinols and pyridones, have garnered attention for their diverse biological activities. Their structural versatility allows for modifications that can enhance their antimicrobial potency and spectrum. This guide focuses on the antimicrobial performance of 4-hydroxy-2-pyridone and alkyl pyridinol derivatives as surrogates for this compound, comparing their efficacy against common bacterial pathogens with that of established antibiotics.
Comparative Antimicrobial Efficacy
The antimicrobial activity of novel compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for various 4-hydroxy-2-pyridone and alkyl pyridinol derivatives against a panel of Gram-positive and Gram-negative bacteria, alongside data for commonly used antibiotics, Ciprofloxacin and Vancomycin.
Data Presentation: Minimum Inhibitory Concentration (MIC)
Table 1: Antimicrobial Activity of 4-Hydroxy-2-pyridone Alkaloids and Standard Antibiotics
| Compound/Antibiotic | Staphylococcus aureus (MSSA) | Methicillin-Resistant S. aureus (MRSA) | Bacillus subtilis | Clostridium perfringens | Ralstonia solanacarum |
| Furanpydone A (1) | 12.5 µM | 12.5 µM | >50 µM | >50 µM | >50 µM |
| N-hydroxyapiosporamide (3) | 25.0 µM | 25.0 µM | >50 µM | >50 µM | >50 µM |
| Apiosporamide (4) | 3.13 µM | 1.56 µM | 6.25 µM | 6.25 µM | 3.13 µM |
| Ciprofloxacin (Control) | - | - | - | - | - |
Data extracted from a study on 4-hydroxy-2-pyridone alkaloids isolated from Arthrinium sp.[1]. The original study used Ciprofloxacin as a positive control, though specific MIC values were not presented in the comparative table.
Table 2: Antimicrobial Activity of Alkyl Pyridinol Derivatives and Vancomycin
| Compound/Antibiotic | S. aureus ATCC 25923 | S. aureus (MRSA) ATCC 33591 | S. aureus (MRSA) ATCC BAA-44 | S. aureus (MRSA) USA300LAC |
| JC-01-072 | 4 µg/mL | 4 µg/mL | 4 µg/mL | 8 µg/mL |
| JC-01-074 | 16 µg/mL | 16 µg/mL | 16 µg/mL | 16 µg/mL |
| EA-02-009 | 1 µg/mL | 0.5 µg/mL | 1 µg/mL | 32 µg/mL |
| Vancomycin (Control) | - | - | - | 4 µg/mL (used as a control in a separate assay) |
Data is from a study on synthetic alkyl pyridinol compounds.[2][3][4] Vancomycin was used as a control in a membrane damage assay in the same study.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of new antimicrobial agents. The broth microdilution method is a standardized and widely adopted technique.
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]
1. Preparation of Materials:
- Test Compounds: Stock solutions of the 4-hydroxy-2-pyridone/alkyl pyridinol derivatives are prepared in a suitable solvent (e.g., DMSO).
- Bacterial Strains: Overnight cultures of the test microorganisms are grown in an appropriate broth medium (e.g., Mueller-Hinton Broth).
- Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.
- 96-Well Microtiter Plates: Sterile plates are used for setting up the dilutions.
2. Inoculum Preparation:
- Several colonies from a fresh agar plate are suspended in a sterile broth.
- The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
- The adjusted inoculum is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
3. Serial Dilution and Inoculation:
- A two-fold serial dilution of the test compounds is performed in the 96-well plate containing the growth medium.
- Each well is then inoculated with the prepared bacterial suspension.
- Controls:
- Growth Control: Wells containing only the medium and the bacterial inoculum.
- Sterility Control: Wells containing only the sterile medium.
- Positive Control: Wells containing a known antibiotic with established efficacy against the test organisms.
4. Incubation:
- The microtiter plates are incubated at 35-37°C for 16-24 hours.
5. Determination of MIC:
- Following incubation, the plates are visually inspected for turbidity.
- The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualization
Experimental Workflow for MIC Determination
Caption: Workflow for MIC Determination.
Conclusion
The presented data on 4-hydroxy-2-pyridone and alkyl pyridinol derivatives indicate that this class of compounds possesses significant antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus. The efficacy of some derivatives, such as Apiosporamide and EA-02-009, is comparable to or exceeds that of standard antibiotics in certain instances. These findings underscore the potential of pyridinone-based scaffolds as a promising starting point for the development of new antibacterial agents. Further investigation into the structure-activity relationships, mechanism of action, and toxicological profiles of these compounds, including this compound, is warranted to fully elucidate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. researchgate.net [researchgate.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
A Comparative Efficacy Analysis of Pyridinediol-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of various pyridinediol-based kinase inhibitors, supported by experimental data from recent studies. The focus is on inhibitors targeting key kinases implicated in cancer signaling pathways, including PIM-1, TYK2, and ALK.
Quantitative Efficacy Summary
The following tables provide a structured overview of the in vitro inhibitory activities of several pyridinediol-based compounds against their target kinases and cancer cell lines.
Table 1: PIM-1 Kinase Inhibitory Activity of Pyridine and Thieno[2,3-b]pyridine Analogues [1]
| Compound ID | Chemical Series | Target Kinase | IC50 (µM)* | Antitumor Activity (GI50, µM)† |
| 5b | Pyridine | PIM-1 | 0.044 | 0.302 - 3.57 |
| 8d | Thieno[2,3-b]pyridine | PIM-1 | 0.019 | N/A |
| 10c | Pyridone | PIM-1 | 0.128 | N/A |
| 13h | S-phenacyl | PIM-1 | 0.479 | N/A |
| 15e | S-alkyl | PIM-1 | 0.083 | N/A |
*IC50: The half-maximal inhibitory concentration, representing the concentration of a drug required for 50% inhibition in vitro. †GI50: The concentration of a drug that inhibits cell growth by 50%, evaluated against the NCI 60-cell line panel.
Table 2: TYK2 Kinase Inhibitory Activity and In Vivo Efficacy of Acyl Pyridine Analogues [1]
| Compound ID | Target Kinase | In Vitro Selectivity | In Vivo Efficacy Model | In Vivo Outcome |
| 12 | TYK2 (JH2 Domain) | Selective over other JAK family kinases | N/A | N/A |
Table 3: Cytotoxicity of Pyridine-Based Kinase Inhibitors Against Cancer Cell Lines [2]
| Compound | Target Cell Line | IC50 (µM) |
| Compound 12 | MCF-7 | 0.5 |
| HepG2 | 5.27 | |
| Compound 9 | MCF-7 | 0.34 |
| HepG2 | 0.18 | |
| Doxorubicin (Ref.) | MCF-7 | 2.14 |
| HepG2 | 2.48 |
Table 4: Kinase Inhibitory Activity of Pyridine and Pyrimidine Derivatives [2]
| Compound | Target Kinase | IC50 (µM) |
| Compound 4 | CDK2/cyclin A2 | 0.24 |
| Compound 11 | CDK2/cyclin A2 | 0.50 |
| Compound 1 | CDK2/cyclin A2 | 0.57 |
| Roscovitine (Ref.) | CDK2/cyclin A2 | 0.39 |
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways targeted by the discussed kinase inhibitors and a general workflow for evaluating their efficacy.
Caption: PIM-1 Signaling Pathway and Inhibition.
Caption: General Experimental Workflow for Kinase Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
PIM-1 Kinase Inhibitory Assay[3]
The inhibitory activity of the compounds against PIM-1 kinase was evaluated using a kinase assay. The compounds were tested in a range of concentrations to determine their IC50 values. The assay typically involves incubating the PIM-1 enzyme with a specific substrate and ATP. The degree of substrate phosphorylation is then measured in the presence and absence of the inhibitor. Staurosporine is often used as a reference compound.
Cell Proliferation Assay (GI50)[1]
The effect of the compounds on cell growth was assessed using a cell proliferation assay. The National Cancer Institute's 60-cell line panel (NCI-60) is a common platform for this evaluation. Cells are seeded in microtiter plates and exposed to various concentrations of the test compounds for a specified period. The cell viability is then determined using a colorimetric assay, such as the sulforhodamine B (SRB) assay. The GI50 value, the concentration that inhibits cell growth by 50%, is then calculated.
In Vivo Tumor Xenograft Studies[3]
To evaluate the in vivo efficacy of the kinase inhibitors, tumor xenograft models are often employed. In these models, human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound or a vehicle control. Tumor volume and body weight are monitored throughout the study. At the end of the study, the tumor growth inhibition is calculated to assess the compound's antitumor activity. For instance, one study reported that a pyridine-based compound caused a tumor inhibition of 42.1% in solid tumors in SEC-bearing mice.[3]
Concluding Remarks
The presented data highlights the potential of pyridinediol-based compounds as effective kinase inhibitors. The thieno[2,3-b]pyridine analogue 8d demonstrated the most potent PIM-1 inhibition with an IC50 of 0.019 µM.[1] Furthermore, novel pyridine-based compounds have shown significant cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cell lines, with some compounds exhibiting greater potency than the reference drug doxorubicin.[2][3] The selectivity of these compounds, as seen with the acyl pyridine analogue targeting the TYK2 JH2 domain, is a critical aspect of their therapeutic potential.[1] Further research and lead optimization, following the outlined experimental workflow, are crucial for the development of these promising compounds into clinical candidates.
References
A Comparative Guide to the Spectroscopic Data of Hydroxypyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for the three isomers of hydroxypyridine: 2-hydroxypyridine, 3-hydroxypyridine, and 4-hydroxypyridine. A key characteristic of these isomers is their existence in a tautomeric equilibrium between the pyridinol and pyridone forms, which significantly influences their spectroscopic properties. The position of this equilibrium is sensitive to the solvent environment.[1] This guide summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), to facilitate their differentiation and characterization.
Spectroscopic Data Comparison
The following tables provide a summary of the key spectroscopic data for the three hydroxypyridine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of hydroxypyridine isomers. The chemical shifts are highly dependent on the predominant tautomeric form in the given solvent. In polar solvents like DMSO-d₆, the pyridone tautomer is often favored for 2- and 4-hydroxypyridine, while the hydroxypyridine form is dominant for the 3-isomer.[2]
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | 2-Hydroxypyridine | 3-Hydroxypyridine[3] | 4-Hydroxypyridine |
| H2 | - | 8.10-8.30 | 7.40-7.60 |
| H3 | 6.20-6.40 | - | 6.30-6.50 |
| H4 | 7.20-7.40 | 7.20-7.40 | - |
| H5 | 6.10-6.30 | 7.10-7.30 | 6.30-6.50 |
| H6 | 7.40-7.60 | 8.10-8.30 | 7.40-7.60 |
| OH/NH | 11.5-12.0 (NH) | 9.5-10.0 (OH) | 10.5-11.5 (NH) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | 2-Hydroxypyridine | 3-Hydroxypyridine[2] | 4-Hydroxypyridine |
| C2 | 162.0-164.0 | 145.0-147.0 | 175.0-177.0 |
| C3 | 104.0-106.0 | 155.0-157.0 | 115.0-117.0 |
| C4 | 135.0-137.0 | 123.0-125.0 | 140.0-142.0 |
| C5 | 118.0-120.0 | 126.0-128.0 | 115.0-117.0 |
| C6 | 140.0-142.0 | 141.0-143.0 | 140.0-142.0 |
Note: Data for 2- and 4-hydroxypyridine in DMSO-d₆ is compiled from typical values and may vary slightly based on experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the different tautomeric forms. The presence of a strong C=O stretching band is indicative of the pyridone form, while a prominent O-H stretching band suggests the hydroxypyridine form.
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹)
| Functional Group | 2-Hydroxypyridine | 3-Hydroxypyridine | 4-Hydroxypyridine |
| O-H stretch (hydroxy form) | ~3400 (broad) | 3200-3400 (broad) | ~3400 (broad) |
| N-H stretch (pyridone form) | 3000-3100 | - | 3000-3100 |
| C=O stretch (pyridone form) | ~1650-1690 | - | ~1640-1680 |
| C=C & C=N stretch | 1450-1600 | 1450-1600 | 1450-1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals differences in the electronic transitions of the isomers, which are influenced by the extent of conjugation in their aromatic systems. The λmax values can shift depending on the solvent and the predominant tautomer.
Table 4: UV-Vis Absorption Maxima (λmax, nm) in Methanol
| Isomer | λmax 1[4] | λmax 2[4] |
| 2-Hydroxypyridine | ~226 | ~298 |
| 3-Hydroxypyridine | ~278 | ~315 |
| 4-Hydroxypyridine | ~255 | - |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. While all three isomers have the same nominal mass, their fragmentation patterns can differ, aiding in their identification. The molecular ion peak [M]⁺ is expected at m/z 95.
Table 5: Key Mass Spectral Fragments (m/z)
| Isomer | Key Fragments and Proposed Neutral Losses |
| 2-Hydroxypyridine | 67 ([M-CO]⁺), 68 ([M-HCN]⁺) |
| 3-Hydroxypyridine | 67 ([M-CO]⁺), 68 ([M-HCN]⁺) |
| 4-Hydroxypyridine | 67 ([M-CO]⁺), 68 ([M-HCN]⁺) |
Note: The fragmentation of hydroxypyridines often involves the loss of carbon monoxide (CO) or hydrogen cyanide (HCN), leading to common fragments.[5][6] Differentiation may require careful analysis of relative fragment intensities or high-resolution mass spectrometry.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation and comparison of hydroxypyridine isomers.
Materials:
-
Hydroxypyridine isomer sample (2-5 mg for ¹H, 10-20 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum to identify functional groups and compare the vibrational modes of the hydroxypyridine isomers.
Materials:
-
Hydroxypyridine isomer sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquisition: Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
-
Data Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent after analysis.
UV-Vis Spectroscopy
Objective: To measure the UV-Vis absorption spectrum and determine the wavelength(s) of maximum absorbance (λmax).
Materials:
-
Hydroxypyridine isomer sample
-
Spectroscopic grade solvent (e.g., methanol)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Prepare a stock solution of the hydroxypyridine isomer in the chosen solvent at a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1.0).
-
Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).
-
Sample Measurement: Fill a quartz cuvette with the sample solution and place it in the spectrophotometer.
-
Spectrum Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) and record the absorption spectrum.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the spectrum.
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion and analyze the fragmentation pattern of the hydroxypyridine isomers.
Materials:
-
Hydroxypyridine isomer sample
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI)
-
Solvent for sample preparation (e.g., methanol or acetonitrile/water mixture)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., 1-10 µg/mL).
-
Infusion: Introduce the sample into the mass spectrometer's ion source via direct infusion using a syringe pump.
-
Ionization: Use a suitable ionization technique, such as ESI in positive ion mode.
-
MS Scan: Acquire a full scan mass spectrum to identify the molecular ion ([M+H]⁺ at m/z 96).
-
Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Fragment Ion Scan: Acquire the product ion spectrum (MS/MS spectrum) to observe the fragmentation pattern.
-
Data Analysis: Analyze the m/z values of the fragment ions to propose fragmentation pathways and identify characteristic fragments for each isomer.[7]
Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of hydroxypyridine isomers.
Caption: Logical workflow for the spectroscopic analysis and comparison of hydroxypyridine isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. THEORETICAL AND EXPERIMENTAL 1H AND 13C NMR SPECTRA OF 3-HYDROXYPYRIDINE, 3-METHOXYPYRIDINE, AND N-ETHYL-3-OXYPYRIDINIUM BETAINE* | CMST [cmst.eu]
- 3. 3-Hydroxypyridine(109-00-2) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. scienceready.com.au [scienceready.com.au]
- 7. An experimental and computational study on the dissociation behavior of hydroxypyridine N-oxides in atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 6-Methylpyridine-2,4-diol and its Thio-analogs
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of heterocyclic compounds is paramount. This guide provides a comparative overview of the biological activities of 6-methylpyridine-2,4-diol and its corresponding thio-analogs, leveraging available experimental data on structurally related compounds to infer comparative efficacy. This analysis focuses on key biological properties, including antimicrobial and cytotoxic effects, supported by detailed experimental protocols and visual workflows.
The substitution of oxygen with sulfur in a bioactive molecule can significantly alter its physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing its biological activity. This guide explores these differences in the context of the this compound scaffold. While direct comparative studies are limited, data from research on 4-hydroxy-2-pyridones and 2-thiouracils provide valuable insights into the potential therapeutic applications of these compound classes.
Comparative Biological Activity
A review of existing literature suggests that both this compound and its thio-analogs possess promising biological activities, particularly in the antimicrobial and anticancer domains.
Antimicrobial Activity
Derivatives of 4-hydroxy-2-pyridone, the core structure of this compound, have demonstrated notable antibacterial activity, particularly against Gram-negative bacteria.[1][2] The mechanism of action for some of these compounds involves the inhibition of bacterial DNA synthesis.[1][2]
Thio-analogs, specifically derivatives of 2-thiouracil, have also been extensively studied for their antimicrobial properties. Studies on 6-methyl-2-thiouracil have shown activity against both Gram-positive and Gram-negative bacteria, as well as yeasts.[3][4][5] The introduction of a sulfur atom can enhance the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes.
The following table summarizes the antimicrobial activities of representative compounds from each class against various microorganisms.
| Compound/Analog Class | Microorganism | Activity Metric (e.g., MIC in µg/mL) | Reference |
| 4-Hydroxy-2-pyridone Derivatives | |||
| Compound 6q (a 4-hydroxy-2-pyridone derivative) | E. coli (highly resistant strains) | MIC₉₀ = 8 | [1] |
| 2-Thiouracil Derivatives | |||
| 6-methyl-2-thiouracil | S. aureus | - (Inactive) | [5] |
| 6-methyl-2-thiouracil | E. faecalis | - (Inactive) | [5] |
| 6-methyl-2-thiouracil | E. coli | Zone of inhibition | [5] |
| 6-methyl-2-thiouracil | P. vulgaris | Zone of inhibition | [5] |
| 6-methyl-2-thiouracil | C. albicans | - (Inactive) | [5] |
| 6-methyl-2-thiouracil | S. cerevisiae | - (Inactive) | [5] |
| Cu(II) complex with 6-methyl-2-thiouracil | S. aureus | Zone of inhibition | [5] |
| Cu(II) complex with 6-methyl-2-thiouracil | E. faecalis | Zone of inhibition | [5] |
| Cu(II) complex with 6-methyl-2-thiouracil | E. coli | Zone of inhibition | [5] |
| Cu(II) complex with 6-methyl-2-thiouracil | P. vulgaris | Zone of inhibition | [5] |
| Cu(II) complex with 6-methyl-2-thiouracil | C. albicans | Zone of inhibition | [5] |
| Cu(II) complex with 6-methyl-2-thiouracil | S. cerevisiae | Zone of inhibition | [5] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. MIC₉₀ is the MIC required to inhibit the growth of 90% of isolates.
Cytotoxic Activity
Thio-derivatives of pyrimidines have also been investigated for their antitumor properties. The cytotoxic effects of these compounds are often evaluated using assays such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
The following table presents available data on the cytotoxic activity of related compounds.
| Compound/Analog Class | Cancer Cell Line | Activity Metric (e.g., IC₅₀ in µM) | Reference |
| Pyridine Derivatives | |||
| FPTHQ (a pyridine derivative) | A2780 (Ovarian) | Induces senescence | [6] |
| FPTHQ (a pyridine derivative) | OVCAR-3 (Ovarian) | Induces senescence | [6] |
| FPTHQ (a pyridine derivative) | SKOV-3 (Ovarian) | Induces senescence | [6] |
| Thieno[2,3-b]pyridine Derivatives | |||
| Compound 4 | HeLa (Cervical) | IC₅₀ < 50 | [7] |
| Compound 5 | HeLa (Cervical) | IC₅₀ < 50 | [7] |
| Compound 4 | MCF-7 (Breast) | IC₅₀ < 50 | [7] |
| Compound 5 | MCF-7 (Breast) | IC₅₀ < 50 | [7] |
Note: IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key biological assays are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial/Fungal cultures
-
Test compounds (this compound or its thio-analogs)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth and solvent)
-
Growth control (broth and inoculum)
-
Multichannel pipette
-
Microplate reader (optional)
-
Resazurin solution (optional, as a growth indicator)[3]
Procedure:
-
Preparation of Compound Dilutions: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compounds are then made in MHB directly in the 96-well plates to achieve a range of concentrations.[3]
-
Inoculum Preparation: A standardized microbial inoculum is prepared from a fresh agar plate and diluted in MHB to a final concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in each well.[3]
-
Inoculation: The diluted microbial suspension is added to each well containing the compound dilutions and to the growth control wells. Sterile broth is added to the negative control wells.[3]
-
Incubation: The plates are covered and incubated at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[3]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a microplate reader. The addition of a growth indicator like resazurin can aid in the visualization of microbial growth.[3]
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compounds
-
MTT labeling reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate (ELISA) reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 10 µL of MTT labeling reagent is added to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: The plates are incubated for 4 hours in a humidified atmosphere to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then left overnight in the incubator.
-
Absorbance Measurement: The absorbance of the samples is measured using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be greater than 650 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is then determined from the dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the Broth Microdilution Assay to determine the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for the MTT assay to determine the cytotoxic activity of a compound.
References
- 1. 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.ut.ac.ir [journals.ut.ac.ir]
A Comparative Guide to Assessing the Purity of 6-Methylpyridine-2,4-diol from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. 6-Methylpyridine-2,4-diol is a versatile heterocyclic compound with applications in pharmaceuticals and agrochemicals. Its derivatives have shown potential as antioxidant and antimicrobial agents, and in the modulation of metabolic pathways. Given its role as a building block in the synthesis of potentially therapeutic agents, ensuring the high purity of this compound is a critical first step in research and development. Impurities can lead to misleading experimental results, side reactions, and potentially toxic byproducts in drug formulations.
This guide provides an objective comparison of methodologies to assess the purity of this compound from various commercial suppliers. It includes detailed experimental protocols for common analytical techniques and presents a hypothetical comparison of purity data to illustrate how results may vary between sources.
Key Purity Assessment Parameters
The primary methods for evaluating the purity of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. Each technique offers unique advantages in identifying and quantifying the main compound and any potential impurities.
Experimental Protocols
Herein are detailed methodologies for the key experiments to assess the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination, offering high resolution and quantification capabilities. A reverse-phase method is typically suitable for a polar compound like this compound.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: An isocratic or gradient elution using a mixture of a polar organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water). A typical starting point could be a 30:70 (v/v) mixture of acetonitrile and buffered water.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm (or a wavelength of maximum absorbance for the compound)
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile impurities. For a relatively polar compound like this compound, derivatization may be necessary to improve its volatility.
Methodology:
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Derivatization (if necessary): Silylation is a common derivatization technique. React the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic protons on the hydroxyl groups with trimethylsilyl (TMS) groups.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the derivatized or underivatized sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to elute all components.
-
Injection Mode: Split or splitless, depending on the concentration.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A mass-to-charge ratio (m/z) range of 40-450 amu.
-
-
Data Analysis: Identify the main peak and any impurity peaks by their mass spectra. Purity can be estimated by the area percentage of the main peak.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure full signal relaxation for accurate integration.
-
Data Analysis: Compare the integral of a well-resolved signal from the analyte with the integral of a known signal from the internal standard. The purity can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Melting Point Analysis
The melting point is a simple and effective physical property for assessing purity. Pure crystalline solids have a sharp melting point range, while impurities tend to broaden and depress the melting range. The reported melting point for this compound is in the range of 324-330°C, with variations often attributed to purity levels.[1]
Methodology:
-
Instrumentation: A digital melting point apparatus.
-
Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube.
-
Measurement: Place the capillary tube in the melting point apparatus and heat at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Data Analysis: Record the temperature at which the substance first begins to melt and the temperature at which it is completely molten. A narrow range (e.g., < 2 °C) close to the literature value suggests high purity.
Comparative Purity Data
The following table summarizes hypothetical purity assessment data for this compound from three different suppliers. This data is for illustrative purposes to demonstrate how results might be presented.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (%) | 99.2 | 97.5 | 95.8 |
| Number of Impurities (HPLC) | 2 | 4 | 5 |
| Major Impurity (%) | 0.5 | 1.2 | 2.1 |
| Purity by qNMR (%) | 99.1 | 97.3 | 95.5 |
| Melting Point (°C) | 328-329.5 | 325-328 | 324-328 |
| Appearance | White crystalline solid | Off-white powder | Light yellow powder |
Visualizing Workflows and Pathways
Experimental Workflow for Purity Assessment
The following diagram illustrates the logical flow of experiments for a comprehensive purity assessment of this compound.
Representative Signaling Pathway
Derivatives of this compound have been investigated as potential α-glucosidase inhibitors.[2] α-Glucosidase inhibitors delay the absorption of carbohydrates from the small intestine, thereby reducing the postprandial increase in blood glucose. This mechanism is relevant to the management of type 2 diabetes and impacts the insulin signaling pathway. The diagram below provides a simplified overview of the insulin signaling pathway, which would be modulated by such inhibitors.
References
Comparative Analysis of 6-Methylpyridine-2,4-diol Derivatives: Specificity and Off-Target Interactions
A comprehensive guide for researchers and drug development professionals on the cross-reactivity and binding profiles of emerging 6-Methylpyridine-2,4-diol derivatives. This document provides a comparative analysis of their performance against various biological targets, supported by experimental data and detailed methodologies.
This guide synthesizes available data to offer a comparative overview of the biological activities of several this compound derivatives and related pyridine compounds. While direct immunological cross-reactivity studies are not extensively available in the public domain, this analysis utilizes binding affinity (Kᵢ), half-maximal inhibitory concentrations (IC₅₀), and half-maximal effective concentrations (EC₅₀) as crucial indicators of specificity and potential off-target interactions. Understanding these profiles is essential for the development of selective therapeutic agents.
Quantitative Comparison of Derivative Performance
The following tables summarize the biological activity of various pyridine derivatives, providing a baseline for comparing their potency and selectivity.
Table 1: Inhibitory Activity of 4(5)-(6-methylpyridin-2-yl)imidazole and -pyrazole Derivatives against ALK5. [1]
| Compound | Structure | ALK5 IC₅₀ (µM) |
| 16 | 4-(6-quinolinyl)imidazole | 0.026 |
| 18 | 5-(6-quinolinyl)imidazole | 0.034 |
Table 2: Agonist Activity of 6-Alkylpyridine-2,4-diol Derivatives on GPR84.
| Compound | Structure | GPR84 EC₅₀ (nM) |
| 6-Nonylpyridine-2,4-diol | Alkyl-substituted pyridine-diol | 0.189 |
Note: The original study identified 6-Nonylpyridine-2,4-diol as a potent GPR84 agonist, developed from a high-throughput screening hit.[2]
Table 3: Binding Affinities of Substituted Pyridine Derivatives for Sigma Receptors. [3]
| Compound | Linker (n) | R¹ | R² | Kᵢ (hσ₁R) (nM) |
| 2 | 2 | H | H | 7.57 |
| 3 | 3 | H | H | Data not provided |
| 4 | Data not provided | H | H | Data not provided |
| 5 | 2 | H | Me | 1.45 |
| 6 | 3 | H | Me | Data not provided |
| 7 | Data not provided | H | Me | Data not provided |
| 9 | Data not provided | Ph | H | 7.45 |
| 12 | Data not provided | Ph | Me | 10.9 |
Table 4: Cytotoxic Activity of Pyrido[2,3-d]pyrimidine Derivatives. [4]
| Compound | Cell Line | IC₅₀ (µM) |
| 6c | Breast, Colon, Bladder Cancer | Significant cytotoxicity |
| 6d | Breast, Colon, Bladder Cancer | Significant cytotoxicity |
| 6e | Breast, Colon, Bladder Cancer | Significant cytotoxicity |
| 6j | Breast, Colon, Bladder Cancer | Significant cytotoxicity |
| 6o | Breast, Colon, Bladder Cancer | Significant cytotoxicity |
| 6p | Breast, Colon, Bladder Cancer | Significant cytotoxicity |
Note: This study highlights the anticancer potential of these derivatives, indicating their interaction with cellular pathways leading to apoptosis.[4]
Experimental Protocols
Detailed methodologies are crucial for interpreting the provided data and for designing further comparative studies.
ALK5 Inhibition Assay[1]
The inhibitory activity of the synthesized compounds against the transforming growth factor-β (TGF-β) type 1 receptor kinase (ALK5) was determined using an enzyme assay. The assay measures the phosphorylation of a substrate by ALK5. Compounds were tested at various concentrations to determine their IC₅₀ values. Additionally, a cell-based luciferase reporter assay was conducted in HaCaT cells transiently transfected with a p3TP-luc reporter construct to assess the inhibition of the TGF-β signaling pathway in a cellular context.
GPR84 Agonist Activity Assay
The agonist activity of 6-alkylpyridine-2,4-diol derivatives on GPR84 was evaluated using a calcium mobilization assay in HEK293 cells expressing the receptor. GPR84 activation leads to an increase in intracellular calcium levels, which can be measured using a fluorescent indicator. Dose-response curves were generated to determine the EC₅₀ values of the compounds.[2] A cAMP assay was also employed, where activation of the Gαi/o-coupled GPR84 results in a dose-dependent reduction of forskolin-stimulated cAMP accumulation.[2]
Sigma Receptor Binding Assays[3]
Binding affinities for the human sigma-1 receptor (hσ₁R) were determined using radioligand binding assays. The assays were performed on membrane preparations from HEK-293 cells stably transfected with hσ₁R. (+)-[³H]pentazocine was used as the radioligand, and non-specific binding was determined in the presence of a high concentration of haloperidol. Compounds were tested at a range of concentrations to calculate their Kᵢ values according to the Cheng-Prusoff equation.
In Vitro Cytotoxicity and Apoptosis Induction Assays[4]
The cytotoxic effects of the pyrido[2,3-d]pyrimidine derivatives were evaluated against human breast, colon, and bladder cancer cell lines. The IC₅₀ values were calculated following treatment with the compounds. To determine the mechanism of cell death, assays for caspase-3 activation and nuclear chromatin degradation were performed. The selectivity of the cytotoxic compounds was assessed using non-tumoral human cell lines.
Visualized Workflows and Pathways
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the assessment of the featured pyridine derivatives.
Caption: Workflow for the evaluation of ALK5 inhibitors.
Caption: Simplified GPR84 signaling cascade.
References
Safety Operating Guide
Proper Disposal of 6-Methylpyridine-2,4-diol: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Methylpyridine-2,4-diol (CAS No. 70254-45-4), emphasizing adherence to regulatory standards and best safety practices.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate caution. The compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or glasses that meet NIOSH (US) or EN 166 (EU) standards.
-
Hand Protection: Chemical-resistant gloves.
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is required.[2]
In the event of accidental contact, follow these first-aid measures:
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Inhalation: Move the person into fresh air.
-
If Swallowed: Never give anything by mouth to an unconscious person.
In all cases of exposure, it is advisable to consult a physician and have the Safety Data Sheet (SDS) available.
II. Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through incineration.[3] However, it is crucial to engage a licensed professional waste disposal service for this purpose.[3]
-
Segregation and Storage of Waste:
-
Arranging for Professional Disposal:
-
Contact a licensed and certified hazardous waste disposal company to handle the collection and disposal of this compound.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's properties and handling requirements.
-
-
Recommended Disposal Method:
-
Disposal of Contaminated Packaging:
III. Spill Management
In the event of a spill, the following procedures should be followed:
-
Ensure Personal Safety: Wear the appropriate personal protective equipment as outlined in Section I.
-
Ventilate the Area: Ensure adequate ventilation.
-
Contain the Spill: Prevent the spill from entering drains or waterways.[2]
-
Clean-up:
-
Decontaminate the Area: Clean the affected area thoroughly.
IV. Regulatory Compliance
All disposal activities must be conducted in strict accordance with all applicable national, regional, and local regulations for hazardous waste. It is the responsibility of the waste generator to ensure full compliance.
Disposal Workflow for this compound
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-Methylpyridine-2,4-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6-Methylpyridine-2,4-diol. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk. This document offers a comprehensive, step-by-step approach to empower your team with the knowledge to handle this chemical with the utmost care.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling to prevent adverse health effects. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is also a potential route of exposure. Based on available Safety Data Sheets (SDS) for this and structurally similar compounds, appropriate personal protective equipment is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects eyes from dust particles and splashes. |
| Skin Protection | - Gloves: Butyl rubber or Viton® gloves are recommended. Nitrile gloves are NOT recommended for prolonged contact. - Lab Coat: A chemically resistant lab coat or apron. | Prevents skin contact and absorption. Butyl rubber offers superior resistance to many pyridine compounds. |
| Respiratory Protection | A NIOSH-approved respirator with a P100 filter is required when handling the powder outside of a certified chemical fume hood or when dust generation is likely. | Prevents inhalation of harmful dust particles. |
Glove Selection and Chemical Resistance
Quantitative data on the chemical resistance of gloves to this compound is limited. However, data for the parent compound, pyridine, provides a strong indication of which materials offer adequate protection.
| Glove Material | Breakthrough Time (Pyridine) | Recommendation for this compound |
| Nitrile Rubber | < 1 minute[1] | Not recommended for direct or prolonged contact. Suitable only for incidental splash protection, with immediate removal and replacement.[1] |
| Butyl Rubber | "Very Good" qualitative rating | Recommended for handling. Offers good resistance to a wide variety of chemicals, including pyridine derivatives. |
| Natural Latex | "Poor" qualitative rating | Not recommended. |
| Neoprene | "Good" qualitative rating | A potential alternative to butyl rubber, but specific breakthrough time data is not available. |
Note: The provided breakthrough time for nitrile gloves is for pyridine. While not specific to this compound, it indicates a high likelihood of rapid permeation. Always inspect gloves for any signs of degradation before and during use.
Operational Plan: Step-by-Step Handling Procedure
Following a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
1. Engineering Controls:
-
All handling of solid this compound that may generate dust must be conducted in a certified chemical fume hood or a ventilated balance enclosure.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
2. Personal Preparation:
-
Don all required PPE as specified in the table above before entering the designated handling area.
-
Ensure long hair is tied back and loose clothing is secured.
3. Weighing and Aliquoting:
-
If possible, use pre-weighed amounts to avoid opening the primary container frequently.
-
When weighing, use a spatula to gently transfer the solid. Avoid scooping in a manner that creates airborne dust.
-
Work on a disposable, plastic-backed absorbent liner to contain any minor spills.
4. Dissolving the Compound:
-
If preparing a solution, add the solid to the solvent slowly while stirring to prevent splashing.
-
Keep the container covered as much as possible during the dissolution process.
5. Post-Handling Procedures:
-
Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Wipe down the work surface in the fume hood with a damp cloth, and dispose of the cloth as contaminated waste.
-
Carefully remove PPE, avoiding contact with contaminated surfaces. Remove gloves last and wash hands thoroughly with soap and water immediately after.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Solid Waste: Collect unused this compound, contaminated weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container.
-
Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated items in a designated hazardous waste bag.
2. Container Labeling:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., Toxic).
3. Storage of Waste:
-
Store sealed hazardous waste containers in a designated and secure satellite accumulation area that is well-ventilated.
-
Do not mix this compound waste with other incompatible waste streams.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[2]
Experimental Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
